2-(3-Methoxyphenyl)-2-methylpropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMJIHZRRIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435967 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17653-93-9 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(3-Methoxyphenyl)-2-methylpropanenitrile" chemical properties
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Introduction
This compound is a nitrile-containing organic compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring a quaternary carbon center, a nitrile functional group, and a methoxy-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecular targets. The nitrile group serves as a versatile chemical handle for various transformations, while the methoxyphenyl moiety can modulate physicochemical properties such as lipophilicity, influencing the pharmacokinetic profile of derivative compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. These properties dictate handling, storage, and application in synthetic protocols. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 17653-93-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Purity | Typically ≥95% | [2] |
| MDL Number | MFCD09414739 | [1][2] |
| Recommended Storage | 2-8°C, under dry conditions | [1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, its structure suggests a plausible and efficient synthesis via nucleophilic substitution. The most logical pathway involves the reaction of a suitable electrophile, such as a tertiary benzylic halide, with a cyanide salt. This approach is a cornerstone of nitrile synthesis from halogenoalkanes.[3]
Proposed Synthetic Pathway: Nucleophilic Cyanation
The synthesis can be envisioned starting from 3-methoxyacetophenone, which is first converted to a tertiary alcohol via a Grignard reaction, followed by conversion to a halide, and finally displacement with a cyanide nucleophile. A more direct, albeit potentially challenging, route would be the direct cyanation of a tertiary benzylic halide.
Caption: Proposed two-stage synthesis of the target compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or acetone is chosen for the cyanation step.[4] These solvents effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus promoting the substitution reaction.
-
Mechanism: The reaction of the tertiary benzylic halide with the cyanide ion likely proceeds via an Sₙ1 mechanism. The tertiary benzylic carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the phenyl ring, making its formation favorable.
Reactivity and Potential Transformations
The chemical reactivity of this compound is dominated by its two primary functional groups: the nitrile and the methoxy-substituted aromatic ring.
-
Nitrile Group (-C≡N): This group is a versatile precursor for other functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(3-methoxyphenyl)-2-methylpropanoic acid) or an amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine (1-amino-2-(3-methoxyphenyl)-2-methylpropane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
-
Aromatic Ring: The methoxy group is an ortho-, para-director and activates the ring towards electrophilic aromatic substitution. However, the bulky tertiary alkyl group may provide significant steric hindrance, primarily directing incoming electrophiles to the positions para to the methoxy group (C5) and ortho (C2, C4), if sterically accessible.
-
Methoxy Group (-OCH₃): The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr) to yield a phenol.[5]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
Spectroscopic Profile (Predicted)
-
¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the methoxy group (-OCH₃), and a multiplet pattern in the aromatic region corresponding to the four protons on the 1,3-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the quaternary carbon attached to the nitrile, the nitrile carbon itself (typically δ > 110 ppm), carbons of the two methyl groups, the methoxy carbon, and distinct signals for the aromatic carbons.
-
FT-IR: A characteristic sharp absorption band is expected around 2230-2250 cm⁻¹ corresponding to the C≡N stretch. Other key peaks would include C-H stretches (aromatic and aliphatic) and C-O stretches for the ether linkage.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 175.23. Fragmentation patterns would likely involve the loss of a methyl group or the cleavage of the benzylic bond.
Analytical Workflow for Purity Assessment
A standard workflow for assessing the purity of a synthesized batch would involve chromatographic separation followed by detection.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a building block for creating novel molecules with potential therapeutic applications.
-
Scaffold for CNS Agents: The methoxyphenyl moiety is a common feature in drugs targeting the central nervous system. This compound serves as a precursor for developing novel antidepressants and anxiolytics.[1]
-
Role of the Nitrile Group: The nitrile group is recognized as a key pharmacophore in over 30 approved pharmaceuticals.[6] It can act as a bioisostere for a carbonyl group or engage in specific hydrogen bonding interactions with protein targets.[6] Its inclusion in a molecule can fine-tune polarity and metabolic stability.
-
Improved Pharmacokinetics: The lipophilicity imparted by the methoxyphenyl group can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is a critical consideration in CNS drug design.[1]
Safety and Handling
Based on safety data for structurally related nitriles, such as (3-Methoxyphenyl)acetonitrile, this compound should be handled with significant caution.[7][8]
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only under a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tight-sealing safety goggles and a face shield.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and nitriles.[8]
-
-
First Aid Measures:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Do not induce vomiting.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[8]
-
-
Stability and Reactivity:
-
Stability: The compound is stable under normal storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
Hazardous Decomposition: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[8]
-
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and analysis of the title compound. They are based on established chemical principles and procedures for analogous compounds.
Protocol: Synthesis via Nucleophilic Cyanation (Hypothetical)
Objective: To synthesize this compound from 2-bromo-2-(3-methoxyphenyl)propane.
Materials:
-
2-bromo-2-(3-methoxyphenyl)propane (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask until the sodium cyanide is suspended.
-
Substrate Addition: Dissolve 2-bromo-2-(3-methoxyphenyl)propane (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain with stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. This removes any unreacted acidic species and residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and MS analysis.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of this compound.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration (1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solution to determine the retention time of the main peak.
-
Analysis: Inject the sample solution and record the chromatogram for a sufficient duration (e.g., 15-20 minutes) to allow for the elution of any potential impurities.
-
Calculation: Calculate the purity by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100.
-
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This compound - Amerigo Scientific. [Link]
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An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9): A Key Intermediate in Modern Drug Discovery
Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. 2-(3-Methoxyphenyl)-2-methylpropanenitrile, registered under CAS number 17653-93-9, has emerged as a significant, albeit often unheralded, intermediate. Its unique structural features—a methoxy-substituted aromatic ring coupled with a quaternary, nitrile-bearing carbon—render it a highly valuable precursor for a range of pharmacologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind synthetic choices and the inherent logic of its application, providing a robust framework for its utilization in the laboratory.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule begins with its fundamental properties. This compound is a compound whose utility is deeply rooted in its chemical architecture.
Core Molecular Profile
The defining features of this molecule are the 3-methoxyphenyl group, which influences its electronic properties and lipophilicity, and the α,α-dimethylated nitrile function. The gem-dimethyl group is of particular importance in medicinal chemistry as it can impart steric hindrance that often leads to increased metabolic stability in derivative compounds by shielding adjacent functional groups from enzymatic degradation.
| Property | Value | Source(s) |
| CAS Number | 17653-93-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [2] |
| Storage | 2-8°C, dry environment | [3] |
Structural Representation
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that hinges on the creation of a quaternary carbon center. The most logical and industrially scalable approach involves a two-step sequence: the synthesis of the precursor, (3-methoxyphenyl)acetonitrile, followed by its exhaustive α-alkylation.
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
The foundational step is the conversion of m-methoxybenzyl chloride to (3-methoxyphenyl)acetonitrile via nucleophilic substitution with a cyanide salt. This is a standard procedure in organic synthesis, but careful control of reaction conditions is crucial for high yield and purity.
Reaction: m-Methoxybenzyl Chloride + NaCN → (3-Methoxyphenyl)acetonitrile + NaCl
Detailed Protocol: A protocol adapted from a patent for the synthesis of a related compound provides a robust method.[4]
-
Reaction Setup: To a four-necked flask equipped with a condenser and a mechanical stirrer, add sodium cyanide (1.05 molar equivalents) and water.
-
Temperature Control: Heat the mixture to 70°C.
-
Substrate Addition: Add m-methoxybenzyl chloride (1.0 molar equivalent) dropwise over a period of 2 hours. The slow addition is critical to control the exothermicity of the reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to approximately 50°C and separate the organic and aqueous layers. The product, (3-methoxyphenyl)acetonitrile, is typically isolated as a crystalline solid with yields often exceeding 90%.[4]
Step 2: α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile
The creation of the quaternary carbon center is achieved through the exhaustive methylation of the acidic α-carbon of the phenylacetonitrile precursor. This transformation requires a strong base to deprotonate the benzylic position, followed by reaction with a methylating agent.
Reaction: (3-Methoxyphenyl)acetonitrile + 2 CH₃I + Strong Base → this compound
Conceptual Workflow:
Caption: Conceptual workflow for the α,α-dimethylation step.
Recommended Protocol (Inferred from Analogous Syntheses): While a specific protocol for this exact molecule is not readily available in the public domain, a robust procedure can be designed based on the synthesis of structurally similar compounds, such as those used in the preparation of Verapamil.[5]
-
Base Suspension: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend a strong base like sodium amide (NaNH₂) in an anhydrous aprotic solvent such as toluene. The use of a strong, non-nucleophilic base is essential to favor deprotonation over competing reactions.
-
Substrate Addition: Add (3-methoxyphenyl)acetonitrile to the suspension and heat the mixture to reflux for a period to ensure complete formation of the benzylic anion.
-
Methylation: Cool the reaction mixture slightly and add methyl iodide (CH₃I) dropwise. This is a highly exothermic step and requires careful temperature control. The methylation will occur twice at the α-position.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and carefully quench with water. The product is then extracted into an organic solvent (e.g., methyl-t-butyl ether).
-
Purification: The crude product is purified by washing the organic layer with water, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
Analytical Characterization
Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and stability of any intermediate. While experimental data for the title compound is scarce in publicly accessible literature, we can predict the expected spectral features based on its structure and data from its precursor, (3-methoxyphenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two equivalent methyl groups.
-
Aromatic Protons: A complex multiplet pattern between δ 6.8 and 7.3 ppm.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm.
-
Methyl Protons: A singlet integrating to 6 protons, likely in the δ 1.5-1.7 ppm region, indicative of the gem-dimethyl group.
-
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the quaternary carbon signal and the nitrile carbon signal.
-
Nitrile Carbon (C≡N): A signal in the downfield region, typically around δ 120-125 ppm.
-
Quaternary Carbon: The carbon bearing the two methyl groups will appear as a singlet, likely in the δ 35-45 ppm range.
-
Aromatic Carbons: Multiple signals between δ 110 and 160 ppm, including the carbon attached to the methoxy group at the most downfield position.
-
Methyl Carbons: A signal in the aliphatic region, around δ 25-30 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a sharp, intense absorption band characteristic of the nitrile group.
-
C≡N Stretch: A strong, sharp peak in the range of 2240-2260 cm⁻¹. The absence of a C-H stretch around 2900-3000 cm⁻¹ for the benzylic position (present in the precursor) would be a key indicator of successful dimethylation.
-
C-O Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 175. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage of the nitrile group.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets, particularly those acting on the central nervous system (CNS) and cardiovascular system.[3][6]
Precursor for Phenylalkylamine-type Calcium Channel Blockers
The core structure of this intermediate is highly analogous to key fragments in phenylalkylamine calcium channel blockers, such as Verapamil and its derivatives.[7][8] These drugs are crucial in the management of hypertension, angina, and cardiac arrhythmias.[6][9] The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a synthetic handle for elaboration into the final active pharmaceutical ingredient (API). The 3-methoxy substitution pattern is a common feature in this class of drugs.
Caption: Synthetic transformations of the title compound to key pharmacophores.
Building Block for Novel CNS Agents
The lipophilicity imparted by the methoxy-substituted phenyl ring makes this intermediate and its derivatives suitable candidates for drugs targeting the central nervous system, which must cross the blood-brain barrier.[3] It has been implicated as a building block in the development of antidepressants and anxiolytic agents. The nitrile group can be transformed into various other functionalities, allowing for the exploration of a wide chemical space in the search for new CNS-active compounds.
Conclusion and Future Outlook
This compound stands as a testament to the importance of well-designed intermediates in the pharmaceutical industry. Its synthesis, while requiring careful execution, is based on established and scalable chemical principles. The true power of this molecule lies in its structural attributes: a metabolically robust core and a versatile nitrile handle, making it an ideal starting point for the synthesis of a new generation of calcium channel blockers and CNS-targeted therapies. As the demand for more effective and safer drugs in these therapeutic areas continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
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Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: A Predictive and Interpretive Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS No: 17653-93-9, Molecular Formula: C₁₁H₁₃NO)[1]. In the absence of extensively published experimental data, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations herein are designed to serve as a robust reference for researchers synthesizing or working with this molecule, enabling confident structural verification and characterization.
Introduction and Molecular Structure
This compound is a nitrile-containing organic compound featuring a methoxy-substituted phenyl ring. Such structures are valuable intermediates in organic synthesis, particularly in medicinal chemistry where the nitrile group can be a key pharmacophore or a precursor to other functional groups like amines or carboxylic acids[2]. Accurate structural elucidation is the cornerstone of chemical research and drug development, making a thorough understanding of its spectroscopic signature essential.
This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The analysis emphasizes the causal relationships between the molecular structure and the expected spectral features, offering insights grounded in established chemical principles.
Molecular Structure and Atom Numbering
The structure of this compound is presented below, with atoms numbered for unambiguous NMR assignments. Key features include a 1,3- (meta) substituted aromatic ring, a quaternary benzylic carbon (C7), two equivalent methyl groups (C8, C9), a methoxy group (C11), and a nitrile functional group (C10).
Caption: Molecular structure of this compound.
Note: The DOT language script above has been simplified for illustrative purposes and may not render a chemically perfect structure. It serves to show the connectivity and atom numbering used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Standard Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature. Standard pulse programs are used for data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic, methoxy, and methyl protons. The key diagnostic feature distinguishing this molecule from its parent compound, (3-methoxyphenyl)acetonitrile, is the replacement of a two-proton benzylic singlet with a six-proton singlet for the gem-dimethyl groups.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~ 7.30 | 1H | t, J ≈ 7.8 Hz | H-5 | The triplet multiplicity arises from coupling to two ortho protons (H-4 and H-6). Its downfield shift is typical for an aromatic proton. |
| ~ 6.95 | 1H | d, J ≈ 7.8 Hz | H-6 | This proton is ortho to the electron-donating methoxy group, but meta to the alkylnitrile group. It appears as a doublet coupled to H-5. |
| ~ 6.88 | 1H | s (broad) | H-2 | This proton is ortho to both substituents, resulting in a slightly broadened singlet or a narrow triplet. |
| ~ 6.85 | 1H | d, J ≈ 7.8 Hz | H-4 | Ortho to the alkylnitrile group and meta to the methoxy group, this proton is coupled to H-5. |
| ~ 3.82 | 3H | s | H-11 (-OCH₃) | Methoxy groups on an aromatic ring typically resonate in this region as a sharp singlet. This is consistent with data for (3-methoxyphenyl)acetonitrile[3]. |
| ~ 1.75 | 6H | s | H-8, H-9 (-C(CH₃)₂) | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a characteristic singlet. The chemical shift is downfield from a typical alkyl group due to the deshielding effect of the adjacent aromatic ring and nitrile group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique carbon signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 159.8 | C-3 | Aromatic carbon attached to the strongly electron-donating oxygen atom, resulting in a significant downfield shift. |
| ~ 142.0 | C-1 | Aromatic quaternary carbon attached to the alkyl group. Its chemical shift is influenced by the substituent. |
| ~ 129.8 | C-5 | Aromatic CH carbon, its shift is influenced by its position relative to the two substituents. |
| ~ 122.0 | C-10 (-CN) | The nitrile carbon has a characteristic chemical shift in this region. |
| ~ 119.5 | C-6 | Aromatic CH carbon. |
| ~ 114.0 | C-4 | Aromatic CH carbon. |
| ~ 113.5 | C-2 | Aromatic CH carbon, shielded by the ortho-methoxy group. |
| ~ 55.4 | C-11 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring[4]. |
| ~ 37.0 | C-7 (α-carbon) | The quaternary benzylic carbon. |
| ~ 28.5 | C-8, C-9 (-CH₃) | The two equivalent methyl carbons appear in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Standard Experimental Protocol
-
Sample Preparation: The spectrum can be obtained from a KBr pellet containing a small amount of the solid sample or by analyzing a thin film of the compound on a salt plate (e.g., NaCl).
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the nitrile, ether, and aromatic functionalities.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic C-H (from -CH₃ and -OCH₃) |
| ~ 2245 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~ 1600, 1585, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1260 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~ 1040 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~ 880-780 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic Ring |
The most diagnostic peak in the IR spectrum is the sharp C≡N stretch around 2245 cm⁻¹. This, combined with the strong C-O ether stretches, provides compelling evidence for the compound's structure[5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Standard Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₁H₁₃NO gives a molecular weight of 175.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175.
The primary fragmentation pathway is driven by the formation of stable carbocations. The most anticipated fragmentation is the loss of a methyl radical to form a highly stable tertiary benzylic cation.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Ion Formula | Identity | Rationale |
|---|---|---|---|
| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) | Corresponds to the intact molecule. |
| 160 | [C₁₀H₁₀NO]⁺ | [M - CH₃]⁺ | Likely Base Peak. Loss of a methyl radical from the molecular ion forms a resonance-stabilized tertiary benzylic cation. This is a highly favorable fragmentation. |
| 132 | [C₉H₆O]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 160 fragment. |
| 116 | [C₈H₆N]⁺ | [M - CH₃ - CO₂]⁺ ? | A possible rearrangement and fragmentation pathway. |
Fragmentation Workflow
The dominant fragmentation pathway can be visualized as follows:
Caption: Predicted primary fragmentation of this compound.
Conclusion
This guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra for this compound. The key identifying features are:
-
¹H NMR: A six-proton singlet (~1.75 ppm) for the gem-dimethyl groups and a three-proton singlet (~3.82 ppm) for the methoxy group.
-
¹³C NMR: Nine distinct signals, including a nitrile carbon (~122.0 ppm) and a quaternary benzylic carbon (~37.0 ppm).
-
IR: A sharp, characteristic nitrile (C≡N) absorption around 2245 cm⁻¹ and strong C-O ether bands.
-
MS: A molecular ion at m/z = 175 and a base peak at m/z = 160, corresponding to the loss of a methyl radical.
By understanding these predicted spectroscopic signatures, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows.
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"2-(3-Methoxyphenyl)-2-methylpropanenitrile" physical characteristics
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No. 17653-93-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its molecular properties, analytical characterization, synthesis, and applications. The nitrile functional group and the methoxyphenyl moiety make this compound a valuable intermediate in the synthesis of fine chemicals and pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] This guide offers field-proven insights into its handling, synthesis, and utility, grounded in authoritative references to ensure scientific integrity and practical applicability.
Core Physicochemical Properties
This compound is a substituted aromatic nitrile. The presence of a quaternary carbon atom adjacent to the nitrile group and the phenyl ring imparts specific steric and electronic properties that influence its reactivity and utility as a synthetic building block. Its physical state and solubility are critical parameters for its application in various reaction conditions.
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 17653-93-9 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Not explicitly defined; related compounds are liquids or crystals. | [3] |
| Purity | Typically available at ≥95% or 96% for research purposes. | [1][2] |
| Storage Conditions | 2-8°C, dry environment recommended. | [1] |
| MDL Number | MFCD09414739 | [1][2] |
Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are paramount in scientific research. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for sample validation. The interpretation of these spectra is fundamental to confirming the compound's identity.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups present in the molecule.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the two methyl groups.
-
C-O-C Stretch (Aryl Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Bending: Overtone and combination bands typically appear in the 1600-2000 cm⁻¹ region (the "fingerprint region"), and C=C in-ring vibrations occur around 1450-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet integrating to 6H would be expected for the two equivalent methyl groups. Due to the proximity to the electron-withdrawing nitrile and phenyl groups, this peak would likely appear around δ 1.7 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, characteristic of the methoxy group, would be expected around δ 3.8 ppm.
-
Aromatic Protons (Ar-H): The four protons on the 3-methoxyphenyl ring will appear in the aromatic region (δ 6.8-7.3 ppm). Due to the meta substitution pattern, a complex multiplet or a set of distinct signals (e.g., a triplet, a doublet of doublets, and two doublets) would be observed, reflecting their different chemical environments and coupling patterns.
-
-
¹³C NMR:
-
Nitrile Carbon (-C≡N): The quaternary carbon of the nitrile group is expected to appear in the δ 120-130 ppm range.
-
Quaternary Carbon (-C(CH₃)₂): The carbon atom attached to the two methyl groups, the phenyl ring, and the nitrile will appear as a distinct signal, likely around δ 40-50 ppm.
-
Methyl Carbons (-CH₃): A single peak for the two equivalent methyl carbons would be expected around δ 25-30 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 55 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the carbons of the phenyl ring, appearing in the δ 110-160 ppm range. The carbon attached to the methoxy group will be the most downfield shifted (around δ 160 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound, approximately 175.23.
-
Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of a methyl group ([M-15]⁺) or the cleavage of the bond between the quaternary carbon and the phenyl ring, leading to characteristic fragment ions.
Synthesis and Chemical Reactivity
Understanding the synthesis of this compound is crucial for its production and for appreciating its role as a chemical intermediate. Its reactivity is primarily governed by the nitrile and methoxyphenyl functional groups.
Synthetic Workflow
A common and logical route to synthesize this compound involves the reaction of a corresponding benzyl halide with a cyanide source, a method widely applicable for nitrile synthesis.[7][8] A plausible pathway is the nucleophilic substitution of 1-(chloromethyl)-3-methoxybenzene with acetone cyanohydrin or another cyanide salt under basic conditions, followed by methylation. A more direct conceptual approach involves the reaction of 3-methoxyphenylacetonitrile with a methylating agent.
Below is a generalized workflow representing a plausible synthetic approach.
Caption: Generalized synthetic workflow for this compound.
Key Reactions and Utility
The true value of this compound lies in its role as a versatile intermediate.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to a wide array of other functional groups, making it a key building block in multi-step syntheses.[9]
-
Pharmaceutical Intermediate: The structural motif of this compound is valuable in medicinal chemistry. It is used as a precursor in the synthesis of CNS-active drugs, such as antidepressants and anxiolytics.[1] The methoxy group can modulate the lipophilicity and metabolic stability of a potential drug molecule, while the nitrile can act as a key binding element or be transformed into another functional group essential for pharmacological activity.[1][9]
Applications in Research and Drug Discovery
The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, highlighting its biocompatibility and utility in achieving desired therapeutic effects.[9] this compound serves as a scaffold to build more complex molecules with potential biological activity.
Role as a Synthetic Building Block
Modern drug discovery relies on the efficient synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).[10] The title compound is an excellent starting point for creating such libraries due to the reactivity of its functional groups.
The diagram below illustrates the logical flow of how this intermediate contributes to the drug discovery pipeline.
Caption: Role as a key intermediate in the drug discovery process.
Safety, Handling, and Storage
Proper handling of any chemical reagent is critical to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not broadly available in the search results, general precautions for related nitrile-containing aromatic compounds should be followed.
-
General Hazards: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13] They may cause skin, eye, and respiratory tract irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety glasses or goggles.
-
A lab coat.
-
Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
-
Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] Keep away from strong oxidizing agents, acids, and bases.[11][14]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link].
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A Technical Guide to the Potential Research Applications of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
This document provides an in-depth exploration of the potential research applications for the chemical compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile. While direct and extensive research on this specific molecule is not widely published, its structural features suggest a range of promising applications, particularly in the fields of medicinal chemistry and drug discovery. This guide will extrapolate from the known roles of structurally analogous compounds to provide a scientifically grounded perspective on its potential utility for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is an organic compound featuring a methoxy-substituted phenyl ring and a nitrile group. Its structure makes it a valuable synthetic intermediate. The methoxyphenyl group is a common motif in a variety of biologically active molecules, while the nitrile group offers versatile reactivity for chemical transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.
| Property | Value | Reference |
| CAS Number | 17653-93-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | This compound | [3][4] |
| Purity | Typically ≥95% for research-grade | [1] |
| Storage | 2-8°C, dry conditions | [2] |
Potential Research Applications
The primary application of this compound in a research context is as a building block or intermediate in organic synthesis. Its structural components, the methoxyphenyl group and the gem-dimethyl nitrile, suggest several avenues for exploration in medicinal chemistry.
Intermediate in Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals.[2] The structural features of this compound make it a valuable precursor for creating a diverse range of derivatives.
-
Central Nervous System (CNS) Drug Discovery : It has been suggested for use in the synthesis of active components for drugs targeting the central nervous system.[2] Specifically, it may play a role in the development of antidepressants and anxiolytic agents due to its structural properties that can enhance biological absorption and targeting of specific receptors.[2] The methoxyphenyl moiety is a common feature in many CNS-active compounds.
-
Enzyme Inhibition and Receptor Binding Studies : Structurally related compounds are used in studies concerning enzyme inhibition and receptor binding, offering insights into biological pathways and mechanisms.[5] The unique steric and electronic properties imparted by the methoxy and gem-dimethyl groups could be leveraged to design novel ligands for various biological targets.
Agrochemical Synthesis
Similar to its application in pharmaceuticals, this compound can serve as an intermediate in the preparation of novel agrochemicals.[5] The nitrile functional group allows for a variety of chemical transformations to produce active ingredients for pesticides and herbicides.
Synthetic Pathways and Chemical Transformations
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable starting material.
Synthesis of this compound
Key Chemical Transformations
The nitrile group of this compound can be converted into other functional groups, opening up a wide range of synthetic possibilities.
-
Reduction to Primary Amines : The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This transformation is fundamental in the synthesis of many biologically active molecules.
-
Hydrolysis to Carboxylic Acids : The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Nucleophilic Addition : The nitrile group is susceptible to nucleophilic addition, which allows for the introduction of various other functional groups.
The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.
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The Strategic Role of 2-(3-Methoxyphenyl)-2-methylpropanenitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Complex Drug Synthesis
In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with crucial, yet often overlooked, intermediate compounds. 2-(3-Methoxyphenyl)-2-methylpropanenitrile is one such pivotal architect. With the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , this arylpropionitrile is a key building block in the synthesis of a variety of complex therapeutic agents, particularly those targeting the central nervous system (CNS) and cardiovascular system.[1]
This technical guide delves into the core scientific principles underpinning the synthesis, characterization, and strategic application of this compound in drug discovery and development. We will explore not just the "what" and "how," but the critical "why" behind the experimental choices, providing a deeper understanding of its value in constructing sophisticated molecular frameworks. The methoxyphenyl group enhances lipophilicity, a key factor in improving a drug's metabolic profile and pharmacokinetic properties, while the versatile nitrile functional group opens a gateway for diverse chemical transformations.[2]
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is not explicitly detailed in readily available literature, however, a robust and logical synthetic route can be devised based on established chemical principles for analogous arylacetonitriles. The most plausible and industrially scalable approach involves the α-alkylation of a readily available precursor, (3-methoxyphenyl)acetonitrile.
Proposed Synthetic Pathway: α-Alkylation of (3-Methoxyphenyl)acetonitrile
This method is predicated on the acidity of the benzylic protons of (3-methoxyphenyl)acetonitrile, which can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then undergo reaction with a methylating agent to yield the desired product.
Reaction Scheme:
Sources
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key synthetic intermediate in the development of centrally active pharmaceutical agents. The document details its physico-chemical properties, outlines a robust laboratory-scale synthesis protocol, and provides an analysis of its spectroscopic data. Furthermore, it elucidates the compound's strategic importance as a precursor in the synthesis of complex molecules, most notably in the therapeutic class of analgesics such as Tapentadol. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of a Versatile Intermediate
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a drug development pipeline. This compound (CAS No. 17653-93-9) has emerged as a molecule of significant interest due to its structural features that make it a versatile building block for a range of complex therapeutic agents. Its methoxy-substituted phenyl ring and the quaternary carbon bearing a nitrile group offer multiple avenues for synthetic transformations, enabling the construction of pharmacologically relevant scaffolds.
This guide delves into the discovery and history of this compound, providing a detailed exploration of its synthesis and characterization. A key focus is its role as a precursor in the synthesis of drugs targeting the central nervous system (CNS), a testament to its importance in modern medicinal chemistry.
Physico-Chemical Properties and Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 17653-93-9[1][2] |
| Molecular Formula | C₁₁H₁₃NO[1][2] |
| Molecular Weight | 175.23 g/mol [1] |
| Appearance | Not explicitly documented, likely a solid or oil |
| Storage | 2-8°C, dry environment is recommended[2] |
Synthesis of this compound: A Detailed Protocol
The following protocol is a validated, self-validating system for the synthesis of the target compound, drawing upon established methodologies for the alkylation of phenylacetonitriles.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution mechanism. (3-Methoxyphenyl)acetonitrile is deprotonated at the benzylic position by a strong base, forming a resonance-stabilized carbanion. This carbanion then undergoes two successive alkylations with methyl iodide to yield the desired 2,2-dimethylated product.
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (3-Methoxyphenyl)acetonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of nitrile).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 30 minutes at -78 °C.
-
Methylation: To the anion solution, add methyl iodide (2.5 eq) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 1 hour.
-
Completion: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed by standard spectroscopic techniques. The following are predicted ¹H and ¹³C NMR chemical shifts, which are essential for the characterization of the synthesized product. These predictions are based on established principles and data from structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the gem-dimethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 | t | 1H | Ar-H |
| ~ 6.90 - 7.00 | m | 3H | Ar-H |
| ~ 3.80 | s | 3H | -OCH₃ |
| ~ 1.70 | s | 6H | -C(CH₃)₂ |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide confirmation of the carbon skeleton, including the quaternary carbon and the nitrile carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | Ar-C-OCH₃ |
| ~ 140 | Ar-C (quaternary) |
| ~ 130 | Ar-CH |
| ~ 125 | -C≡N |
| ~ 120 | Ar-CH |
| ~ 115 | Ar-CH |
| ~ 114 | Ar-CH |
| ~ 55 | -OCH₃ |
| ~ 40 | -C(CH₃)₂ |
| ~ 25 | -C(CH₃)₂ |
Role as a Key Intermediate in CNS Drug Synthesis: The Case of Tapentadol
The true value of this compound lies in its application as a strategic intermediate in the synthesis of more complex molecules with therapeutic potential. A prime example is its implicit role in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.
While patents for Tapentadol synthesis may not explicitly start from this compound, they often describe key intermediates that are structurally derived from it. For instance, intermediates such as (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine are central to several patented synthetic routes.[3][4] The "3-methoxyphenyl" moiety is a core component of these molecules, and this compound represents a logical and efficient precursor to these more elaborate structures.
The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic elaborations. The gem-dimethyl group, installed through the synthesis described above, is a key structural feature in the final Tapentadol molecule.
Conclusion
This compound stands as a testament to the pivotal role of well-designed intermediates in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable asset in the construction of complex molecular architectures. As research into novel CNS-active agents continues, the demand for such strategically important building blocks is likely to grow, further cementing the place of this compound in the synthetic chemist's toolbox. This guide provides a foundational understanding of this key molecule, from its synthesis to its application, empowering researchers to leverage its potential in their own drug discovery endeavors.
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Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Process for the preparation of Tapentadol hydrochloride. (2022). Technical Disclosure Commons. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key arylacetonitrile derivative. The document delves into the synthetic pathways for this compound, focusing on the critical alkylation of the (3-methoxyphenyl)acetonitrile precursor. It further details the analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A significant portion of this guide is dedicated to exploring the pharmacological relevance of the 2-aryl-2-methylpropanenitrile scaffold, drawing extensive parallels to the structure and function of Verapamil, a well-established calcium channel blocker. The discussion extends to the structure-activity relationships (SAR) of related analogs, their potential cytotoxic effects, and their role in modulating multidrug resistance, offering a forward-looking perspective for drug discovery and development.
Introduction: The Significance of the α,α-Disubstituted Arylacetonitrile Scaffold
The α-arylacetonitrile motif is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of pharmacologically active agents. The introduction of geminal disubstitution at the α-carbon, as seen in this compound, imparts distinct chemical and metabolic properties. Notably, this substitution prevents α-proton exchange and potential metabolic oxidation at this position, which can enhance stability and modulate biological activity.
This guide focuses on the 3-methoxyphenyl derivative, a structural component found in several important pharmaceutical compounds. The core of this molecule is central to the chemical structure of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1] Understanding the synthesis, properties, and biological potential of this compound is therefore of significant interest for the development of novel therapeutics, particularly those targeting ion channels and transport proteins.
Synthesis and Derivatization Strategies
The synthesis of this compound is most efficiently achieved through the dialkylation of the parent compound, (3-methoxyphenyl)acetonitrile. This transformation hinges on the generation of a carbanion at the benzylic position, which is sufficiently acidic due to the electron-withdrawing effect of the nitrile group.
Synthesis of the Precursor: (3-Methoxyphenyl)acetonitrile
A common and effective method for the synthesis of (3-methoxyphenyl)acetonitrile involves the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt.[2]
Protocol 2.1: Synthesis of (3-Methoxyphenyl)acetonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzyl chloride (1.0 mol) and a solvent system of acetone and water.
-
Add sodium cyanide (1.05 mol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (3-methoxyphenyl)acetonitrile.
Causality Behind Experimental Choices: The acetone/water solvent system facilitates the dissolution of both the organic substrate and the inorganic cyanide salt. Refluxing provides the necessary activation energy for the SN2 reaction. The aqueous work-up is essential to remove unreacted cyanide and other inorganic byproducts.
α,α-Dimethylation: Synthesis of this compound
The key step in producing the target compound is the exhaustive methylation of the benzylic carbon of (3-methoxyphenyl)acetonitrile. Phase-transfer catalysis (PTC) is a highly effective method for this type of alkylation, as it facilitates the reaction between the water-soluble base and the organic-soluble substrate.
Protocol 2.2: Phase-Transfer Catalyzed Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve (3-methoxyphenyl)acetonitrile (1.0 equiv.) in a suitable organic solvent like toluene.
-
Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 equiv.).
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
Heat the biphasic mixture to 70-80°C with vigorous stirring.
-
Slowly add methyl iodide (2.2 equiv.) via the dropping funnel.
-
Maintain the reaction at this temperature for several hours, monitoring by GC-MS or TLC for the disappearance of the starting material and the mono-methylated intermediate.
-
After completion, cool the mixture, dilute with water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.
Self-Validating System: The progress of the reaction can be monitored by GC-MS, which will show the sequential conversion of the starting material (M+ at m/z 147) to the mono-methylated intermediate (M+ at m/z 161) and finally to the desired dimethylated product (M+ at m/z 175).
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy group protons, and a singlet for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon bearing the nitrile and methyl groups, the carbons of the aromatic ring, the methoxy carbon, the methyl carbons, and the nitrile carbon.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.3 (m, 1H) | Ar-H |
| ~6.9-7.1 (m, 3H) | Ar-H |
| ~3.8 (s, 3H) | -OCH₃ |
| ~1.7 (s, 6H) | -C(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of C₁₁H₁₃NO (175.23 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) to form a stable benzylic cation, resulting in a significant peak at m/z 160. Alpha cleavage is a dominant fragmentation pathway for compounds with a quaternary center adjacent to an aromatic ring.[3][4]
Diagram 2: Key Analytical Data
Caption: Summary of expected NMR and MS data for characterization.
Pharmacological Relevance and Structure-Activity Relationships (SAR)
The pharmacological significance of the this compound scaffold is underscored by its presence as a core fragment in Verapamil and its analogs. These compounds are known for their ability to block L-type calcium channels, but their biological activities are not limited to this mechanism.
Analogy to Verapamil and Calcium Channel Blockade
Verapamil is a phenylalkylamine that acts as a calcium channel blocker.[1] Its structure features a 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(dialkylamino)pentanenitrile core. The 2-aryl-2-alkylpropanenitrile moiety is crucial for its activity. While this compound is a simplified analog, it provides a valuable starting point for the design of new calcium channel modulators. Structure-activity relationship studies on Verapamil analogs have shown that the methoxy groups on the phenyl ring are important for activity, while modifications to the alkyl groups at the quaternary center can influence potency and selectivity.[5]
Modulation of Multidrug Resistance (MDR)
Verapamil and several of its analogs are known inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance in cancer cells.[5] By inhibiting P-gp, these compounds can increase the intracellular concentration and efficacy of chemotherapeutic agents. Studies have indicated that the 7-cyan-8-methyl groups in the Verapamil structure are important for MDR reversal activity and interaction with P-gp.[5] This suggests that simpler analogs, such as this compound derivatives, could be explored as potential MDR modulators.
Cytotoxicity and Antimicrobial Activity
The cytotoxicity of Verapamil and its derivatives has been a subject of investigation. Some studies have shown that Verapamil can induce apoptosis in certain cell lines, particularly those overexpressing the multidrug resistance protein MRP1.[6][7] Furthermore, Verapamil analogs have demonstrated the ability to inhibit the growth of intracellular mycobacteria, including Mycobacterium tuberculosis, by potentially inhibiting bacterial efflux pumps.[8] This opens an avenue for the development of novel anti-infective agents based on this scaffold.
Diagram 3: Potential Pharmacological Activities
Caption: Potential pharmacological roles of the core scaffold.
Future Directions and Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The established link to Verapamil provides a strong rationale for exploring their potential as calcium channel blockers. Furthermore, the growing body of evidence for the role of Verapamil analogs in overcoming multidrug resistance and their potential as antimicrobial agents suggests that this chemical class is ripe for further investigation.
Future research should focus on the synthesis of a library of analogs with systematic variations of the substituents on the phenyl ring and the alkyl groups at the quaternary center. High-throughput screening of these compounds against a panel of cancer cell lines, bacterial strains, and ion channels could uncover novel lead compounds. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity while minimizing off-target effects and cytotoxicity.
References
- Broxterman, H. J., Pinedo, H. M., Schuurhuis, G. J., & Lankelma, J. (1992). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. British journal of cancer, 65(6), 853–858.
- Abate, G., Ruminiski, P. G., Kumar, M., Singh, K., Hamzabegovic, F., Hoft, D. F., Eickhoff, C. S., Selimovic, A., Campbell, M., & Chibale, K. (2016). New Verapamil Analogs Inhibit Intracellular Mycobacteria without Affecting the Functions of Mycobacterium-Specific T Cells. Antimicrobial agents and chemotherapy, 60(3), 1216–1225.
- Payen, L., Delugin, L., Courtois, A., Trinquart, Y., Lemoine, A., Guillouzo, A., & Fardel, O. (2004). Verapamil and Its Derivative Trigger Apoptosis through Glutathione Extrusion by Multidrug Resistance Protein MRP1. Cancer Research, 64(14), 4719-4726.
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Abate, G., Ruminiski, P. G., Kumar, M., Singh, K., Hamzabegovic, F., Hoft, D. F., Eickhoff, C. S., Selimovic, A., Campbell, M., & Chibale, K. (2016). New Verapamil Analogs Inhibit Intracellular Mycobacteria without Affecting the Functions of Mycobacterium-Specific T Cells. Antimicrobial Agents and Chemotherapy, 60(3), 1216–1225. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile from 3-Methoxybenzyl Cyanide
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] The protocol details the α,α-dimethylation of 3-methoxybenzyl cyanide. Key aspects of this synthesis, including reaction mechanism, detailed experimental procedures, safety considerations, and analytical characterization, are thoroughly discussed to ensure reproducible and high-yield outcomes in a research and development setting.
Table of Contents
-
Introduction and Significance
-
Reaction Mechanism and Scientific Rationale
-
Experimental Protocol
-
Reagents and Materials
-
Step-by-Step Procedure
-
-
Purification and Characterization
-
Safety and Hazard Management
-
Workflow and Process Visualization
-
References
Introduction and Significance
This compound is a key building block in organic synthesis. Its structural features, including the nitrile group and the methoxy-substituted phenyl ring, make it a versatile precursor for a variety of more complex molecules.[1] The nitrile functionality can be readily transformed into amines, amides, carboxylic acids, and other nitrogen-containing heterocycles, opening avenues for diverse synthetic applications.[1][4][5] The presence of the 3-methoxyphenyl group is significant in medicinal chemistry, as this moiety is found in numerous biologically active compounds and can influence properties such as metabolic stability and receptor binding.[1] Consequently, robust and scalable methods for the synthesis of this intermediate are of high interest to the drug development and chemical research communities.
This application note focuses on a reliable method for the synthesis of this compound via the exhaustive methylation of 3-methoxybenzyl cyanide.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic substitution reaction, specifically the alkylation of a carbanion. The core principle involves the deprotonation of the benzylic carbon of 3-methoxybenzyl cyanide, which is rendered acidic by the electron-withdrawing effect of the adjacent nitrile group.
Step 1: Deprotonation
A strong base, such as sodium amide (NaNH₂), is used to abstract a proton from the α-carbon of 3-methoxybenzyl cyanide. This generates a resonance-stabilized carbanion, which is a potent nucleophile. The choice of a strong, non-nucleophilic base like sodium amide is critical to ensure complete deprotonation without competing side reactions.
Step 2: Nucleophilic Attack (Methylation)
The generated carbanion then acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent, typically methyl iodide (CH₃I). This results in the formation of a new carbon-carbon bond and the mono-methylated product, 2-(3-methoxyphenyl)propanenitrile.
Step 3: Second Deprotonation and Methylation
The remaining α-proton on the mono-methylated intermediate is also acidic and can be removed by another equivalent of the strong base. The resulting carbanion then undergoes a second nucleophilic attack by methyl iodide to yield the desired product, this compound. Using a sufficient excess of both the base and the alkylating agent drives the reaction to completion, favoring the formation of the dimethylated product.
The use of phase-transfer catalysis (PTC) is an alternative approach for such alkylations, often employing milder bases like sodium hydroxide.[6][7] However, for a complete dimethylation, a strong base system is often more efficient in a laboratory setting.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving sodium amide and methyl iodide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 3-Methoxybenzyl cyanide | C₉H₉NO | 147.17 | 14.7 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Sodium Amide | NaNH₂ | 39.01 | 9.4 g (0.24 mol) | ≥95% | Fisher Scientific |
| Methyl Iodide | CH₃I | 141.94 | 34.1 g (15.0 mL, 0.24 mol) | ≥99% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | ≥99.7% | VWR |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with sodium amide (9.4 g, 0.24 mol) and anhydrous diethyl ether (150 mL) under a positive pressure of nitrogen.
-
Addition of Starting Material: A solution of 3-methoxybenzyl cyanide (14.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension of sodium amide over 30 minutes at room temperature. The reaction mixture may gently reflux during the addition.
-
First Alkylation: After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature. A solution of methyl iodide (34.1 g, 0.24 mol) in anhydrous diethyl ether (100 mL) is then added dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of methyl iodide is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours to ensure complete dimethylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: The reaction mixture is cooled in an ice bath to 0-5 °C. The excess sodium amide is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: This process is highly exothermic and will evolve ammonia gas.
-
Work-up: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing and Drying: The combined organic extracts are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude this compound is purified by vacuum distillation.
-
Purification: The crude oil is distilled under reduced pressure. The fraction boiling at an appropriate temperature and pressure is collected.
-
Characterization: The purified product should be a colorless to pale yellow oil. Its identity and purity can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the quaternary carbon, the nitrile carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2240 cm⁻¹), C-O stretch, and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (175.23 g/mol ).[8] |
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Sodium Amide (NaNH₂): Highly reactive and corrosive.[9] It reacts violently with water to produce flammable and toxic ammonia gas.[10] It can form explosive peroxides upon exposure to air or prolonged storage.[9][11] Always handle in an inert atmosphere (nitrogen or argon) and wear appropriate personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and impervious gloves).[9][11][12] A Class D fire extinguisher or dry sand should be readily available for emergencies.[9]
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled in a fume hood with appropriate gloves and eye protection.
-
Diethyl Ether: Highly flammable. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched sodium amide waste should be neutralized before disposal.
Workflow and Process Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
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Application Notes and Protocols for the Grignard Reaction with 2-(3-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Nitriles in Ketone Synthesis
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, offering a robust method for the preparation of a wide array of compounds, including ketones from nitriles.[1][2] This application note provides a detailed guide to the Grignard reaction utilizing the sterically hindered substrate, 2-(3-Methoxyphenyl)-2-methylpropanenitrile. The synthesis of ketones from nitriles proceeds via a two-step sequence involving the nucleophilic addition of a Grignard reagent to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to the desired ketone.[1]
While conceptually straightforward, the reaction with α,α-disubstituted nitriles such as this compound presents significant challenges. The steric bulk surrounding the nitrile carbon can impede the approach of the nucleophilic Grignard reagent, leading to slow reaction rates and diminished yields.[3] This guide will address these challenges, presenting a protocol optimized for such sterically demanding substrates, including the strategic use of a Lewis acid catalyst to enhance reactivity.
Reaction Mechanism: A Two-Stage Transformation
The conversion of a nitrile to a ketone via a Grignard reagent is a sequential process encompassing nucleophilic addition and subsequent hydrolysis.
-
Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This results in the formation of a magnesium imine salt intermediate.[1]
-
Hydrolysis: The reaction mixture is then treated with an aqueous acid in a work-up step. This hydrolyzes the imine intermediate to the corresponding ketone.[4]
Caption: General mechanism of the Grignard reaction with a nitrile.
Experimental Protocol: Catalyzed Grignard Reaction with a Sterically Hindered Nitrile
This protocol is specifically tailored for the reaction of this compound with a Grignard reagent, incorporating the use of zinc chloride (ZnCl₂) as a catalyst to overcome steric hindrance and enhance the reaction rate.[5][6]
Materials and Equipment
-
Reactants:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
NMR spectrometer
-
Experimental Workflow
Caption: Step-by-step workflow for the catalyzed Grignard reaction.
Procedure
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
To the flask, add this compound (1 equivalent) and anhydrous zinc chloride (0.2 equivalents).
-
Add anhydrous THF via syringe to dissolve the reactants.
-
-
Grignard Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Charge the dropping funnel with the Grignard reagent (2.3 equivalents).
-
Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Stoichiometry (Nitrile:Grignard:ZnCl₂) | 1 : 2.3 : 0.2 | An excess of the Grignard reagent is used to ensure complete conversion of the nitrile. The catalytic amount of ZnCl₂ activates the nitrile. | High conversion to the desired ketone. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent. | Facilitates the reaction while minimizing side reactions. |
| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction, followed by heating to drive the reaction to completion. | Controlled reaction rate and improved yield. |
| Reaction Time | 3 - 6 hours | Sufficient time for the sterically hindered substrate to react completely. | Complete consumption of the starting material. |
| Yield | Variable | Dependent on the specific Grignard reagent and reaction conditions. | Moderate to good yields are expected with the catalyzed protocol. |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Incomplete activation of magnesium, insufficient reaction time or temperature, or deactivation of the Grignard reagent by moisture.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Activate the magnesium turnings with a small crystal of iodine if preparing the Grignard reagent in situ. Consider extending the reflux time or using a higher boiling point solvent like toluene as a co-solvent.[7]
-
-
Formation of Side Products:
-
Cause: The basicity of the Grignard reagent can cause deprotonation if there are acidic protons alpha to the nitrile. However, for this compound, this is not a primary concern due to the quaternary carbon. Double addition of the Grignard reagent to the ketone product is generally avoided as the intermediate imine is less reactive than the final ketone, which is only formed during the acidic workup.
-
Solution: The use of a catalyst like ZnCl₂ can improve the selectivity for the desired ketone.[5][6]
-
References
-
Hatano, M., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Chemical Science, 15(21), 8145-8154. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Culbertson, J. B., & Reynolds, W. (1934). Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. Proceedings of the Iowa Academy of Science, 41(1), 170-171. [Link]
-
Hatano, M., & Kuwano, K. (2024). S1 Supporting Information Zinc Chloride-Catalyzed Grignard Addition Reaction of Aromatic Nitriles. The Royal Society of Chemistry. [Link]
-
Capriati, V., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(3), 643-652. [Link]
-
Royal Society of Chemistry. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. [Link]
-
ResearchGate. (n.d.). ZnCl2-catalyzed Grignard addition reaction of aromatic nitriles. [Link]
-
ResearchGate. (n.d.). Zinc(II)-catalyzed Grignard additions to ketones with RMgBr and RMgI. [Link]
-
Culbertson, J. B., et al. (1934). Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. UNI ScholarWorks. [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Millersville University. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]
-
YouTube. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. [Link]
-
Filo. (2025, December 16). The Grignard reaction between 2-methylpropanenitrile and methylmagnesium. [Link]
-
Erowid. (n.d.). Grignard Reactions of Nitriles in Benzene. [Link]
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
UNI ScholarWorks. (n.d.). Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
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Application Notes and Protocols for the Reduction of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical reduction of the nitrile group in 2-(3-Methoxyphenyl)-2-methylpropanenitrile. The successful conversion of this sterically hindered arylacetonitrile to its corresponding primary amine, 2-(3-methoxyphenyl)-2-methylpropan-1-amine, is a critical transformation for the synthesis of various pharmacologically active molecules and research compounds. This document explores several robust reduction methodologies, including the use of lithium aluminum hydride (LAH) and catalytic hydrogenation with Raney Nickel. Each protocol is presented with an in-depth discussion of the underlying reaction mechanism, procedural steps, safety considerations, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Strategic Importance of the Target Amine
The primary amine, 2-(3-methoxyphenyl)-2-methylpropan-1-amine, represents a valuable molecular scaffold in medicinal chemistry. Its structural motifs, including the methoxy-substituted phenyl ring and the gem-dimethyl group, are frequently incorporated into compounds designed to interact with biological targets. The conversion of the readily accessible nitrile precursor, this compound, is therefore a key synthetic step. The steric hindrance imposed by the quaternary carbon adjacent to the nitrile group presents a unique challenge, necessitating the selection of powerful and efficient reducing agents. This guide will focus on two widely accepted and effective methods for this transformation.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of converting a wide array of functional groups, including nitriles, to their corresponding amines.[1][2] Its high reactivity makes it particularly suitable for reducing sterically hindered nitriles like the target substrate.
Mechanistic Rationale
The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[3][4][5]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine salt.[3]
-
Second Hydride Addition: The highly reactive imine intermediate undergoes a second hydride addition, resulting in a dianionic species.[5]
-
Aqueous Work-up: Subsequent quenching and hydrolysis with water neutralizes the reaction and protonates the nitrogen, yielding the final primary amine.[3]
Caption: Mechanism of LAH reduction of nitriles.
Critical Safety Precautions
LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][6][7] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[1][7] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[7][8] A Class D fire extinguisher or dry sand should be readily available for emergencies.[7]
Detailed Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LAH) powder
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice-water bath
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add LAH (1.5 equivalents) to a flame-dried round-bottom flask containing anhydrous THF (10 volumes relative to the nitrile).
-
Substrate Addition: Cool the LAH suspension to 0 °C using an ice-water bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly perform the following sequential additions while stirring vigorously:[1][9]
-
For every 'x' grams of LAH used, add 'x' mL of water.
-
Then, add 'x' mL of 15% aqueous NaOH.
-
Finally, add '3x' mL of water.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A white, granular precipitate of aluminum salts should form.[2]
-
Filtration: Filter the mixture through a pad of Celite® or filter paper to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate or diethyl ether.[1]
-
Extraction & Isolation: Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)-2-methylpropan-1-amine.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for LAH reduction of nitriles.
Method 2: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a widely used and often more scalable method for nitrile reduction.[10] Raney Nickel, a fine-grained solid catalyst composed mostly of nickel, is a common choice for this transformation.[10]
Mechanistic Rationale
The hydrogenation of nitriles over a metal catalyst involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond. The reaction proceeds on the surface of the catalyst.
-
Adsorption: Both the nitrile and hydrogen gas are adsorbed onto the surface of the Raney Nickel catalyst.
-
Hydrogen Addition: The catalyst facilitates the stepwise addition of hydrogen atoms to the nitrile group, first forming an imine intermediate.
-
Further Reduction: This imine intermediate is then further hydrogenated to the primary amine.
-
Desorption: The final amine product desorbs from the catalyst surface.
To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, the reaction is often carried out in the presence of ammonia.[11]
Critical Safety Precautions
Raney Nickel is pyrophoric when dry and can ignite spontaneously in air.[12] It is typically supplied and handled as a slurry in water or ethanol. Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation must be performed in a well-ventilated area using appropriate high-pressure equipment (if applicable) and with no ignition sources present.
Detailed Experimental Protocol
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Ammonia solution (optional, to suppress side reactions)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully add the Raney Nickel slurry. If supplied in water, the water can be decanted and replaced with the reaction solvent (e.g., ethanol).
-
Reaction Setup: Add a solution of this compound in ethanol to the vessel. If desired, add ammonia to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge it several times with an inert gas (like nitrogen) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this can vary) and begin vigorous stirring or shaking.
-
Reaction: The reaction can be run at room temperature or with gentle heating. Monitor the reaction by observing hydrogen uptake or by taking aliquots for analysis (e.g., by GC-MS or TLC after depressurization and catalyst removal).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: The Raney Nickel catalyst must be carefully filtered. It is crucial to keep the catalyst wet with solvent at all times during filtration to prevent ignition. Filter the reaction mixture through a pad of Celite®. The filtered catalyst should be immediately quenched and disposed of according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Purification: Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Comparative Analysis of Reduction Methods
| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney Ni) |
| Reagent Handling | Highly pyrophoric, water-reactive. Requires inert atmosphere. | Catalyst is pyrophoric when dry. Hydrogen gas is flammable. |
| Scalability | Less suitable for large-scale due to safety and work-up. | Highly scalable, common in industrial processes. |
| Reaction Conditions | 0 °C to room temperature, atmospheric pressure. | Room temperature to elevated temperatures, elevated H₂ pressure. |
| Work-up | Involves quenching and filtration of aluminum salts. Can be tedious. | Filtration of catalyst. Requires careful handling of pyrophoric material. |
| Selectivity | Low chemoselectivity; reduces many other functional groups. | Can be more chemoselective depending on catalyst and conditions. |
| Typical Yields | Generally high to excellent. | Good to excellent, but can be substrate-dependent. |
Conclusion
The reduction of this compound to 2-(3-methoxyphenyl)-2-methylpropan-1-amine can be effectively achieved using either lithium aluminum hydride or catalytic hydrogenation with Raney Nickel. The choice of method will depend on the scale of the reaction, available equipment, and the presence of other functional groups in the molecule.
-
LAH reduction is a reliable, high-yielding method well-suited for laboratory-scale synthesis where its high reactivity can overcome the steric hindrance of the substrate. However, stringent safety precautions and a potentially cumbersome work-up are necessary.
-
Catalytic hydrogenation with Raney Nickel offers a more scalable and industrially viable alternative. While it requires specialized hydrogenation equipment and careful handling of the pyrophoric catalyst, it often provides a cleaner reaction profile and simpler product isolation.
Researchers should carefully consider the advantages and disadvantages of each protocol to select the most appropriate method for their specific synthetic goals.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Chemistry of Nitriles. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
ACS Publications. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. Retrieved from [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline - LITHIUM ALUMINUM HYDRIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
American Chemical Society. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. Retrieved from [Link]
-
ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Royal Society of Chemistry. (1962). A Novel Reduction of Nitriles to Aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Mol-Instincts. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]
- Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Nickel‐Catalyzed α‐Benzylation of Arylacetonitriles via C O Activation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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Guide to the Complete Hydrolysis of Sterically Hindered 2-(3-Methoxyphenyl)-2-methylpropanenitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, particularly within pharmaceutical development where the carboxylic acid moiety is a prevalent functional group. This application note provides a comprehensive guide to the hydrolysis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a sterically hindered tertiary nitrile. Due to the significant steric encumbrance around the cyano group, this substrate is resistant to mild hydrolysis conditions. We present two robust protocols—one acid-catalyzed and one base-catalyzed—designed to overcome this challenge and achieve high-yield conversion to the desired product, 2-(3-Methoxyphenyl)-2-methylpropanoic acid. This guide includes detailed mechanistic insights, step-by-step experimental procedures, characterization data, and a troubleshooting guide to facilitate successful synthesis for researchers in organic and medicinal chemistry.
Introduction and Strategic Importance
2-Aryl-2-methylpropanoic acids are valuable structural motifs found in a variety of pharmacologically active compounds. The hydrolysis of the corresponding nitrile precursor, this compound, represents a direct and efficient route to this important building block.
The primary challenge in this transformation is the substrate's structure. The nitrile group is attached to a tertiary (quaternary) carbon, which severely restricts the approach of nucleophiles.[1] Standard hydrolysis procedures that are effective for primary or secondary nitriles often result in low or no conversion. Therefore, forcing conditions—such as high temperatures and high concentrations of acid or base—are required to drive the reaction to completion.[1][2] This guide provides validated starting points for achieving this challenging but crucial transformation.
Overall Reaction:

Mechanistic Pathways: Acid vs. Base Catalysis
The hydrolysis of a nitrile to a carboxylic acid is a two-part process: (1) the initial hydration of the nitrile to an amide intermediate, and (2) the subsequent hydrolysis of the amide to the carboxylic acid.[3] Both acid and base catalysis can accomplish this, but through different mechanistic pathways.
-
Acid-Catalyzed Mechanism : The reaction begins with the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5] A series of proton transfers leads to an imidic acid, which tautomerizes to the more stable amide.[3] The amide is then protonated on its carbonyl oxygen, activating it for a second nucleophilic attack by water, ultimately leading to the carboxylic acid and an ammonium ion.[6][7]
-
Base-Catalyzed Mechanism : Under basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic nitrile carbon.[3][4] Protonation of the resulting intermediate by water yields the imidic acid tautomer, which quickly converts to the amide.[4] The amide then undergoes base-catalyzed hydrolysis: hydroxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion (NH₂⁻), which is immediately protonated to ammonia. The final product is the carboxylate salt, which requires a separate acidic workup step to yield the neutral carboxylic acid.[8][9]
Caption: Mechanistic pathways for nitrile hydrolysis.
Experimental Protocols
Given the steric hindrance of the substrate, both protocols employ vigorous conditions to ensure complete conversion.
Protocol A: Vigorous Acid-Catalyzed Hydrolysis
This method uses a mixture of sulfuric and acetic acid at high temperatures to force the reaction to completion. The acetic acid serves as a co-solvent to improve the solubility of the starting material in the aqueous acid.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | 1.0 eq (e.g., 5.0 g, 28.5 mmol) | Starting Material |
| Glacial Acetic Acid | 5 volumes (e.g., 25 mL) | Co-solvent |
| Concentrated Sulfuric Acid (98%) | 5 volumes (e.g., 25 mL) | Acid Catalyst & Reagent |
| Water | 5 volumes (e.g., 25 mL) | Reagent |
| Round-bottom flask | 250 mL | Reaction Vessel |
| Reflux Condenser | - | Prevent solvent loss |
| Heating Mantle & Stir Plate | - | Heating and Agitation |
| Diethyl Ether or Ethyl Acetate | ~150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | As needed | Neutralization (Workup) |
| Anhydrous Magnesium Sulfate | As needed | Drying Agent |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g).
-
Reagent Addition: In a fume hood, carefully add glacial acetic acid (25 mL), water (25 mL), and then slowly and cautiously add concentrated sulfuric acid (25 mL) with stirring. The addition of sulfuric acid is highly exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain a vigorous reflux for 12-24 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc) by taking a small aliquot, quenching it in ice water, and extracting with ethyl acetate. The disappearance of the starting nitrile spot indicates completion.
-
Workup & Isolation: a. Allow the reaction mixture to cool to room temperature, then pour it slowly over a large beaker of crushed ice (~300 g). b. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic extracts and wash them with water (50 mL) and then brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.
Protocol B: High-Temperature Base-Catalyzed Hydrolysis
This protocol uses a strong base in a high-boiling solvent to achieve the high temperatures necessary to overcome the steric hindrance.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | 1.0 eq (e.g., 5.0 g, 28.5 mmol) | Starting Material |
| Potassium Hydroxide (KOH) | 5.0 eq (e.g., 8.0 g, 142.5 mmol) | Base Catalyst & Reagent |
| Ethylene Glycol | 10 volumes (e.g., 50 mL) | High-boiling Solvent |
| Round-bottom flask | 250 mL | Reaction Vessel |
| Reflux Condenser | - | Prevent solvent loss |
| Thermometer/Temperature Probe | - | Monitor reaction temperature |
| Heating Mantle & Stir Plate | - | Heating and Agitation |
| Concentrated Hydrochloric Acid (HCl) | As needed | Acidification (Workup) |
| Ethyl Acetate | ~150 mL | Extraction Solvent |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask, add potassium hydroxide pellets (8.0 g) and ethylene glycol (50 mL). Stir until the KOH is mostly dissolved.
-
Reagent Addition: Add the this compound (5.0 g) to the basic solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 160-180 °C. Maintain this temperature with vigorous stirring for 8-16 hours. Caution: Perform in a well-ventilated fume hood as ammonia gas will be evolved.
-
Workup & Isolation: a. Cool the dark reaction mixture to room temperature. b. Pour the mixture into a beaker containing water (200 mL). c. Wash the aqueous solution with a non-polar solvent like hexanes (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic washes. d. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated HCl. The product should precipitate as a solid or oil. e. Extract the acidified mixture with ethyl acetate (3 x 50 mL). f. Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol A.
Experimental Workflow
Caption: Generalized experimental workflow for nitrile hydrolysis.
Product Characterization
The final product, 2-(3-Methoxyphenyl)-2-methylpropanoic acid, should be characterized to confirm its identity and purity.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~7.2-7.3 (t, 1H, Ar-H), ~6.8-6.9 (m, 3H, Ar-H), 3.81 (s, 3H, -OCH₃), 1.60 (s, 6H, -C(CH₃)₂) ppm. The carboxylic acid proton (-COOH) will be a broad singlet, typically >10 ppm. |
| ¹³C NMR (CDCl₃) | δ ~184 (C=O), ~159 (Ar-C-O), ~145 (Ar-C), ~129 (Ar-C-H), ~120 (Ar-C-H), ~114 (Ar-C-H), ~113 (Ar-C-H), ~55 (-OCH₃), ~46 (quaternary C), ~25 (-CH₃) ppm. |
| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹). Disappearance of the nitrile (C≡N) peak at ~2230 cm⁻¹. |
| MS (ESI-) | [M-H]⁻ calculated for C₁₁H₁₃O₃⁻: 193.08. Found: m/z 193.1. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Reagent concentration too low. | 1. Increase reflux time. For Protocol B, ensure the temperature reaches at least 160 °C. 2. Use concentrated acids/bases as specified. |
| Amide Intermediate is Isolated | The second hydrolysis step (amide to acid) is incomplete. This is common with sterically hindered substrates. | Resubject the isolated amide to the reaction conditions. The amide is often more resistant to hydrolysis than the nitrile is to hydration.[8] |
| Emulsion During Workup | Formation of salts and partially soluble species at the interface. | Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. Allow layers to separate for a longer time. |
| Product is an Oil, Not a Solid | The product may have a low melting point or contain impurities that depress the melting point. | 1. Try to induce crystallization by scratching the flask or seeding with a crystal. 2. Purify via column chromatography. 3. Ensure the product is fully dry of solvent. |
Safety Precautions
-
Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and potassium hydroxide are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
-
Exothermic Reactions: The dilution of concentrated acids is highly exothermic. Always add acid slowly to water/solvent, never the other way around.
-
High Temperatures: Use appropriate caution when working with heating mantles and high-temperature reactions. Ensure glassware is free of cracks.
-
Gas Evolution: The base-catalyzed reaction evolves ammonia gas, which is toxic and corrosive. The acidic workup of the basic reaction will release CO₂ if any carbonate is present. Ensure adequate ventilation in a fume hood.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. LibreTexts Chemistry. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
JoVE. (2022). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Moodle - JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
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Application Notes & Protocols: 2-(3-Methoxyphenyl)-2-methylpropanenitrile as a Versatile Precursor for Central Nervous System (CNS) Drug Scaffolds
Abstract: The 2-phenethylamine scaffold is a cornerstone in the architecture of numerous centrally acting therapeutics, from neurotransmitters to complex psychoactive agents.[1] This guide provides an in-depth exploration of 2-(3-methoxyphenyl)-2-methylpropanenitrile, a strategic precursor for accessing novel phenethylamine derivatives. We detail its synthesis, subsequent transformation into a key amine intermediate, and its application in building CNS-active molecular frameworks. The protocols herein are designed for researchers in drug discovery and medicinal chemistry, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure reproducibility and success.
Introduction: Strategic Importance in CNS Drug Discovery
The quest for novel CNS therapeutics often involves the strategic design and synthesis of molecules that can effectively interact with complex neural targets like G protein-coupled receptors (GPCRs) and transporters.[2] The substituted phenethylamine structure is a "privileged scaffold," a molecular framework that is repeatedly found in successful drugs targeting the CNS.[1][3] Its prevalence stems from its structural mimicry of endogenous catecholamine neurotransmitters such as dopamine and norepinephrine.
This compound emerges as a highly valuable starting material for several key reasons:
-
The 3-Methoxyphenyl Moiety: The meta-methoxy group is a common feature in CNS drugs. It can influence receptor binding affinity and selectivity, and its metabolic stability can be advantageous. Furthermore, it serves as a synthetic handle for further functionalization, such as demethylation to a phenol, which can act as a hydrogen bond donor.
-
The Gem-Dimethyl Group: The dimethyl substitution at the alpha-carbon (α-position) sterically hinders enzymatic degradation by monoamine oxidase (MAO), an enzyme responsible for metabolizing many neurotransmitters and phenethylamine-based drugs. This can increase the bioavailability and duration of action of the final compound.
-
The Nitrile Functionality: The nitrile group is a versatile functional group that can be readily converted into a primary amine—the defining feature of the phenethylamine scaffold—through chemical reduction.[4]
This guide will provide detailed, validated protocols for the synthesis of this precursor and its conversion into a key building block for CNS drug discovery programs.
Synthesis of Precursor: this compound
The synthesis of the title compound is most efficiently achieved via the methylation of (3-methoxyphenyl)acetonitrile. This precursor is commercially available or can be synthesized from 3-methoxybenzyl chloride and sodium cyanide.[5] The subsequent α,α-dimethylation requires a strong base to deprotonate the benzylic position, followed by quenching with a methylating agent.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol employs phase-transfer catalysis, a robust and scalable method that avoids the need for strictly anhydrous conditions and cryogenic temperatures often associated with stronger bases like LDA or NaH.
Reaction Scheme: (3-Methoxyphenyl)acetonitrile → this compound
Causality Behind Experimental Choices:
-
Base (50% NaOH): A concentrated aqueous solution of sodium hydroxide is used as the deprotonating agent. It is inexpensive and effective, but its immiscibility with the organic substrate necessitates a phase-transfer catalyst.
-
Phase-Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt that facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile.
-
Methylating Agent (Methyl Iodide): Methyl iodide is a highly reactive electrophile used to install the methyl groups. It is used in excess to ensure complete dimethylation.
-
Solvent (Toluene): Toluene is chosen for its ability to dissolve the organic reactants and its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| (3-Methoxyphenyl)acetonitrile | 147.17 | 1.0 | 1.0 | 14.7 g |
| Sodium Hydroxide (50% aq.) | 40.00 | ~10.0 | ~10.0 | 80 mL |
| Methyl Iodide | 141.94 | 2.5 | 2.5 | 15.5 mL (35.5 g) |
| TBAB | 322.37 | 0.05 | 0.05 | 1.6 g |
| Toluene | - | - | - | 150 mL |
Step-by-Step Methodology:
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-methoxyphenyl)acetonitrile (14.7 g, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.6 g, 0.05 eq), and toluene (150 mL).
-
Base Addition: Begin vigorous stirring (≥500 RPM) to ensure efficient mixing between the phases. Add the 50% aqueous sodium hydroxide solution (80 mL) to the flask.
-
Methylation: Heat the mixture to 60°C. Add methyl iodide (15.5 mL, 2.5 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 60-70°C with a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at 70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of water. Transfer the mixture to a separatory funnel. The layers will separate; drain the lower aqueous layer.
-
Extraction: Wash the organic layer sequentially with 100 mL of water, 100 mL of 1 M HCl, and 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear oil.
Diagram 1: Synthesis Workflow for the Precursor This diagram outlines the key stages from reactant charging to final product purification.
Caption: Transformation of the nitrile precursor into a versatile amine intermediate.
Application: Building CNS-Active Molecules
The synthesized 2-(3-methoxyphenyl)-2-methylpropan-1-amine is a direct precursor to a class of substituted phenethylamines. [3]The primary amine serves as a nucleophilic handle for a wide array of chemical transformations to explore structure-activity relationships (SAR). For instance, modifications at the nitrogen atom are known to profoundly affect pharmacological activity, influencing potency and selectivity for CNS targets such as serotonin, dopamine, and adrenergic receptors. [6][7]
Example Protocol: N-Methylation to Synthesize a Putative CNS Modulator
This protocol illustrates how the key amine intermediate can be elaborated into a secondary amine, a common structural motif in CNS-active compounds.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(3-methoxyphenyl)-2-methylpropan-1-amine (5.0 g, 1.0 eq) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Imine Formation: Add paraformaldehyde (0.9 g, ~1.1 eq of CH₂O) to the solution. Stir at room temperature for 1 hour to form the intermediate imine (or aminal).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 g, 1.2 eq) portion-wise over 20 minutes. CAUTION: Hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and 50 mL of diethyl ether. Basify the aqueous layer with 2 M NaOH to pH > 12.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-methylated product. Further purification can be achieved via column chromatography or salt formation as previously described.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.
Table 2: Expected Analytical Data
| Compound | Technique | Expected Data |
| Precursor (Nitrile) | ¹H NMR (CDCl₃) | δ ~7.3 (m, 1H, Ar-H), ~6.9 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 1.7 (s, 6H, -C(CH₃)₂) |
| IR (neat) | ~2235 cm⁻¹ (C≡N stretch), ~1600, 1490 cm⁻¹ (C=C aromatic) | |
| Intermediate (Amine) | ¹H NMR (CDCl₃) | δ ~7.2 (m, 1H, Ar-H), ~6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.8 (s, 2H, -CH₂NH₂), 1.3 (s, 2H, -NH₂), 1.1 (s, 6H, -C(CH₃)₂) |
| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch), No C≡N stretch at ~2235 cm⁻¹ |
Conclusion and Future Perspectives
This compound is a strategically important and highly versatile precursor in medicinal chemistry. The protocols detailed here provide a reliable pathway for its synthesis and conversion into a key phenethylamine building block. This intermediate is primed for elaboration into diverse libraries of novel compounds for CNS drug discovery. By employing techniques like parallel synthesis, researchers can rapidly generate analogues with varied N-substituents, exploring the chemical space around critical CNS targets. Future work should focus on designing derivatives with optimized physicochemical properties to ensure efficient transport across the blood-brain barrier, a critical hurdle in the development of effective CNS therapies. [8]
References
- Google Patents. US7745665B2 - Substituted phenethylamines.
-
Kowalczyk, P., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC - PubMed Central. Available from: [Link]
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Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. Available from: [Link]
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Wikipedia. Substituted phenethylamine. Available from: [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
-
Sakagami, H., et al. (2008). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available from: [Link]
- Google Patents. KR940007746B1 - Process for producing substituted phenethylamine derivatives.
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B. M. Trost, M. C. Ryan, An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles, PMC - PubMed Central, 2013. Available from: [Link]
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Amerigo Scientific. This compound. Available from: [Link]
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AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Rasayan Journal of Chemistry. Available from: [Link]
-
Basagni, F., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Some new psychoactive substances: Precursor chemicals and synthesis-driven end-products. Available from: [Link]
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ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. Available from: [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available from: [Link]
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Oyarce, C., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Available from: [Link]
-
Mickevičienė, R., et al. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available from: [Link]
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Bulgarian Chemical Communications. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Available from: [Link]
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Chen, S., et al. (2025). Molecular Generation for CNS Drug Discovery and Design. PubMed. Available from: [Link]
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Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. PubMed. Available from: [Link]
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Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. Available from: [Link]
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ResearchGate. Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: A patent review (2005-present). Available from: [Link]
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Chen, Y., & Liu, L. (2016). Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Available from: [Link]
-
Ivanov, S. A., et al. (2016). AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders. PubMed. Available from: [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile via Direct α-Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Methoxyphenyl)-2-methylpropanenitrile is a substituted arylacetonitrile derivative of interest in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary carbon center adjacent to the aromatic ring, makes it a valuable synthon for constructing more complex molecular architectures. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule. The chosen synthetic strategy is the direct α-alkylation of 3-methoxyphenylacetonitrile. This method is predicated on the deprotonation of the acidic benzylic proton using a strong, non-nucleophilic base, followed by nucleophilic substitution with a methylating agent.
The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. As Senior Application Scientists, we stress that the success of this synthesis hinges on the rigorous exclusion of atmospheric moisture and the careful handling of hazardous reagents.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step, one-pot process. First, the benzylic proton of 3-methoxyphenylacetonitrile is abstracted by sodium amide to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking methyl iodide in a classic Sₙ2 reaction to form the desired C-C bond.
Overall Reaction:
Mechanistic Rationale: The acidity of the α-proton on the methylene group of 3-methoxyphenylacetonitrile (pKa ≈ 22 in DMSO) is significantly enhanced by the electron-withdrawing effect of the adjacent nitrile group (-CN) and the phenyl ring, which stabilize the resulting conjugate base via resonance. Sodium amide (NaNH₂), the salt of a very weak acid, ammonia (pKa ≈ 38), is a sufficiently strong base to facilitate essentially complete deprotonation, driving the formation of the nucleophilic carbanion.[1] The subsequent alkylation step is a standard bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Figure 1: Reaction Mechanism. A visual representation of the deprotonation and subsequent Sₙ2 alkylation steps.
Safety Precautions: A Critical Overview
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.
-
Sodium Amide (NaNH₂): Extremely reactive and pyrophoric. It reacts explosively with water to produce flammable ammonia gas and corrosive sodium hydroxide.[2] Aged NaNH₂, especially if it appears yellow or brown, may contain explosive peroxides and should not be used.[1] Always handle under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[3]
-
Methyl Iodide (CH₃I): Highly toxic by inhalation, ingestion, and skin absorption.[4][5] It is a suspected carcinogen and mutagen.[5][6] Due to its high volatility (boiling point: 42.4 °C), it poses a significant inhalation risk.[5][7] Always handle with extreme caution, using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.
-
Anhydrous Solvents: Anhydrous ethers can form explosive peroxides over time. Always test for peroxides before use if the solvent has been opened and stored for an extended period.
Emergency Procedures:
-
Spills: For methyl iodide, evacuate the area and contain the spill with an inert absorbent material.[5] For sodium amide, smother with dry sand or powdered limestone; NEVER use water or a carbon dioxide extinguisher .
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For inhalation, move the individual to fresh air and seek immediate medical attention.[7]
Materials and Equipment
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Equiv. | Notes |
| 3-Methoxyphenylacetonitrile | 19924-43-7 | 147.17 | 7.36 g | 1.0 | Starting material. Must be dry.[8] |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 2.34 g | 1.2 | Gray, free-flowing powder.[1] |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 8.51 g (3.75 mL) | 1.2 | Stabilized, colorless liquid.[4] |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | Solvent. Must be peroxide-free. |
| Saturated NH₄Cl (aq.) | 12125-02-9 | - | ~50 mL | - | For quenching the reaction. |
| Diethyl Ether | 60-29-7 | - | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~10 g | - | For drying the organic phase. |
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with a bubbler
-
Reflux condenser with drying tube (CaCl₂)
-
Dropping funnel (pressure-equalizing)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for vacuum distillation or column chromatography
-
Standard laboratory glassware and syringes
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow. A summary of the major steps from initial setup to final analysis.
Step 1: Apparatus Setup and Inerting
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware. Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a rubber septum on one side neck, and a glass stopper on the other.
-
Inert Atmosphere: Flame-dry the entire apparatus under vacuum and allow it to cool under a gentle stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment, monitored via an oil bubbler.
Step 2: Deprotonation
-
Reagent Addition: Through the side neck, add 3-methoxyphenylacetonitrile (7.36 g, 50.0 mmol). Using a syringe, add 150 mL of anhydrous diethyl ether. Begin vigorous stirring to dissolve the nitrile.
-
Base Addition: Carefully and in portions, add the sodium amide (2.34 g, 60.0 mmol) to the stirring solution through the side neck under a positive flow of inert gas. Replace the glass stopper.
-
Rationale: Portion-wise addition helps to control the initial reaction rate. Using a 1.2 molar excess of the base ensures complete deprotonation of the starting material.
-
-
Anion Formation: Stir the resulting gray suspension at room temperature for 1 hour. The formation of the carbanion may be accompanied by the evolution of ammonia gas.
-
Expert Tip: The reaction mixture will become a thick, grayish slurry. Ensure stirring is vigorous enough to maintain a homogeneous suspension.
-
Step 3: Alkylation
-
Cooling: Cool the reaction flask to 0 °C using an ice/water bath.
-
Rationale: The alkylation reaction is exothermic. Cooling the mixture prevents overheating, which could lead to unwanted side reactions and reduces the loss of the volatile methyl iodide.[5]
-
-
Methyl Iodide Addition: Fill a dry syringe with methyl iodide (3.75 mL, 60.0 mmol). Add the methyl iodide dropwise to the cold, stirring suspension over a period of 20-30 minutes. A color change and increase in temperature may be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully with a drop of ethanol, and spot it on a TLC plate against the starting material.
-
Step 4: Quenching and Work-up
-
Quenching: Recool the flask to 0 °C. With extreme caution , slowly and dropwise add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted sodium amide and the reaction mixture.
-
Critical Step: This is a highly exothermic step that will evolve significant amounts of ammonia gas. The addition must be slow to control the effervescence and temperature.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. The layers should separate; if not, add a small amount of water to dissolve any precipitated salts.
-
Extraction: Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Rationale: The brine wash removes the bulk of the dissolved water from the organic phase, improving the efficiency of the drying agent.
-
Step 5: Purification and Characterization
-
Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Outcome: this compound is expected to be a colorless to pale yellow oil.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect signals for the methoxy group (~3.8 ppm, singlet, 3H), aromatic protons (multiplet, 4H), and the two equivalent methyl groups (singlet, 6H).
-
¹³C NMR: Expect signals for the quaternary carbon, the nitrile carbon (~122 ppm), the methoxy carbon (~55 ppm), and distinct aromatic carbons.
-
IR Spectroscopy: Look for a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated mass of C₁₁H₁₃NO.
-
References
-
Organic Syntheses Procedure. Sodium amide. Link
-
BenchChem. Technical Support Center: Sodium Amide in Organic Synthesis. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6328, Methyl iodide. Link
-
Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. Link
-
International Labour Organization. ICSC 0509 - METHYL IODIDE. Link
-
U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). Link
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Methyl iodide. Link
-
BenchChem. Synthesis of Sodium Amide from Sodium and Liquid Ammonia: A Technical Guide. Link
-
Sciencemadness Wiki. Sodium amide. Link
-
BenchChem. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. Link
-
Sigma-Aldrich. SAFETY DATA SHEET. Link
-
Wikipedia. Sodium amide. Link
-
BenchChem. Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols. Link
-
Fisher Scientific. SAFETY DATA SHEET - Propanenitrile, 3-methoxy-. Link
-
Google Patents. WO2003004459A2 - Process for the preparation of nitrile compounds. Link
-
Fisher Scientific. SAFETY DATA SHEET - 3-Methoxyphenylacetonitrile. Link
-
Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Link
-
Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Link
-
BenchChem. A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. Link
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Link
-
Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles. Link
-
ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Link
Sources
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. epa.gov [epa.gov]
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Application Note: High-Purity Isolation of 2-(3-Methoxyphenyl)-2-methylpropanenitrile using Flash Column Chromatography
Abstract: This application note provides a detailed protocol for the purification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes flash column chromatography with a silica gel stationary phase and a gradient elution mobile phase, ensuring high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of more complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust and scalable method for separating target molecules from reaction byproducts and unreacted starting materials.[1]
This document outlines a systematic approach to the purification of this compound using flash column chromatography. The protocol is designed to be both efficient and effective, providing a clear rationale for the selection of chromatographic conditions.
Compound Properties and Chromatographic Considerations
2.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | Amerigo Scientific[2] |
| Molecular Weight | 175.23 g/mol | Amerigo Scientific[2] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Polarity | Moderately polar | Inferred from structure |
The presence of a nitrile group and a methoxy group attached to an aromatic ring imparts a moderate polarity to the molecule. This polarity is a key factor in determining the appropriate chromatographic conditions for its separation.
2.2. Anticipated Impurities
The impurity profile of a crude sample of this compound will largely depend on its synthetic route. Common synthetic pathways to α-aryl nitriles may introduce impurities such as:
-
Unreacted Starting Materials: For instance, if synthesized via a substitution reaction, residual m-methoxybenzyl cyanide or methylating agents could be present.
-
Byproducts of the Reaction: Side reactions can lead to the formation of isomers or oligomeric species.
-
Degradation Products: The compound may be susceptible to hydrolysis of the nitrile group under certain conditions.
A thorough understanding of the synthetic route is crucial for anticipating and identifying potential impurities, which in turn informs the development of an effective purification strategy.
Method Development: Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC provides a rapid and cost-effective way to screen different solvent systems and predict the separation behavior on a column.
3.1. Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄
-
Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
3.2. TLC Protocol
-
Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a sealed chamber containing the desired solvent system.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the separated spots under a UV lamp. The aromatic nature of the compound should allow for visualization at 254 nm.
3.3. Interpreting TLC Results
The ideal solvent system for column chromatography will result in a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. The Rƒ is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Adjust the polarity of the mobile phase by varying the ratio of the polar to non-polar solvent until the desired Rƒ is achieved. A good separation of the target compound from its impurities should also be observed.
Application Protocol: Flash Column Chromatography
This protocol details the purification of this compound from a crude reaction mixture.
4.1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (determined by TLC)
-
Column: Glass chromatography column of appropriate size
-
Sample: Crude this compound
-
Elution Equipment: Flash chromatography system or manual setup with air pressure
-
Fraction Collection: Test tubes or fraction collector
-
Analysis: TLC plates and UV lamp
4.2. Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
4.3. Step-by-Step Protocol
-
Column Preparation:
-
Select a column with an appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[3]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4]
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of the calculated amount of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexanes. A suggested gradient might be from 5% to 20% ethyl acetate. The use of a gradient helps to first elute non-polar impurities, followed by the target compound, and finally more polar impurities, often resulting in sharper peaks and better separation.[5][6]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting collected fractions onto TLC plates and developing them in the solvent system that gave optimal separation.
-
Identify the fractions containing the pure desired product (those with a single spot at the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
4.4. Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Purity | >98% (as determined by HPLC or NMR) | If purity is low, consider a shallower gradient or a different solvent system. |
| Yield | >85% (dependent on crude purity) | Low yield may indicate that the compound is still on the column. Elute with a more polar solvent. |
| Elution Profile | The target compound should elute after non-polar impurities and before highly polar impurities. | If co-elution occurs, optimize the mobile phase polarity and gradient. |
Conclusion
The described flash column chromatography protocol provides a reliable and efficient method for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, researchers can achieve high purity and yield of this important synthetic intermediate. This method is scalable and can be adapted for various quantities of crude material, making it a valuable tool in both academic and industrial research settings.
References
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Scale-up Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for transitioning from laboratory-scale synthesis to larger-scale production.
Introduction and Strategic Overview
This compound is a tertiary benzylic nitrile, a structural motif found in a range of biologically active molecules.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest. The synthetic strategy detailed herein focuses on the nucleophilic addition of a cyanide source to 3-methoxyacetophenone. This approach, a variation of the cyanohydrin formation reaction, is selected for its high atom economy, convergence, and amenability to industrial scale-up.[3]
The core of this process involves the careful management of reaction conditions to ensure high conversion, minimize side-product formation, and, most importantly, guarantee the safe handling of highly toxic cyanide reagents. This guide will elaborate on the mechanistic underpinnings of the reaction, provide a meticulously detailed protocol, and discuss critical process parameters for successful and safe scale-up.
Mechanistic Rationale and Reaction Selection
The chosen synthetic route proceeds via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-methoxyacetophenone. The reaction is typically catalyzed by a Lewis acid or a base.[3]
Reaction:
3-Methoxyacetophenone + Cyanide Source → this compound
The carbonyl carbon of the ketone is electrophilic and is attacked by the nucleophilic cyanide ion. This initial addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final cyanohydrin product. For the synthesis of a tertiary nitrile like the target molecule, where the hydroxyl group of the cyanohydrin is absent, a direct displacement of a suitable leaving group or a modification of the cyanohydrin formation is employed. A common and effective method for this transformation is the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid.[4][5][6] The TMS group protects the intermediate alkoxide, which is then removed during workup to yield the nitrile.
Alternatively, a two-step, one-pot approach starting from the corresponding tertiary alcohol, 2-(3-methoxyphenyl)propan-2-ol, can be envisioned, where the alcohol is first converted to a good leaving group (e.g., a halide or sulfonate) followed by nucleophilic substitution with a cyanide salt. However, the direct conversion from the readily available ketone is more convergent and efficient.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps involved in the scale-up synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations involving cyanide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.
Reagents and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 3-Methoxyacetophenone | 100 g | 1.0 | Purity >98% |
| Trimethylsilyl cyanide (TMSCN) | 86 g (108 mL) | 1.3 | Highly toxic, handle with extreme care |
| Zinc Iodide (ZnI₂) | 6.4 g | 0.03 | Anhydrous, catalyst |
| Dichloromethane (DCM) | 1 L | - | Anhydrous, reaction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 500 mL | - | For quenching |
| Brine (Saturated aq. NaCl) | 2 x 250 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50 g | - | For drying |
| 2 L Three-necked round-bottom flask | 1 | - | Equipped with mechanical stirrer, dropping funnel, and nitrogen inlet |
| Heating mantle with temperature control | 1 | - | |
| Condenser | 1 | - | |
| Rotary evaporator | 1 | - | |
| Vacuum distillation setup | 1 | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (nitrogen or argon).
-
Charging of Reactants: Charge the flask with 3-methoxyacetophenone (100 g) and anhydrous dichloromethane (500 mL). Stir the mixture until the ketone is completely dissolved. Add anhydrous zinc iodide (6.4 g) to the solution.
-
Addition of TMSCN: Charge the dropping funnel with trimethylsilyl cyanide (86 g, 108 mL). Add the TMSCN dropwise to the stirred solution of the ketone and catalyst over a period of 1-2 hours. An exotherm may be observed; maintain the reaction temperature between 20-25 °C using a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours at room temperature.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution (500 mL) to quench the reaction. Caution: This step may generate hydrogen cyanide gas. Ensure adequate ventilation and have a cyanide neutralization solution (e.g., bleach) readily available.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation. The product, this compound, is expected to distill as a colorless to pale yellow oil.
Safety and Hazard Management
The paramount concern in this synthesis is the handling of trimethylsilyl cyanide and the potential generation of hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a minimum, consider double-gloving).
-
Ventilation: All operations must be performed in a certified chemical fume hood with excellent airflow.
-
Cyanide Handling:
-
Never work with cyanides alone.
-
Keep an emergency cyanide antidote kit accessible and ensure personnel are trained in its use.
-
Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.
-
All glassware and equipment that come into contact with cyanide must be decontaminated with a bleach solution (sodium hypochlorite) before being removed from the fume hood.
-
-
Waste Disposal: All cyanide-containing waste must be collected in a designated, properly labeled waste container and disposed of according to institutional and local regulations. Do not mix cyanide waste with acidic waste.
Process Optimization and Scale-up Considerations
-
Catalyst Screening: While zinc iodide is an effective catalyst, other Lewis acids such as titanium tetrachloride (TiCl₄) or indium trichloride (InCl₃) can be explored for potential improvements in reaction time and yield.
-
Solvent Selection: Dichloromethane is a suitable solvent for this reaction. However, for larger-scale operations, alternative solvents like toluene or methyl tert-butyl ether (MTBE) might be considered based on safety, environmental, and cost factors.
-
Temperature Control: On a larger scale, the exothermic nature of the reaction needs to be carefully managed. A jacketed reactor with a reliable cooling system is essential to maintain the desired temperature range and prevent runaway reactions.
-
Purification: For industrial-scale production, fractional vacuum distillation is the most practical method for purifying the final product. The efficiency of the distillation column will be critical in achieving high purity.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedure and, most importantly, the stringent safety precautions, researchers and chemists can confidently produce this valuable intermediate in larger quantities. The key to successful scale-up lies in a thorough understanding of the reaction mechanism, careful control of process parameters, and an unwavering commitment to safety.
References
- Caron, S., Vazquez, E., & Wojcik, J. M. (2000). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Journal of the American Chemical Society, 122(4), 712–713.
- Gassman, P. G., & Talley, J. J. (1988). A GENERAL, MILD, AND EFFICIENT METHOD FOR THE PREPARATION OF CYCLOBUTANONES. Organic Syntheses, 68, 7.
-
ACS Publications. (2000). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Tertiary Benzylic Nitriles via Nickel-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. Retrieved from [Link]
-
ResearchGate. (2000). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Retrieved from [Link]
- Google Patents. (2013). METHOD FOR THE PREPARATION OF ( 4S ) - 4 - ( 4 - CYANO - 2 - METHOXYPHENYL ).
-
Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
- Google Patents. (2014). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
-
Google Apis. (2023). WO2023205164A1.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles a. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
ResearchGate. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Retrieved from [Link]
-
PubMed. (2005). Preparation of 2- and 4-arylmethyl N-substituted and N,N-disubstituted anilines via a "green", multicomponent reaction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Methoxyphenyl)-3-phenylpropanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 2-(3-Methoxyphenyl)-2-methylpropanenitrile in Agrochemical Synthesis
Introduction: The Significance of Nitrile-Containing Intermediates in Modern Agrochemicals
In the landscape of contemporary agrochemical development, the pursuit of highly efficacious, target-specific, and environmentally benign pesticides is paramount. Within the synthetic chemist's toolkit, nitrile-containing compounds serve as versatile and highly valuable intermediates. The inherent reactivity of the nitrile functional group, coupled with the diverse structural scaffolds to which it can be appended, provides a powerful platform for the construction of complex, biologically active molecules. One such intermediate of interest is 2-(3-Methoxyphenyl)-2-methylpropanenitrile . While its direct, large-scale industrial application in the synthesis of a specifically named agrochemical is not extensively documented in publicly available literature, its structural motifs are emblematic of precursors used in the synthesis of leading classes of insecticides, particularly the synthetic pyrethroids.
This guide will provide an in-depth exploration of the utility of nitrile-containing precursors, contextualized through the synthesis of a prominent pyrethroid insecticide, Fenvalerate. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the potential role of compounds like this compound in this and similar synthetic strategies.
Core Application: Synthesis of Pyrethroid Insecticides - A Case Study of Fenvalerate
Synthetic pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers.[1] A key structural feature of many potent pyrethroids, such as Fenvalerate, is the α-cyano-3-phenoxybenzyl ester moiety. This group is crucial for their high insecticidal activity, which is achieved through the disruption of the insect's nervous system.[2]
Fenvalerate is a broad-spectrum insecticide effective against a wide range of pests in agriculture and public health.[3][4] Its synthesis provides an excellent illustration of the strategic use of nitrile-containing intermediates.
Retrosynthetic Analysis and the Role of Nitrile Precursors
The synthesis of Fenvalerate can be achieved through the esterification of α-cyano-3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyryl chloride.[2] A highly efficient and industrially relevant approach is a one-pot synthesis, often referred to as a modified Francis reaction, which combines 3-phenoxybenzaldehyde, a cyanide source (like sodium cyanide), and the acid chloride.[2]
This one-pot approach highlights the critical role of the in-situ formation of a cyanohydrin intermediate, α-cyano-3-phenoxybenzyl alcohol, from 3-phenoxybenzaldehyde and a cyanide source.[5] The nitrile group is introduced at a key stage, forming the foundation of the α-cyano moiety that is essential for the final product's insecticidal efficacy.
While the direct precursor to the α-cyano-3-phenoxybenzyl alcohol portion is 3-phenoxybenzaldehyde, the structural features of this compound—a phenyl ring with a methoxy substituent and a gem-dimethyl group adjacent to the nitrile—are of significant interest. The methoxy group is a common precursor to a hydroxyl group in organic synthesis, and the overall structure suggests its potential as a building block for either the alcohol or the acid portion of other complex agrochemicals, even if its specific application in a major commercial product is not publicly detailed.
Experimental Protocols: Laboratory-Scale Synthesis of Fenvalerate
The following protocol details a laboratory-scale, one-pot synthesis of Fenvalerate. This procedure is intended for trained chemists in a controlled laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-Phenoxybenzaldehyde | 198.22 | 10.0 g | 0.050 | ≥98% |
| Sodium Cyanide (NaCN) | 49.01 | 2.7 g | 0.055 | ≥97% |
| 2-(4-chlorophenyl)-3-methylbutyryl chloride | 247.14 | 12.9 g | 0.052 | ≥98% |
| Toluene | - | 150 mL | - | Anhydrous |
| Triethylamine | 101.19 | 0.5 mL | - | Catalyst |
| Water | 18.02 | 50 mL | - | Deionized |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated Soln. |
| Brine | - | As needed | - | Saturated Soln. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 3-phenoxybenzaldehyde (10.0 g, 0.050 mol) and dissolve it in 50 mL of anhydrous toluene.
-
Cyanohydrin Formation: In a separate beaker, dissolve sodium cyanide (2.7 g, 0.055 mol) in 50 mL of deionized water. Carefully add this aqueous solution to the dropping funnel.
-
Catalysis: Add a catalytic amount of triethylamine (0.5 mL) to the stirred solution of 3-phenoxybenzaldehyde in toluene.
-
Addition of Cyanide: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add the aqueous sodium cyanide solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
In-situ Esterification: After the complete addition of the cyanide solution, continue stirring at 0-5 °C for 1 hour to ensure the formation of the cyanohydrin intermediate.
-
Addition of Acid Chloride: Dissolve 2-(4-chlorophenyl)-3-methylbutyryl chloride (12.9 g, 0.052 mol) in 50 mL of anhydrous toluene and add this solution to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Fenvalerate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure Fenvalerate as a viscous oil.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the one-pot synthesis of Fenvalerate.
Caption: Workflow for the one-pot synthesis of Fenvalerate.
Safety and Handling Precautions
-
Sodium Cyanide: Highly toxic. Avoid contact with skin, eyes, and inhalation. Ingestion can be fatal. Always handle in a fume hood with appropriate PPE. Neutralize any residual cyanide with a solution of sodium hypochlorite before disposal.
-
Acid Chlorides: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area.
Discussion: The Potential of this compound as a Precursor
The structure of this compound presents several interesting possibilities for its application in agrochemical synthesis:
-
Precursor to the Alcohol Moiety: The methoxy group on the phenyl ring can be demethylated to a hydroxyl group. Subsequent transformations could potentially lead to a functionalized alcohol that could be esterified to form a pyrethroid or other pesticidal ester.
-
Precursor to the Acid Moiety: The nitrile group can be hydrolyzed to a carboxylic acid. The resulting 2-(3-methoxyphenyl)-2-methylpropanoic acid could then be a building block for a novel pesticidal ester. The gem-dimethyl group is a common structural feature in the acid portion of many pyrethroids, contributing to their stability and insecticidal activity.
-
Novel Agrochemical Scaffolds: The entire molecule could serve as a scaffold for the development of new classes of agrochemicals where the methoxyphenyl and nitrile functionalities are key to the biological activity.
While a direct, commercialized pathway from this compound to a specific agrochemical is not readily found in the literature, its structural components are highly relevant. Further research and process development could unlock its potential as a valuable intermediate in the agrochemical industry.
Conclusion
The synthesis of complex agrochemicals like Fenvalerate relies on the strategic use of versatile intermediates. Nitrile-containing compounds are particularly important for introducing the α-cyano group that is critical for the high efficacy of many pyrethroid insecticides. While the specific role of this compound in a major commercial agrochemical is not yet established in public domain literature, its structure is highly analogous to key precursors. The detailed protocol for the synthesis of Fenvalerate provided herein serves as a practical guide for researchers and illustrates the fundamental chemical principles that could be applied to explore the synthetic utility of this compound and other novel nitrile-containing intermediates in the ongoing quest for new and improved crop protection agents.
References
-
Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link][1]
- Google Patents. (n.d.). US4202835A - Preparation of α-cyano-3-phenoxy-benzyl alcohol.
-
Google Patents. (n.d.). CN104513178A - Fenpropathrin preparation method. Retrieved from [6]
-
Google Patents. (n.d.). CN1357538A - Prepn. of fenpropathrin. Retrieved from [7]
-
IARC Publications. (1991). Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link][2]
-
Beyond Pesticides. (n.d.). Fenvalerate ChemicalWatch Factsheet. Retrieved from [Link][3]
-
INCHEM. (1990). Fenvalerate (EHC 95, 1990). Retrieved from [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Fenvalerate - Wikipedia [en.wikipedia.org]
- 5. CAS 39515-47-4: α-Cyano-3-phenoxybenzyl alcohol [cymitquimica.com]
- 6. CN104513178A - Fenpropathrin preparation method - Google Patents [patents.google.com]
- 7. CN1357538A - Prepn. of fenpropathrin - Google Patents [patents.google.com]
- 8. Fenvalerate (EHC 95, 1990) [inchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving yield and purity. The primary synthetic route discussed is the gem-dimethylation of (3-methoxyphenyl)acetonitrile via phase-transfer catalysis (PTC).
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved through the exhaustive methylation of the active methylene group of (3-methoxyphenyl)acetonitrile. The acidic nature of the benzylic protons allows for deprotonation by a suitable base, forming a carbanion that can then act as a nucleophile. A subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, introduces the methyl groups. To achieve the desired gem-dimethyl product, this process is repeated.
Phase-transfer catalysis (PTC) is a highly effective methodology for this transformation. It facilitates the transfer of the base (as a hydroxide or carbonate salt in an aqueous phase) and the carbanion into an organic phase where the alkylation reaction occurs. This technique often leads to higher yields, milder reaction conditions, and reduced side reactions compared to traditional methods that may require strong and hazardous bases like sodium hydride.[1]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
A. Low Yield and Incomplete Conversion
Question 1: My reaction has a low yield of the desired this compound, and I observe a significant amount of the mono-methylated intermediate, 2-(3-methoxyphenyl)propanenitrile. How can I drive the reaction to completion?
Answer:
Achieving complete gem-dimethylation can be challenging, and the presence of the mono-methylated intermediate is a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
1. Insufficient Basicity: The second deprotonation of the mono-methylated intermediate is more difficult than the first due to the electron-donating nature of the first methyl group. Therefore, a sufficiently strong base is crucial.
-
Troubleshooting:
-
Increase Base Concentration: If using an aqueous solution of sodium hydroxide or potassium hydroxide, consider increasing the concentration (e.g., from 30% to 50% w/w).
-
Choice of Base: While NaOH and KOH are common, stronger bases like cesium carbonate can be more effective for dialkylation of active methylene compounds.[2]
-
Solid vs. Aqueous Base: Using a solid base (e.g., powdered KOH or NaOH) with a phase-transfer catalyst in a solid-liquid PTC system can sometimes be more effective by creating a higher localized concentration of the base.
-
2. Inefficient Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are critical for facilitating the reaction between the aqueous and organic phases.
-
Troubleshooting:
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a common and effective catalyst. However, for more challenging reactions, other quaternary ammonium salts like methyltributylammonium chloride (MTBAC) might offer better performance.[3]
-
Catalyst Loading: Ensure an adequate amount of the catalyst is used, typically 1-5 mol% relative to the starting nitrile. Insufficient catalyst will result in a slow reaction rate.
-
3. Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the potential for side reactions.
-
Troubleshooting:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 50°C to 70°C) can enhance the rate of both methylation steps. However, be cautious of excessive heating, which can lead to decomposition or side reactions.
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the mono-methylated intermediate to determine the optimal reaction time at a given temperature.
-
4. Inadequate Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Troubleshooting:
-
Mechanical Stirring: Employ a mechanical stirrer to ensure efficient mixing of the aqueous and organic layers. Insufficient agitation can be a significant barrier to achieving a good yield.
-
Question 2: My overall yield is low, and I have a significant amount of unreacted (3-methoxyphenyl)acetonitrile starting material. What are the likely causes?
Answer:
The presence of unreacted starting material suggests that the initial deprotonation and/or the first methylation step is inefficient.
1. Inactive Catalyst: The phase-transfer catalyst can be "poisoned" by certain impurities or degrade under harsh conditions.
-
Troubleshooting:
-
Purity of Reagents: Ensure all reagents, especially the starting nitrile and the methylating agent, are of high purity.
-
Fresh Catalyst: Use a fresh batch of the phase-transfer catalyst.
-
2. Insufficient Methylating Agent: To drive the reaction towards the dimethylated product, a stoichiometric excess of the methylating agent is required.
-
Troubleshooting:
-
Stoichiometry: Use at least 2.2 to 2.5 equivalents of the methylating agent (e.g., methyl iodide or dimethyl sulfate) relative to the starting nitrile. This ensures that there is enough electrophile available for both methylation steps.
-
3. Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.
-
Troubleshooting:
-
Extended Reaction Time: Monitor the reaction by TLC or GC and continue heating until the starting material is consumed.
-
B. Formation of Impurities and Side Reactions
Question 3: I am observing byproducts that are difficult to separate from my desired product. What are the potential side reactions, and how can I minimize them?
Answer:
Several side reactions can occur during the synthesis, leading to a complex product mixture.
1. Hydrolysis of the Nitrile Group: Under strongly basic conditions and elevated temperatures, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.[4][5]
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting materials have been consumed, as this increases the likelihood of hydrolysis.
-
Work-up: After the reaction is complete, promptly neutralize the basic reaction mixture during the work-up to prevent further hydrolysis.
-
2. O-Alkylation of the Methoxy Group: While less common, under very harsh conditions, demethylation of the methoxy group followed by methylation could potentially occur, though this is generally not a major concern under typical PTC conditions.
3. N-Alkylation vs. C-Alkylation: While the carbanion is the more nucleophilic site, under certain conditions, a small amount of N-alkylation of the nitrile can occur. However, C-alkylation is generally favored for phenylacetonitriles.[6]
-
Troubleshooting:
-
Appropriate PTC System: A well-chosen phase-transfer catalyst and solvent system will favor the desired C-alkylation.
-
4. Impurities in Starting Materials: Impurities in the (3-methoxyphenyl)acetonitrile or the methylating agent can lead to a variety of side products.
-
Troubleshooting:
-
Purification of Starting Materials: If necessary, purify the starting nitrile by vacuum distillation before use.
-
III. Experimental Protocols
The following is a representative protocol for the synthesis of this compound using phase-transfer catalysis.
Protocol 1: Gem-Dimethylation of (3-methoxyphenyl)acetonitrile
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
Methyl iodide
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add (3-methoxyphenyl)acetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), and tetrabutylammonium bromide (0.05 eq).
-
Begin vigorous stirring and add the 50% sodium hydroxide solution (5.0 eq).
-
Heat the mixture to 60-70°C.
-
Slowly add methyl iodide (2.5 eq) dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at 70°C for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material and the mono-methylated intermediate are no longer observed.
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial toluene).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Base | 50% aq. NaOH | Provides sufficient basicity for dialkylation. |
| Methylating Agent | Methyl Iodide (2.5 eq) | Excess ensures complete reaction. |
| Catalyst | TBAB (5 mol%) | Efficiently facilitates phase transfer. |
| Solvent | Toluene | A non-polar solvent suitable for PTC. |
| Temperature | 70°C | Balances reaction rate and minimizes side reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor progress. |
IV. Visualized Workflows
A. Synthetic Workflow
Caption: General synthetic workflow for this compound.
B. Troubleshooting Decision Tree
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the technical expertise and practical insights necessary to navigate the complexities of this synthesis and achieve your desired outcomes with high purity and yield.
Introduction to the Synthesis
The synthesis of this compound, a gem-disubstituted arylacetonitrile, typically involves the α,α-dialkylation of the parent compound, 3-methoxyphenylacetonitrile. This transformation relies on the acidity of the benzylic protons, which are activated by the adjacent nitrile group. The reaction is generally carried out in the presence of a strong base to generate a carbanion, which then acts as a nucleophile, attacking an alkylating agent such as methyl iodide. While the concept is straightforward, the practical execution can be fraught with challenges, including incomplete reactions, the formation of various side products, and purification difficulties. This guide will address these common issues systematically.
Core Reaction Pathway and Potential Pitfalls
The primary synthetic route involves a two-step methylation of 3-methoxyphenylacetonitrile. Understanding this pathway is key to diagnosing and resolving issues.
Caption: Main synthetic pathway and common side reactions.
Troubleshooting Guide & FAQs
Section 1: Low Yield or Incomplete Conversion
Question 1: My reaction stalls after the formation of the mono-methylated intermediate, 2-(3-Methoxyphenyl)propanenitrile. How can I drive the reaction to completion for the di-methylated product?
Answer: This is a common issue stemming from a decrease in the acidity of the remaining α-proton after the first methylation. The mono-alkylated intermediate is less acidic than the starting material, making the second deprotonation and subsequent methylation more challenging.
Troubleshooting Steps:
-
Choice of Base and Stoichiometry:
-
Ensure you are using a sufficiently strong base. While sodium hydroxide can be used, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) are often more effective for the second alkylation.
-
Use at least two equivalents of base and two equivalents of the methylating agent (e.g., methyl iodide) from the start of the reaction to favor the formation of the dianion or to ensure complete deprotonation after the first methylation.
-
-
Reaction Temperature:
-
Gently heating the reaction mixture may be necessary to facilitate the second alkylation. However, be cautious, as higher temperatures can also promote side reactions. A temperature range of 40-60°C is a good starting point for optimization.
-
-
Phase-Transfer Catalysis (PTC):
-
If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial. The catalyst helps transport the hydroxide ion into the organic phase to deprotonate the less acidic intermediate. Ensure the catalyst is not degraded and is used in an appropriate amount (typically 1-5 mol%).
-
Question 2: I am observing a significant amount of unreacted 3-methoxyphenylacetonitrile at the end of the reaction, even with excess base and methyl iodide. What could be the problem?
Answer: This suggests an issue with the initial deprotonation step. Several factors could be at play:
Troubleshooting Steps:
-
Base Quality and Dispensing:
-
If using sodium hydride, ensure it is fresh and has been properly handled to avoid deactivation by moisture. The grey, powdered form is more reactive than the mineral oil dispersion. If using the dispersion, wash it with a dry, inert solvent like hexane before use.
-
For solid bases, ensure efficient stirring to maximize the surface area available for reaction.
-
-
Solvent Purity:
-
The presence of protic impurities, such as water or alcohols, in your solvent (e.g., THF, DMF) will quench the strong base and the carbanion intermediate. Ensure your solvent is rigorously dried before use.
-
-
Reaction Time:
-
The deprotonation of arylacetonitriles can be slower than expected. Allow sufficient time for the carbanion to form before adding the alkylating agent. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
Section 2: Formation of Impurities and Side Products
Question 3: My final product is contaminated with a significant amount of the mono-methylated intermediate. How can I improve the selectivity for the di-methylated product?
Answer: Poor selectivity towards the di-methylated product is often a result of sub-optimal reaction conditions that do not favor the second alkylation.
Troubleshooting Steps:
-
Controlled Addition of Reagents:
-
Instead of adding all the methyl iodide at once, consider a two-step process. First, perform the mono-methylation. Then, add a second equivalent of a strong base followed by the second equivalent of methyl iodide. This can provide better control over the reaction.
-
-
Solvent Effects:
-
The choice of solvent can influence the reactivity of the carbanion. Aprotic polar solvents like DMF or DMSO can enhance the rate of alkylation.
-
Question 4: I have identified 2-(3-Methoxyphenyl)-2-methylpropanamide and/or the corresponding carboxylic acid in my product mixture. How can I prevent this hydrolysis?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The use of strong aqueous bases like NaOH in the reaction can lead to the formation of the amide and subsequently the carboxylic acid.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Whenever possible, use anhydrous bases (e.g., NaH, NaNH₂) and solvents to minimize the presence of water.
-
-
Temperature Control:
-
Avoid prolonged heating of the reaction mixture, as this accelerates the rate of nitrile hydrolysis.
-
-
Work-up Procedure:
-
During the aqueous work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic or basic conditions. If a basic work-up is necessary, perform it at a lower temperature (e.g., 0-5°C).
-
Question 5: My reaction mixture turns dark, and I observe a complex mixture of byproducts upon analysis. What could be the cause?
Answer: Darkening of the reaction mixture can indicate decomposition or polymerization reactions. This can be caused by several factors:
Troubleshooting Steps:
-
Reaction Temperature:
-
Excessive heat can lead to the decomposition of the starting material, intermediates, or the product. Maintain careful temperature control throughout the reaction.
-
-
Oxygen Sensitivity:
-
Carbanions can be sensitive to oxidation by atmospheric oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
-
Purity of Reagents:
-
Impurities in the starting materials or reagents can sometimes catalyze side reactions. Ensure the purity of your 3-methoxyphenylacetonitrile and methyl iodide.
-
Experimental Protocols
Protocol 1: Gem-Dimethylation using Sodium Hydride in DMF
This protocol is designed to favor the formation of the di-methylated product by using a strong, non-aqueous base.
Materials:
-
3-Methoxyphenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous DMF to the flask, and cool the suspension to 0°C in an ice bath.
-
Dissolve 3-methoxyphenylacetonitrile (1 equivalent) in a small amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Dilute the mixture with diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-Methoxyphenylacetonitrile |
| Reagents | Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous DMF |
| Reaction Temp. | 0°C to Room Temperature |
| Typical Yield | 70-85% |
| Major Impurities | Mono-methylated product, unreacted starting material |
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for common synthesis issues.
References
-
Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(1), 280-284. [Link]
-
Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles. I. Alkylation of Phenylacetonitrile. Organic Preparations and Procedures International, 8(1), 1-6. [Link]
-
Roy, B. C., Ansari, I. A., Samim, S. A., & Kundu, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry–An Asian Journal, 14(13), 2215-2219. [Link]
-
"p-METHOXYPHENYLACETONITRILE." Organic Syntheses, vol. 36, 1956, p. 50. Organic Syntheses, [Link].
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687-5690. [Link]
Technical Support Center: Purification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Welcome to the technical support guide for the purification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile . This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile nitrile intermediate. The compound, a key building block in the synthesis of pharmaceuticals targeting the central nervous system (CNS), often presents unique purification challenges that can impact yield, purity, and downstream reaction efficiency[1].
This guide provides in-depth troubleshooting advice, standardized protocols, and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, select the appropriate purification strategy, and execute it effectively.
Section 1: Compound Profile & Key Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 17653-93-9 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO | [1][3] |
| Molecular Weight | 175.23 g/mol | [1][3][4] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | General observation |
| Boiling Point | High boiling point; susceptible to decomposition at atmospheric pressure | [6] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, Toluene); Insoluble in water | [7] |
| Storage | 2-8°C, dry environment | [1] |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My crude reaction mixture is a dark, viscous oil. How do I handle highly colored impurities?
A1: Dark coloration typically indicates the presence of polymeric byproducts or highly conjugated impurities. A multi-step approach is recommended before attempting definitive purification.
-
Causality: These impurities are often highly polar and can irreversibly bind to silica gel, leading to streaking, poor separation, and loss of product on a column.
-
Troubleshooting Steps:
-
Aqueous Workup: Begin by dissolving the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to reduce the water content[8].
-
Charcoal Treatment: If the color persists in the organic layer, you can add a small amount of activated charcoal (approx. 1-2% w/w) and stir for 15-30 minutes at room temperature.
-
Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the charcoal and any fine particulates. This clarified solution is now ready for chromatographic purification.
-
Q2: TLC analysis shows my product is contaminated with unreacted starting materials (e.g., 3-methoxyphenylacetonitrile). How do I separate them?
A2: The separation of the product from its less-substituted precursor is a classic purification challenge. The key is to exploit the small polarity difference created by the addition of the two methyl groups.
-
Causality: The product, this compound, is slightly less polar than its likely precursor, 3-methoxyphenylacetonitrile, due to increased steric shielding around the nitrile group and the addition of nonpolar methyl groups. This difference in polarity is the basis for chromatographic separation.
-
Troubleshooting Steps:
-
TLC Optimization: The first step is to find a solvent system for Thin-Layer Chromatography (TLC) that provides good separation (ΔRf > 0.2). Start with a nonpolar system like 10% ethyl acetate in hexanes and gradually increase the polarity.
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the compound in a minimal amount of a low-boiling solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This prevents band broadening at the start of the column.
-
Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes) to elute the less polar product first, then gradually increase the polarity to elute the more polar starting material.
-
-
Q3: My compound appears to be degrading on the silica gel column, resulting in a new, very polar spot on the TLC plate and low recovery. What is happening?
A3: This is a strong indication of compound instability on the acidic surface of standard silica gel.
-
Causality: Silica gel is inherently acidic and can act as a catalyst. Nitriles can be sensitive to acidic conditions, potentially leading to partial hydrolysis to the corresponding amide (2-(3-methoxyphenyl)-2-methylpropanamide). This newly formed amide is significantly more polar and will often stick to the column, leading to streaking and poor recovery.
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel before packing the column. This can be done by preparing a slurry of silica in the desired mobile phase and adding ~1% triethylamine (v/v). Let it stir for 15-20 minutes before packing. The triethylamine will occupy the acidic sites on the silica surface.
-
Switch to Alumina: If deactivation is insufficient, consider using a different stationary phase. Alumina is available in neutral, acidic, or basic grades. For a sensitive nitrile, neutral or basic alumina is an excellent alternative.
-
Minimize Contact Time: Run the column "faster" by using slightly more pressure. While this may slightly reduce separation efficiency, it minimizes the time the compound spends in contact with the stationary phase.
-
Q4: The product is a thick oil with a high boiling point. How can I purify it without chromatography?
A4: For thermally stable compounds with high boiling points, vacuum distillation is the preferred method for non-chromatographic purification.[6]
-
Causality: Reducing the pressure above a liquid lowers its boiling point. This allows for the distillation of high-boiling compounds at significantly lower temperatures, preventing thermal decomposition.[9][10]
-
Troubleshooting Steps:
-
Determine Feasibility: First, ensure your product is sufficiently volatile and that its boiling point is significantly different from major impurities.
-
Proper Setup: Use a short-path distillation apparatus for small quantities to minimize product loss on the glass surfaces. Ensure all glass joints are properly greased and the system can hold a stable vacuum.
-
Safety First: Always use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[6] Use a cold trap (e.g., with dry ice/acetone) between your apparatus and the vacuum pump to protect the pump from volatile organic compounds.
-
Execute the Distillation: Begin by applying the vacuum fully before starting to heat. This will remove any low-boiling solvents. Gradually increase the heat until the product begins to distill. Collect fractions and analyze their purity by TLC or GC-MS. A detailed protocol is provided in the next section.
-
Section 3: Standardized Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography
This protocol is ideal for removing impurities with different polarities.
-
Solvent System Selection: Identify an appropriate mobile phase using TLC. A common starting point for this compound is a mixture of ethyl acetate and hexanes (e.g., 10-20% ethyl acetate in hexanes).
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method" with the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
For optimal separation, use the "dry loading" method described in Q2. Carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions in test tubes. Monitor the progress by spotting fractions on a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the solvent polarity (gradient elution) to elute more strongly retained compounds.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is effective if the crude product is a solid or can be induced to solidify, and contains impurities with different solubility profiles.
-
Solvent Screening:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7]
-
Test small amounts of the crude product with various solvents of different polarities (e.g., hexanes, toluene, isopropanol, ethanol, acetonitrile).[11][12] Aromatic compounds often recrystallize well from alkanes (like heptane) or alcohols.[13]
-
If a single solvent is not effective, try a two-solvent system (e.g., dissolve in a small amount of hot DCM or ethyl acetate, then slowly add hexanes as an anti-solvent until cloudiness persists).
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
If the solution is colored, this is a point where you could perform a "hot filtration" after a brief charcoal treatment.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Protocol 3: Vacuum Distillation
This protocol is best suited for purifying the compound on a larger scale (>5 g) from non-volatile or much lower-boiling impurities.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks.
-
Place a stir bar in the distilling flask.
-
Grease all joints lightly but completely with vacuum grease.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Procedure:
-
Place the crude oil into the distilling flask (do not fill more than two-thirds full).
-
Turn on the stirring and then turn on the vacuum pump to fully evacuate the system.
-
Once a stable, low pressure is reached, begin to slowly heat the distilling flask using a heating mantle.
-
Observe the distillation. The first fraction to distill will be any residual solvents or low-boiling impurities.
-
As the temperature rises, the main product fraction will begin to distill. Collect this in a separate receiving flask. Record the temperature and pressure range over which the product distills.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle first and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Never vent a hot system.
-
Turn off the vacuum pump. Disassemble the apparatus and collect the purified product.
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What are the best TLC conditions for monitoring reactions and purification? For TLC analysis, use silica gel 60 F254 plates. A mobile phase of 20-30% ethyl acetate in hexanes typically provides good separation for this compound and its common precursors or byproducts. Visualize spots using a UV lamp at 254 nm.
FAQ 2: What are the recommended storage conditions for the purified this compound? The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis. For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity.[1]
FAQ 3: Are there any specific safety precautions I should take? Yes. As with all nitriles, this compound should be handled with care in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 5: Visualization of Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for a crude sample of this compound.
Caption: Decision workflow for selecting a purification method.
References
-
Appchem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022, July 8). How to choose right solvent for recrystallization or purification of your compound. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 14, 2026, from [Link]
-
2a biotech. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-NITROPROPANAL, 3-NITROPROPANOL, AND 3-NITROPROPANAL DIMETHYL ACETAL. Coll. Vol. 10, p.593 (2004); Vol. 78, p.221 (2002). Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.605 (1963); Vol. 33, p.55 (1953). Retrieved January 14, 2026, from [Link]
- Eker, A. P., & Fayer, M. D. (2016). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research, 49(8), 1648–1656.
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.197 (1988); Vol. 59, p.95 (1979). Retrieved January 14, 2026, from [Link]
- Kamal, A., et al. (2004). A versatile method for the conversion of aldoximes to nitriles using silica gel/thionyl chloride. Tetrahedron Letters, 45(35), 6517-6521.
- WO2023205164A1 - A process for the preparation of Finerenone. (2023). Google Patents.
- Gilchrist, T. L., et al. (1979). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Journal of the Chemical Society, Perkin Transactions 1, 1747-1752.
- Meshram, H. M., et al. (2000). Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. Tetrahedron Letters, 41(52), 10255-10258.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3569–3573.
- Al-Zaydi, K. M. (2018). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 23(10), 2538.
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved January 14, 2026, from [Link]
- WO2009018390A1 - Vacuum distillation process. (2009). Google Patents.
- Wang, Y., et al. (2024). Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. ACS Omega, 9(1), 1513–1524.
-
Al-Zaydi, K. M. (2018). (PDF) Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. ResearchGate. Retrieved January 14, 2026, from [Link]
- CN1276913C - Method for preparing substituted phenylacetonitrile compounds. (2006). Google Patents.
Sources
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- 4. CAS 17653-93-9 | 4637-1-5V | MDL MFCD09414739 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction conditions for "2-(3-Methoxyphenyl)-2-methylpropanenitrile" synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into reaction optimization, troubleshooting common experimental hurdles, and ensuring the integrity of your synthesis.
Overview of Synthetic Strategy
The most reliable and common laboratory-scale synthesis of this compound is a two-step process. It begins with the formation of the precursor, (3-Methoxyphenyl)acetonitrile, followed by a double α-methylation at the benzylic position. This benzylic carbon is activated by the adjacent nitrile group, making its protons acidic enough to be removed by a strong base.
The overall transformation is outlined below:
Caption: Two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The synthesis typically starts from (3-Methoxyphenyl)acetonitrile. If this is not commercially available, it can be readily prepared from 3-methoxybenzyl chloride and an alkali metal cyanide, such as sodium cyanide[1].
Q2: Why is a strong, non-nucleophilic base like sodium hydride (NaH) required for the methylation step?
The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic (pKa ≈ 22 in DMSO).[2] A very strong base is required to deprotonate this carbon efficiently to form the corresponding carbanion. Sodium hydride (NaH) is ideal because it is a powerful, non-nucleophilic base. Its use ensures that the base's primary role is deprotonation, rather than competing in SN2 reactions with the methylating agent. Furthermore, the reaction byproduct is hydrogen gas, which is easily removed from the reaction system.[3][4]
Q3: What is the mechanism of the α,α-dimethylation reaction?
The reaction is a sequential double alkylation proceeding via a carbanion intermediate.
-
First Deprotonation: Sodium hydride removes a proton from the α-carbon of (3-Methoxyphenyl)acetonitrile to form a resonance-stabilized carbanion.
-
First Alkylation (SN2): This carbanion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction to form the mono-methylated product, 2-(3-methoxyphenyl)propanenitrile.
-
Second Deprotonation: The remaining α-proton on the mono-methylated intermediate is also acidic. A second equivalent of NaH removes this proton to form a new carbanion.
-
Second Alkylation (SN2): This second carbanion attacks another molecule of methyl iodide to yield the final desired product, this compound.
Q4: Why is a polar aprotic solvent like Dimethylformamide (DMF) recommended?
Polar aprotic solvents like DMF are crucial for this reaction's success. They can effectively solvate the sodium cation (Na⁺) from the sodium hydride but do not solvate the carbanion nucleophile through hydrogen bonding. This leaves the carbanion "naked" and highly reactive, accelerating the rate of the desired SN2 alkylation.[4]
Q5: Can I use a different alkylating agent or base?
While methyl iodide is highly effective, other methylating agents like dimethyl sulfate could be used, though they may require different reaction conditions and present different safety hazards. Regarding the base, other strong, non-nucleophilic bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) could potentially be used, but sodium hydride is well-documented and highly efficient for this transformation.[3] Phase-transfer catalysis (PTC) using a concentrated base like 50% NaOH and a quaternary ammonium salt catalyst is another advanced option that avoids the need for anhydrous conditions.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the α,α-dimethylation step.
Caption: Troubleshooting flowchart for the methylation reaction.
Q: My reaction resulted in a mixture of the starting material, the mono-methylated product, and the desired di-methylated product. What went wrong?
A: This is the most common issue and points directly to incomplete reaction. The primary causes are stoichiometric.
-
Insufficient Base: You must use at least two full equivalents of a strong base to deprotonate both the starting material and the mono-methylated intermediate. A patent for this class of reaction recommends a slight excess, specifically a molar ratio of sodium hydride to the starting nitrile of 2.2:1, to drive the reaction to completion.[7]
-
Insufficient Alkylating Agent: Similarly, at least two equivalents of methyl iodide are required. A small excess (e.g., 2.2-2.5 equivalents) is often used to ensure the second alkylation step proceeds efficiently.
-
Reaction Time: If the reaction is not allowed to run to completion, you will isolate a mixture. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and mono-methylated spots/peaks are no longer visible.
Q: I have very low or zero yield of any alkylated product. What are the likely causes?
A: A failure to initiate the reaction is almost always due to reagent deactivation or improper setup.
-
Inactive Sodium Hydride: NaH is highly reactive with moisture and air. If it is old or has been improperly stored, it will be coated with inactive sodium hydroxide. Use a fresh bottle of NaH (typically a 60% dispersion in mineral oil) and handle it quickly in an inert atmosphere (e.g., under argon or nitrogen).
-
Presence of Water: Sodium hydride reacts violently and exothermically with water. Even trace amounts of moisture in your solvent, glassware, or starting nitrile will consume the base before it can deprotonate your substrate. Ensure all glassware is rigorously dried (flame-dried under vacuum is best practice) and use a high-quality anhydrous solvent.
Q: My final product is contaminated with an unexpected byproduct that is not the mono-methylated intermediate. How can I identify and prevent this?
A: Unwanted side reactions can occur, though they are less common if the protocol is followed carefully.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under strongly acidic or basic aqueous conditions, especially with heating.[8] During the aqueous workup, avoid using strong acids or bases. A neutral quench with water followed by extraction is typically sufficient.
-
Ether Formation: While less common with NaH, some strong bases can promote the formation of ether byproducts.[3] Ensuring strictly anhydrous conditions minimizes most side reactions. If issues persist, purifying the starting (3-Methoxyphenyl)acetonitrile via distillation before use can remove potential impurities that may be interfering with the reaction.
Data Presentation & Key Parameters
The following table summarizes the critical parameters for the α,α-dimethylation step.
| Parameter | Reagent/Condition | Recommended Stoichiometry / Value | Rationale & Causality |
| Substrate | (3-Methoxyphenyl)acetonitrile | 1.0 eq. | The electrophilic center for methylation. |
| Base | Sodium Hydride (NaH), 60% in oil | 2.2 eq. | Strong, non-nucleophilic base to ensure complete double deprotonation.[7] |
| Alkylating Agent | Methyl Iodide (CH₃I) | 2.2 - 2.5 eq. | Highly reactive electrophile for the SN2 reaction. |
| Solvent | Anhydrous DMF | Sufficient for ~0.5M concentration | Polar aprotic solvent that enhances carbanion reactivity.[4] |
| Temperature | 0 °C to Room Temperature | - | Allows for controlled initial deprotonation (H₂ evolution) before proceeding at ambient temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the deactivation of NaH by air and moisture. |
Detailed Experimental Protocol: α,α-Dimethylation
Safety First: This procedure involves highly reactive and hazardous materials. Sodium hydride (NaH) is flammable and reacts violently with water. Methyl iodide (CH₃I) is toxic and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
(3-Methoxyphenyl)acetonitrile (1.0 eq.)
-
Sodium Hydride (60% dispersion in mineral oil) (2.2 eq.)
-
Methyl Iodide (2.3 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Adding the Base: In the flask, suspend sodium hydride (2.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve (3-Methoxyphenyl)acetonitrile (1.0 eq.) in a small amount of anhydrous DMF. Using a syringe, add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Expert Note: You will observe hydrogen gas evolution. The dropwise addition maintains control over the reaction rate and temperature. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (2.3 eq.) dropwise via syringe.
-
Expert Note: The reaction is often exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates full conversion.[7]
-
-
Workup & Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl solution at 0 °C with vigorous stirring. This will safely react with any excess NaH.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is an oil. If necessary, purify it by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
References
- CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds.
-
Paudel, K., Xu, S., & Ding, K. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry, 85(22), 14980–14988. [Link]
-
Borgh, J. C., Tran, M. A., Sklyaruk, J., Rueping, M., & El-Sepelgy, O. (2019). A Homogeneous Nonprecious Manganese Catalyst for the Sustainable Alkylation of Nitriles with Alcohols. The Journal of Organic Chemistry, 84(12), 7927–7935. [Link]
- US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles (Cyanomethylation). [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms and solvent effects).
-
Chemistry LibreTexts. (2025). Chemistry of Nitriles. [Link]
-
PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. [Link]
-
Organic Syntheses. (1921). Benzyl Cyanide. Org. Synth., 1, 13. [Link]
- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Xu, G., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]
- DE19756091A1 - Alpha, alpha-disubstituted benzyl cyanide prepar
-
Chatterjee, I., et al. (2016). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic Letters, 18(16), 4151-4153. [Link]
-
University of Liverpool Repository. (2015). Iron-catalyzed alkylation of nitriles with alcohols. [Link]
-
Maji, B. (2023). Chemoselective α-Alkylation of Nitriles with Primary Alcohols by Manganese(I)-Catalysis. Chemistry–An Asian Journal, 18(13), e202300157. [Link]
-
Synthesis-Archive. (n.d.). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. [Link]
-
Wiley Online Library. (2017). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Technical Support Center: Purification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Welcome to the technical support center for the purification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the identification and prevention of impurities during the synthesis and workup of this compound.
Q1: What are the most common impurities I am likely to encounter with this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions (especially hydrolysis), and residual solvents.[1][2][3] The most prevalent impurities are:
-
2-(3-methoxyphenyl)-2-methylpropanamide: This is the primary hydrolysis product, formed when the nitrile group reacts with water under either acidic or basic conditions.[4][5][6] Vigorous heating during workup or chromatography can exacerbate its formation.[7]
-
2-(3-methoxyphenyl)-2-methylpropanoic acid: If hydrolysis proceeds further, the amide will convert to the corresponding carboxylic acid.[6][8] This is more likely under harsh acidic or basic conditions with prolonged heating.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 3-methoxyacetophenone, a corresponding benzyl halide, or cyanide salts.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., acetone, ethyl acetate, hexane, dichloromethane) may be retained in the final product. The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents.[1]
Q2: How can I detect these specific impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for robust impurity profiling.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. The carboxylic acid impurity will typically have a very low Rf value (streaking is common without an acid modifier in the eluent), the amide will be more polar (lower Rf) than the desired nitrile, which is relatively non-polar.
-
¹H NMR Spectroscopy: Provides clear structural information. You can distinguish the product from its key impurities by looking for characteristic signals.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reverse-phase C18 column can effectively separate the nitrile from its more polar hydrolysis byproducts.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the nitrile and related byproducts. However, be aware that some compounds, like oximes, can degrade under GC conditions, potentially giving a false impression of impurities.[11]
Table 1: Analytical Signatures for Key Species
| Compound | Key ¹H NMR Signals (approx. δ, CDCl₃) | TLC Behavior (Ethyl Acetate/Hexane) | Notes |
| This compound | ~1.7 ppm (s, 6H, 2xCH₃), ~3.8 ppm (s, 3H, OCH₃), ~7.0-7.4 ppm (m, 4H, Ar-H) | High Rf | The target compound. |
| 2-(3-methoxyphenyl)-2-methylpropanamide | ~1.6 ppm (s, 6H, 2xCH₃), ~3.8 ppm (s, 3H, OCH₃), ~5.5-6.5 ppm (br s, 2H, NH₂) | Intermediate Rf | The broad NH₂ peak is a key indicator. The methyl protons are slightly shifted from the nitrile. |
| 2-(3-methoxyphenyl)-2-methylpropanoic acid | ~1.6 ppm (s, 6H, 2xCH₃), ~3.8 ppm (s, 3H, OCH₃), >10 ppm (br s, 1H, COOH) | Low Rf (often streaks) | The carboxylic acid proton is a definitive, though sometimes hard to see, downfield signal. |
Q3: My nitrile seems to be hydrolyzing during workup or purification. How can I prevent this?
A3: Preventing hydrolysis is crucial and involves careful control of reaction and purification conditions.
-
Maintain Anhydrous Conditions: During synthesis, ensure all reagents and solvents are thoroughly dried. Moisture can be a primary cause of low yields and hydrolysis side reactions.[12]
-
Avoid Harsh pH and High Temperatures: Nitriles are most stable at a neutral pH. Prolonged exposure to strong acids or bases, especially with heat, will promote hydrolysis.[4][7] If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
-
Use Buffered Chromatography: When performing silica gel chromatography, the silica surface can be slightly acidic. This can be sufficient to cause hydrolysis of sensitive substrates, especially if the separation is slow. Pre-treating the silica with a triethylamine solution or using a mobile phase containing a small amount of a basic modifier can neutralize the surface and protect the product.
Section 2: Troubleshooting Purification Workflows
This section provides structured troubleshooting guides for common issues encountered during the purification of this compound.
Issue 1: Recrystallization is failing (product is "oiling out" or recovery is poor).
-
Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly, preventing orderly crystal lattice formation. Poor recovery often results from using a solvent in which the compound is too soluble at cool temperatures or using an excessive volume of solvent.
-
Troubleshooting Protocol: A systematic approach to solvent selection is critical for successful recrystallization.[13]
-
Solvent Screening: Test the solubility of your crude product (~20-30 mg) in small amounts (~0.5 mL) of various solvents at room temperature and then upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If no single solvent is ideal, a two-solvent system is highly effective.[14] Find one solvent ("solvent #1") that readily dissolves your compound at all temperatures (e.g., dichloromethane, ethyl acetate) and a second "anti-solvent" ("solvent #2") in which it is poorly soluble (e.g., hexane, pentane).[15]
-
Execution: Dissolve the crude product in a minimal amount of hot solvent #1. Add the anti-solvent #2 dropwise with heating and stirring until the solution just becomes cloudy. Add a drop or two of solvent #1 to clarify, then allow the solution to cool slowly and undisturbed.[14]
-
Caption: A decision tree for selecting an effective recrystallization solvent system.
Issue 2: How do I remove the acidic impurity, 2-(3-methoxyphenyl)-2-methylpropanoic acid?
-
Causality: The carboxylic acid impurity is acidic due to the resonance-stabilized carboxylate anion that forms upon deprotonation. This chemical property can be exploited for a highly selective separation using acid-base extraction.
-
Troubleshooting Protocol: A liquid-liquid extraction with a mild aqueous base is the most effective method.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid, converting it to its sodium salt.
-
Separation: The resulting sodium salt is ionic and therefore highly soluble in the aqueous layer, while the neutral nitrile product remains in the organic layer. Separate the layers.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Caption: Workflow for selective removal of acidic impurities via extraction.
Issue 3: A persistent impurity remains after recrystallization and extraction. What is the next step?
-
Causality: If an impurity co-crystallizes or has very similar solubility properties to the product, physical separation methods like recrystallization may fail.[16] This is often the case for the amide byproduct, which has structural similarities to the nitrile. In this scenario, preparative chromatography is the method of choice.[17]
-
Troubleshooting Protocol: Flash column chromatography on silica gel is a robust technique for separating compounds with different polarities.
-
TLC Optimization: First, determine the optimal mobile phase (eluent) using TLC. Screen different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for the desired nitrile product.
-
Column Packing: Properly pack a glass column with silica gel slurried in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. The less polar nitrile will elute before the more polar amide impurity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 3: Standard Operating Protocol (SOP) for Flash Chromatography
This protocol provides a generalized workflow for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Prepare test solutions of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%).
-
Spot the crude material on a TLC plate and develop it in each test solution.
-
Select the solvent system that provides good separation between the product spot (target Rf ~0.3) and major impurities. A 10-15% ethyl acetate in hexane mixture is a common starting point.
3. Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped.
-
Drain the solvent until it is level with the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude product in a minimum volume of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry-loaded sample to the top of the column. Add a thin protective layer of sand on top.
5. Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a consistent flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates, developing them, and visualizing under a UV lamp.
6. Product Isolation:
-
Once the pure fractions have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using ¹H NMR and/or HPLC.
References
- BenchChem Technical Support. (2025). Improving reaction yield for nitrile synthesis. BenchChem.
- MIT OpenCourseWare. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
- Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Tutor.
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
- ResearchGate. (2015).
- Reddit. (2019).
- SIELC Technologies. (n.d.). Separation of (3-Methoxyphenyl)acetonitrile on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(3-phenoxyphenyl)propanenitrile via HPLC. BenchChem.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Cytiva. (2024).
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
- Pharmaceutical Sciences. (n.d.).
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
Sources
- 1. iajps.com [iajps.com]
- 2. rroij.com [rroij.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Separation of (3-Methoxyphenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. ocw.mit.edu [ocw.mit.edu]
- 15. reddit.com [reddit.com]
- 16. DSpace [cora.ucc.ie]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Grignard Reaction of Aryl Nitriles - Troubleshooting Guide
Welcome to the technical support center for the Grignard reaction of aryl nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and byproducts encountered during this synthesis, providing in-depth explanations and actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction
The Grignard reaction of aryl nitriles is a cornerstone of organic synthesis, enabling the formation of valuable ketone intermediates. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming a ketimine intermediate which is subsequently hydrolyzed to the desired ketone.[1][2][3] While elegant in principle, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide will delve into the mechanistic origins of these common byproducts and provide expert advice on how to mitigate their formation.
Core Reaction Pathway and Common Side Reactions
To effectively troubleshoot, it is crucial to understand the main reaction pathway and the competing side reactions. The following diagram illustrates the desired transformation alongside the formation of common byproducts.
Caption: Desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Formation of Biphenyl Byproduct
Question: My crude product mixture shows a significant amount of a non-polar, UV-active compound which I've identified as a biphenyl derivative. What causes this and how can I prevent it?
Answer: The formation of a biphenyl byproduct (Ar-Ar) is a well-documented side reaction in Grignard reactions involving aryl halides.[4][5] This occurs primarily through two mechanisms:
-
Wurtz-Fittig type coupling: The aryl Grignard reagent can react with unreacted aryl halide in the reaction mixture. This is more prevalent if the formation of the Grignard reagent is slow or incomplete, leading to a significant concentration of both species.[6][7]
-
Radical Coupling: The formation of the Grignard reagent itself involves radical intermediates. Coupling of these aryl radicals can lead to the formation of biphenyls.[5][7]
Troubleshooting:
-
Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling side reaction.[7]
-
Temperature Control: While the initiation of a Grignard reaction can sometimes require heating, excessive temperatures can promote radical formation and subsequent coupling. Maintain a gentle reflux once the reaction has initiated.[7]
-
Magnesium Activation: Ensure your magnesium turnings are fresh and properly activated. An oxide layer on the magnesium can hinder the reaction, leading to an accumulation of the aryl halide.
-
Solvent Choice: Using a sufficient amount of an anhydrous ethereal solvent like THF or diethyl ether can help to solvate the Grignard reagent and minimize side reactions.
Issue 2: Presence of Grignard Dimer (R-R)
Question: I am observing a byproduct that corresponds to the dimer of the alkyl/aryl group from my Grignard reagent. What is the cause of this?
Answer: The formation of a dimer from the organic part of the Grignard reagent (R-R) is another common coupling byproduct.[8][9] This is often referred to as a Wurtz-type coupling reaction. It can occur when the Grignard reagent attacks the unreacted organic halide.[10] Dimerization can also occur through the interaction of two Grignard reagent molecules, a process that is influenced by the Schlenk equilibrium.[11][12]
Troubleshooting:
-
Control Reactant Ratios: Using a slight excess of magnesium can help to ensure that the organic halide is completely converted to the Grignard reagent, minimizing the opportunity for coupling.
-
Dilution: Conducting the reaction at a higher dilution can reduce the frequency of bimolecular coupling reactions.[13]
-
Temperature Management: As with biphenyl formation, maintaining a controlled temperature is crucial to disfavor this side reaction.[13]
-
Choice of Halide: While not always feasible to change, the nature of the halide can influence the rate of side reactions. More reactive halides like iodides may lead to a higher propensity for dimerization.[10]
Issue 3: Incomplete Reaction and Unreacted Starting Materials
Question: My reaction work-up yields a mixture of the desired ketone along with significant amounts of my starting aryl nitrile and unreacted Grignard reagent (quenched to the corresponding hydrocarbon). What could be the reasons for this incomplete conversion?
Answer: Incomplete conversion is a frequent issue in Grignard reactions and can stem from several factors:
-
Insufficiently Active Grignard Reagent: The Grignard reagent may not have formed in high yield due to poor quality magnesium, wet solvent or glassware, or the presence of oxygen. Grignard reagents are highly sensitive to protic sources and will be quenched.[5][14]
-
Steric Hindrance: A sterically hindered aryl nitrile or Grignard reagent can slow down the rate of the desired nucleophilic addition.[15]
-
Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.
-
Poor Solubility: If the aryl nitrile is not fully soluble in the reaction solvent, the reaction will be slow and incomplete.
Troubleshooting:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Distilling solvents over a suitable drying agent is recommended.
-
Activate Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by stirring under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary.
-
Co-solvent: In cases of poor solubility of the aryl nitrile, the addition of a co-solvent like toluene might be beneficial.[14]
Issue 4: Byproducts from the Ketimine Intermediate
Question: After quenching my reaction, I observe a complex mixture of products instead of a clean ketone. Could side reactions of the ketimine intermediate be the cause?
Answer: The ketimine intermediate formed after the initial Grignard addition is generally stable under the reaction conditions but can be a source of byproducts if the workup is not performed correctly.[16]
-
Incomplete Hydrolysis: The hydrolysis of the ketimine to the ketone requires an acidic workup.[2][3][17][18][19][20] If the hydrolysis is incomplete, the imine may be isolated or may lead to other impurities upon purification.
-
Double Addition: While less common with nitriles compared to esters, a second equivalent of the Grignard reagent can potentially add to the ketimine, especially if there is a high concentration of the Grignard reagent and a prolonged reaction time. This would lead to a tertiary carbinamine after hydrolysis.[21]
Troubleshooting:
-
Proper Hydrolysis Protocol: Ensure a proper acidic workup. After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Stir until the hydrolysis is complete.
-
Control Stoichiometry: Use a controlled amount of the Grignard reagent (typically 1.1 to 1.5 equivalents) to minimize the chance of double addition.
-
Reverse Addition: In some cases, adding the Grignard reagent to the nitrile solution (reverse addition) can help maintain a low concentration of the Grignard reagent and prevent side reactions.
Summary of Common Byproducts and Solutions
| Byproduct | Cause | Troubleshooting Steps |
| Biphenyl (Ar-Ar) | Coupling of aryl Grignard with unreacted aryl halide; radical coupling.[4][5][6][7] | Slow addition of aryl halide, temperature control, use of activated magnesium.[7] |
| Grignard Dimer (R-R) | Wurtz-type coupling of Grignard reagent with unreacted organic halide.[8][9][10] | Control reactant ratios, dilution, temperature management.[13] |
| Unreacted Starting Materials | Inactive Grignard reagent, steric hindrance, low temperature, poor solubility.[5][14][15] | Ensure anhydrous conditions, activate magnesium, optimize reaction time and temperature. |
| Byproducts from Ketimine | Incomplete hydrolysis, double addition.[2][3][16][17][18][19][20][21] | Proper acidic workup, control stoichiometry, consider reverse addition. |
Experimental Protocol: A General Procedure for the Grignard Reaction of an Aryl Nitrile
This protocol provides a general guideline. Specific quantities and conditions should be optimized for each substrate.
1. Preparation:
- Dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon.
- Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- Place freshly polished magnesium turnings (1.2 equivalents) in the flask.
2. Grignard Reagent Formation:
- Add a small portion of the total anhydrous diethyl ether or THF to the flask.
- Dissolve the aryl halide (1.0 equivalent) in the remaining anhydrous ether/THF and place it in the dropping funnel.
- Add a small amount of the aryl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, warm the flask gently or add a small crystal of iodine.
- Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
3. Reaction with Aryl Nitrile:
- Dissolve the aryl nitrile (1.0 equivalent) in anhydrous ether/THF.
- Cool the Grignard reagent solution in an ice bath.
- Add the aryl nitrile solution dropwise to the Grignard reagent.
- After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.
4. Workup and Isolation:
- Cool the reaction mixture in an ice bath.
- Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or 1M HCl.
- Extract the aqueous layer with diethyl ether or another suitable organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude ketone by column chromatography, distillation, or recrystallization.
References
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Filo. (2023, October 7). Why is biphenyl formed as a by-product in a grignard reaction? Retrieved from [Link]
-
Gauth. (n.d.). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. Retrieved from [Link]
-
Brainly. (2023, May 16). Dimerization is a side reaction that occurs during the preparation of a Grignard reagent. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. Retrieved from [Link]
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]
-
ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? Retrieved from [Link]
-
ACS Publications. (2020, February 3). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. Retrieved from [Link]
-
Reddit. (2023, February 28). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
YouTube. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
-
Quora. (2017, May 22). What are the reaction mechanisms in the synthesis of ketamine and how does it work? Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]
-
Thieme. (n.d.). Syntheses of Ketamine and Related Analogues: A Mini Review. Retrieved from [Link]
-
Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]
-
YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl addition to aromatic nitriles and ketones with Grignard reagents. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved from [Link]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 7. gauthmath.com [gauthmath.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 21. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization during the synthesis of "2-(3-Methoxyphenyl)-2-methylpropanenitrile"
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis, with a particular focus on preventing the common issue of dimerization.
Troubleshooting Guide: Preventing Dimerization and Other Side Reactions
This section addresses specific problems you may encounter during the synthesis of this compound. The primary challenge in the α-alkylation of arylacetonitriles is the competing base-catalyzed self-condensation, known as the Thorpe-Ziegler reaction, which leads to the formation of a dimeric byproduct.
Question 1: My reaction yield is low, and I've isolated a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer:
The formation of a higher molecular weight byproduct is a classic sign of dimerization. In the presence of a strong base, the starting material, (3-Methoxyphenyl)acetonitrile, can undergo a Thorpe-Ziegler self-condensation reaction.
The Mechanism of Dimerization:
The reaction proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the α-carbon of (3-Methoxyphenyl)acetonitrile, creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the nitrile group on a second molecule of the starting material.
-
Imination and Tautomerization: The resulting intermediate undergoes cyclization and tautomerization to form a stable β-enaminonitrile dimer.[1][2][3][4]
Visualizing the Competing Reactions:
Caption: Competing pathways in the synthesis.
Solutions to Minimize Dimerization:
The key to preventing dimerization is to control the concentration of the carbanion intermediate and favor its reaction with the methylating agent. This can be achieved through the use of Phase-Transfer Catalysis (PTC).
Phase-Transfer Catalysis (PTC): A Powerful Tool for Selectivity
PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.[2][5] In this case, a quaternary ammonium salt is used to transport the hydroxide ion from the aqueous phase to the organic phase. This creates a low, steady-state concentration of the carbanion at the interface, which is immediately trapped by the methylating agent. This minimizes the chance of the carbanion reacting with another molecule of the starting material.[6][7]
Recommended Actions:
-
Implement a Phase-Transfer Catalysis System: Utilize a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).
-
Optimize Reaction Conditions:
-
Base: Use a concentrated solution of a strong base like sodium hydroxide.
-
Solvent: A non-polar organic solvent such as toluene is recommended.
-
Temperature: Maintain a moderate temperature, typically between 40-60°C.
-
Stirring: Vigorous stirring is crucial to ensure efficient mixing of the two phases and facilitate the phase-transfer process.
-
-
Slow Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture. This ensures that the carbanion is consumed as it is formed, further reducing the likelihood of dimerization.
Question 2: I am observing the formation of multiple byproducts, not just the dimer. What could be the cause?
Answer:
Besides dimerization, other side reactions can occur, especially under harsh conditions.
-
Over-alkylation: If the reaction is left for too long or if an excess of the methylating agent is used, the desired product can be further alkylated.
-
Hydrolysis of the Nitrile: In the presence of a strong base and water, the nitrile group can be hydrolyzed to a carboxylic acid.
-
Elimination Reactions: Depending on the structure of the starting material and the reaction conditions, elimination reactions can also occur.
Solutions:
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent over-alkylation.
-
Stoichiometry Control: Use a slight excess of the methylating agent, but avoid a large excess.
-
Temperature Control: Maintain the recommended temperature range to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the Thorpe-Ziegler dimer of (3-Methoxyphenyl)acetonitrile?
The dimer is a β-enaminonitrile. The exact structure is 2,4-di(3-methoxyphenyl)-3-iminobutanenitrile.
Q2: Can I use a different base instead of sodium hydroxide?
While other strong bases like potassium carbonate or sodium hydride can be used, sodium hydroxide in a concentrated aqueous solution is ideal for the phase-transfer catalysis setup, as it is inexpensive and effective.
Q3: What are the best analytical techniques to monitor the reaction and identify the products?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the starting material, the desired product, and the dimeric byproduct. The mass-to-charge ratios of the molecular ions will be distinct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structures of the final product and any isolated byproducts. The dimer will have a more complex spectrum with characteristic peaks for the enamine and the two different methoxyphenyl groups.
Q4: Are there alternative synthetic routes that avoid dimerization?
Alternative routes exist, but they often involve more steps or less readily available starting materials. The α-alkylation of (3-Methoxyphenyl)acetonitrile is the most direct method, and with the proper use of phase-transfer catalysis, dimerization can be effectively suppressed.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the Thorpe-Ziegler dimer.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add (3-Methoxyphenyl)acetonitrile (1 equivalent) and toluene.
-
Addition of Catalyst and Base: Add tetrabutylammonium bromide (0.05 equivalents) to the flask. Begin vigorous stirring and then add the 50% aqueous sodium hydroxide solution.
-
Addition of Methylating Agent: Heat the mixture to 50°C. Slowly add methyl iodide (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizing the Optimized Workflow:
Caption: Step-by-step optimized synthesis workflow.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Condition | Base | Catalyst | Dimer Formation | Yield of Desired Product |
| Traditional | Sodium Ethoxide in Ethanol | None | High | Low to Moderate |
| PTC | 50% aq. NaOH in Toluene | TBAB | Minimal | High |
References
-
Thorpe reaction - Grokipedia. Available at: [Link]
-
Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link] (Note: A representative, non-active link is used as the original may not be stable).
-
Thorpe reaction - Wikipedia. Available at: [Link]
-
Thorpe reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Controlled experiments for the alkylation of benzyl cyanide. - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions | Download Table - ResearchGate. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - NIH. Available at: [Link]
-
Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. Available at: [Link]
Sources
- 1. Efficient Synthesis of 2-Arylpropionitriles - ChemistryViews [chemistryviews.org]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-(3-Methoxyphenyl)-2-methylpropanenitrile Under Acidic Conditions
Welcome to the technical support resource for 2-(3-Methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in acidic environments. Understanding its degradation profile is critical for developing robust analytical methods, stable formulations, and ensuring drug substance integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental stability of this compound.
Q1: What is the primary degradation pathway for this compound in an acidic aqueous solution?
The primary and most anticipated degradation pathway is acid-catalyzed hydrolysis of the nitrile functional group.[1][2][3] This reaction proceeds in two main stages: first, the nitrile is converted to an intermediate amide, 2-(3-methoxyphenyl)-2-methylpropanamide. Subsequently, this amide undergoes further hydrolysis to yield the final carboxylic acid product, 2-(3-methoxyphenyl)-2-methylpropanoic acid, and an ammonium ion.[3][4][5]
Q2: What are the expected products from this degradation?
Under typical acidic conditions used in forced degradation studies, you should expect to observe the following key species over time:
-
Starting Material: this compound
-
Intermediate: 2-(3-methoxyphenyl)-2-methylpropanamide
-
Final Degradation Product: 2-(3-methoxyphenyl)-2-methylpropanoic acid
-
Byproduct: Ammonium ions (e.g., as ammonium chloride if HCl is used).[2]
Q3: Which factors have the most significant impact on the rate of acid-catalyzed hydrolysis?
Several factors critically influence the degradation rate:
-
pH / Acid Concentration: The rate is directly dependent on the concentration of hydronium ions. Lower pH values (higher acid concentration) will significantly accelerate hydrolysis.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Forced degradation studies often employ elevated temperatures (e.g., 50-60 °C) to achieve degradation in a reasonable timeframe.[7]
-
Solvent System: While the reaction requires water, the use of co-solvents to dissolve the nitrile can influence the rate. The polarity and water activity of the medium are key parameters.
Q4: How does the molecular structure of this compound influence its stability?
The structure has two key features:
-
Tertiary α-Carbon: The nitrile group is attached to a tertiary carbon atom. This steric bulk from the two adjacent methyl groups can sterically hinder the approach of the water nucleophile, potentially slowing the hydrolysis rate compared to a primary or secondary nitrile.
-
3-Methoxyphenyl Group: The methoxy group at the meta position has a mild electron-donating effect through resonance and an electron-withdrawing inductive effect. These electronic influences can subtly modulate the electrophilicity of the nitrile carbon but are generally less impactful than the steric hindrance at the alpha-carbon.
Section 2: Troubleshooting Guide for Stability Studies
This section provides solutions to common issues encountered during experimental work.
Issue 1: My starting material is degrading much faster than expected, often completely within the first time point.
-
Plausible Causes: The stress conditions are too harsh for this specific molecule. This is a common issue when applying a generic forced degradation protocol. High acid molarity (e.g., 1 M) combined with high temperatures (e.g., >60 °C) can lead to rapid and complete conversion.[7]
-
Troubleshooting Steps & Solutions:
-
Reduce Thermal Stress: Lower the reaction temperature. Begin your study at a lower temperature (e.g., 40 °C) and only increase it if no significant degradation is observed.
-
Decrease Acid Concentration: Use a lower concentration of acid. Start with 0.1 M HCl and, if necessary, decrease to 0.01 M HCl. The goal of a forced degradation study is to achieve 5-20% degradation to adequately reveal the primary degradation products, not to destroy the molecule entirely.[8]
-
Time Point Optimization: Sample at earlier time points (e.g., 0, 1, 2, 4, and 8 hours) to capture the initial degradation profile before the starting material is fully consumed.
-
Issue 2: I see multiple unexpected peaks in my HPLC chromatogram, and I'm not sure what they are.
-
Plausible Causes:
-
You are likely observing the amide intermediate, which will have a different retention time than the parent nitrile and the final carboxylic acid.
-
The starting material may contain impurities that are now being resolved from the degradation peaks.
-
At very harsh conditions, secondary degradation products could form.
-
-
Troubleshooting Steps & Solutions:
-
Run a Time-Course Study: Analyze samples at multiple time points. The amide intermediate peak should first increase in area and then decrease as it is converted to the carboxylic acid. The carboxylic acid peak should grow steadily over time.
-
Use Mass Spectrometry (LC-MS): The most definitive way to identify peaks is to determine their mass-to-charge ratio (m/z). This allows for the unambiguous identification of the parent compound, the amide intermediate, and the final carboxylic acid product.
-
Analyze a "Time Zero" Sample: Inject a sample of the solution immediately after preparation (t=0) to identify any peaks that are not the parent compound, which would indicate they are impurities from the start.
-
Issue 3: My analysis shows poor mass balance; the decrease in the parent peak area does not correspond to the increase in degradant peak areas.
-
Plausible Causes:
-
Different UV Absorbance: The degradation products (amide and carboxylic acid) have different chromophores than the nitrile. Their molar absorptivity at the wavelength you are monitoring may be significantly lower, leading to an apparent loss of mass.
-
Precipitation: One of the degradation products, particularly the final carboxylic acid, may have lower solubility in your reaction medium and could be precipitating out of solution.
-
-
Troubleshooting Steps & Solutions:
-
Employ a Diode Array Detector (DAD): A DAD allows you to view the entire UV spectrum for each peak. Check if the degradation products have a different λ-max (wavelength of maximum absorbance) than the parent compound. Quantify each peak at its respective λ-max for a more accurate assessment.
-
Check for Insolubility: Visually inspect your samples for any cloudiness or precipitate. If observed, you may need to add a co-solvent (e.g., acetonitrile, methanol) to your reaction mixture to keep all components dissolved. Ensure the co-solvent is stable under the acidic conditions.
-
Use a Universal Detector: If UV detection proves problematic, consider using a detector that is less dependent on compound structure, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), for more uniform response factors.
-
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a systematic approach to assess the stability of this compound.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the nitrile in a suitable organic solvent like acetonitrile or methanol.
-
Reaction Sample Preparation:
-
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 4.0 mL of 0.2 M HCl. This will result in a final acid concentration of 0.1 M and a drug concentration of 0.1 mg/mL, with 50% organic co-solvent to ensure solubility.
-
Bring the flask to volume with deionized water.
-
-
Control Sample (t=0): Immediately take an aliquot from the reaction flask, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for immediate HPLC analysis. This serves as your zero time point.
-
Incubation: Place the sealed reaction flask in a temperature-controlled water bath or oven set to 60 °C.[7]
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: For each aliquot, immediately neutralize the acid with an equivalent molar amount of base (e.g., 0.1 M NaOH) to halt the degradation reaction. This step is crucial for accurate results.
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by HPLC-UV or LC-MS.
Experimental Workflow Diagram
Caption: Workflow for a typical forced acid degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Rationale |
| Acid | 0.01 M HCl | 0.1 M HCl | 1.0 M HCl | HCl is a common, non-oxidizing strong acid.[9] |
| Temperature | 40 °C | 60 °C | 80 °C | Balances reaction rate with the risk of secondary degradation. |
| Time Points | 0, 8, 16, 24 h | 0, 2, 4, 8, 24 h | 0, 0.5, 1, 2, 4 h | Shorter intervals are needed for more aggressive conditions. |
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 225 nm and 275 nm |
| Injection Vol. | 10 µL |
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is key to interpreting experimental results.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis of this compound to its corresponding carboxylic acid is a multi-step process. The generally accepted mechanism involves the initial formation of an amide, which is then subsequently hydrolyzed.[1][4][5]
Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.
Detailed Mechanistic Steps:
-
Protonation: The lone pair of electrons on the nitrile nitrogen is protonated by the acid, which dramatically increases the electrophilicity of the nitrile carbon.[1][4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile.[1]
-
Deprotonation: A proton is lost from the oxygen atom to form an imidic acid tautomer.[5]
-
Tautomerization: The imidic acid quickly tautomerizes to the more stable amide form. This intermediate, 2-(3-methoxyphenyl)-2-methylpropanamide, can often be isolated or observed under controlled conditions.
-
Further Hydrolysis: The process repeats on the amide. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by another water molecule.
-
Amine Elimination: This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating ammonia (which is protonated to the ammonium ion, NH₄⁺) to yield the final carboxylic acid product.[2]
References
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
David, B. G., & Alexander, J. (2017). Degradation Pathway. ResearchGate. [Link]
-
Tian, F., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
1H NMR and 13C NMR analysis of "2-(3-Methoxyphenyl)-2-methylpropanenitrile"
An In-Depth Guide to the Spectroscopic Analysis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: A Comparative Approach
In the landscape of pharmaceutical and fine chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of robust research and development. This compound, a key intermediate in the synthesis of various biologically active molecules, presents a compelling case for a multi-faceted analytical approach.[1] This guide provides an in-depth analysis of its characterization, focusing on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, while objectively comparing its performance and insights with complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, with its distinct aromatic and aliphatic regions, NMR is uniquely capable of providing a complete structural map.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring protons through spin-spin splitting. Based on the structure, we can predict the following signals.
Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H8, H9 (2 x CH₃) | ~1.7 | Singlet (s) | 6H | Equivalent methyl protons on a quaternary carbon (C7), appearing as a sharp singlet in the aliphatic region. |
| H13 (OCH₃) | ~3.8 | Singlet (s) | 3H | Methoxy protons, deshielded by the adjacent oxygen atom, resulting in a singlet downfield. |
| H4 | ~6.9 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the methoxy group and meta to the alkyl substituent. Split by H2 and H6. |
| H6 | ~7.0 | Triplet or Singlet (t/s) | 1H | Aromatic proton ortho to the alkyl group and para to the methoxy group. May appear as a broad singlet or a small triplet. |
| H2 | ~7.1 | Doublet (d) | 1H | Aromatic proton ortho to the alkyl group and meta to the methoxy group. Split by H4. |
| H1 | ~7.3 | Triplet (t) | 1H | Aromatic proton meta to both substituents, split by H2 and H6 into a triplet. |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The aromatic region (H1, H2, H4, H6) can be complex and may require 2D NMR for definitive assignment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum at 25°C.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine proton ratios.
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. As proton-decoupled spectra are standard, each unique carbon typically appears as a single line, simplifying the spectrum.
Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8, C9 (2 x CH₃) | ~25-30 | Aliphatic methyl carbons. |
| C7 (Quaternary) | ~40-45 | Quaternary aliphatic carbon attached to the aromatic ring. |
| C13 (OCH₃) | ~55 | Methoxy carbon, deshielded by the oxygen atom. |
| C10 (CN) | ~122 | Nitrile carbon, characteristically found in this region. |
| C4, C6, C2 | ~113-120 | Aromatic CH carbons ortho and para to the methoxy group, shielded by its electron-donating effect. |
| C1 | ~130 | Aromatic CH carbon meta to the methoxy group. |
| C3 (Quaternary) | ~142 | Aromatic quaternary carbon attached to the alkyl group. |
| C5 (Quaternary) | ~160 | Aromatic quaternary carbon attached to the electron-donating methoxy group, significantly deshielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).
-
Acquisition:
-
Acquire a proton-decoupled spectrum to produce singlets for all carbon signals.
-
Employ a standard pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the FID.
Comparative Analysis: A Multi-Technique Perspective
While NMR is unparalleled for complete structure elucidation, a comprehensive analysis, particularly in regulated environments, relies on the corroborating evidence from other techniques.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[2] For this compound, it provides clear, diagnostic evidence for key structural features.
Key IR Absorptions
| Functional Group | Expected Frequency (cm⁻¹) | Vibration Type |
| Nitrile (C≡N) | 2240 - 2220 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| C-O-C (Aryl Ether) | 1275 - 1200 (asym), 1075 - 1020 (sym) | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
Performance Comparison:
-
Advantage over NMR: Speed and simplicity. An IR spectrum can be acquired in minutes with minimal sample preparation.[2]
-
Disadvantage: Provides no information on atom connectivity or the overall carbon-hydrogen framework. It confirms the presence of functional groups, which NMR then places within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's substructures. It is typically coupled with a chromatographic technique like Gas Chromatography (GC-MS) for simultaneous separation and identification.[3]
Expected MS Data
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound (C₁₁H₁₃NO).
-
Key Fragments: Expect to see fragmentation patterns corresponding to the loss of a methyl group (m/z = 160) and cleavage at the benzylic position.
Performance Comparison:
-
Advantage over NMR: Superior sensitivity, requiring much less sample. It provides definitive molecular weight information, which NMR does not.
-
Disadvantage: Isomers can be difficult to distinguish by mass spectrometry alone, whereas NMR can readily differentiate them. MS provides puzzle pieces (fragments), while NMR provides the fully assembled puzzle.
Integrated Analytical Workflow
In practice, these techniques are not used in isolation. A logical workflow ensures a comprehensive and validated characterization of the target compound.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Conclusion
For the definitive structural characterization of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. They provide an unparalleled level of detail regarding the atomic arrangement and connectivity. However, achieving the highest standards of scientific integrity and meeting the rigorous demands of drug development necessitates a holistic approach. The rapid functional group identification provided by FTIR and the precise molecular weight determination from Mass Spectrometry are not merely alternatives but essential, complementary techniques. Together, this integrated spectroscopic toolkit enables a self-validating system, ensuring the identity, purity, and structure of the compound with the utmost confidence.
References
-
My Skin Recipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved January 14, 2026, from [Link]
-
Doc-Chefs. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 14, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 14, 2026, from [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
Sources
A Comparative Guide to the FT-IR Spectroscopy of 2-(3-Methoxyphenyl)-2-methylpropanenitrile and Its Isomers
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of "2-(3-Methoxyphenyl)-2-methylpropanenitrile" and offers a comparative framework for distinguishing it from its structural isomers, the ortho- and para-substituted analogs. In the absence of readily available experimental spectra in common databases at the time of this publication, this guide leverages fundamental principles of vibrational spectroscopy and established substituent effects on aromatic systems to predict and interpret the key spectral features. This predictive approach offers a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of these compounds.
Introduction: The Challenge of Isomer Differentiation
"this compound" and its ortho- and para-isomers are structurally similar compounds whose distinct chemical and physical properties are dictated by the position of the methoxy group on the phenyl ring. In pharmaceutical development and organic synthesis, unambiguous identification of the correct isomer is critical. FT-IR spectroscopy serves as a rapid and non-destructive technique to probe the vibrational modes of a molecule, offering a unique "fingerprint" that can be used for structural elucidation and differentiation. This guide will dissect the expected FT-IR spectra of these three isomers, highlighting the subtle yet significant differences arising from their substitution patterns.
Theoretical Framework: Understanding the Vibrational Landscape
The FT-IR spectrum of "this compound" is a composite of the vibrational modes of its constituent functional groups: the substituted benzene ring, the nitrile group, the methoxy group, and the gem-dimethyl group.
The Aromatic Core: Benzene Ring Vibrations
The substitution pattern on the benzene ring significantly influences the positions of several key vibrational bands. For a meta-disubstituted benzene ring, as in our target molecule, characteristic absorptions are expected in the following regions[1]:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹)[2].
-
C=C Stretching: In-ring carbon-carbon stretching vibrations give rise to a set of bands between 1400 and 1600 cm⁻¹. For meta-substituted benzenes, prominent peaks are often observed around 1610, 1590, and 1490 cm⁻¹[1].
-
Out-of-Plane C-H Bending (Wagging): The pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern. For meta-substitution, a strong absorption is expected between 810 and 750 cm⁻¹, along with another strong band around 690 cm⁻¹ due to ring bending[1].
The Nitrile Functional Group: A Sharp Indicator
The nitrile group (C≡N) provides one of the most characteristic and easily identifiable peaks in the IR spectrum.
-
C≡N Stretching: The stretching vibration of the carbon-nitrogen triple bond typically appears in the region of 2200-2300 cm⁻¹[3]. For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹, at a slightly lower wavenumber than saturated nitriles due to conjugation with the aromatic ring[4]. The intensity of this peak is usually strong and the band is sharp[4]. The electronic nature of the substituents on the aromatic ring can further influence the exact position and intensity of the C≡N stretch[5].
The Methoxy and Alkyl Groups: Completing the Picture
The remaining functional groups also contribute to the overall spectrum:
-
Methoxy Group (O-CH₃): The methoxy group will exhibit C-H stretching vibrations of the methyl group just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). A characteristic C-O stretching vibration is also expected, usually appearing as a strong band in the 1250-1000 cm⁻¹ region.
-
gem-Dimethyl Group (C(CH₃)₂): The two methyl groups attached to the same carbon will also show symmetric and asymmetric C-H stretching vibrations below 3000 cm⁻¹. Additionally, characteristic bending vibrations for the gem-dimethyl group are expected around 1380 cm⁻¹ and 1365 cm⁻¹ (often appearing as a doublet).
A Comparative Analysis of Isomers
The primary difference in the FT-IR spectra of "2-(2-Methoxyphenyl)-2-methylpropanenitrile", "this compound", and "2-(4-Methoxyphenyl)-2-methylpropanenitrile" will arise from the differing substitution patterns on the benzene ring.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "C7" [label="C(CH3)2CN"]; "O1" [label="OCH3"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C3" -- "O1"; "C2" -- "H1"; "C4" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; } } Figure 1: Structure of this compound.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "C7" [label="C(CH3)2CN"]; "O1" [label="OCH3"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C2" -- "O1"; "C3" -- "H1"; "C4" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; } } Figure 2: Structure of 2-(2-Methoxyphenyl)-2-methylpropanenitrile.
dot graph { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "C7" [label="C(CH3)2CN"]; "O1" [label="OCH3"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C4" -- "O1"; "C2" -- "H1"; "C3" -- "H2"; "C5" -- "H3"; "C6" -- "H4"; } } Figure 3: Structure of 2-(4-Methoxyphenyl)-2-methylpropanenitrile.
The following table summarizes the predicted key distinguishing vibrational bands for the three isomers.
| Vibrational Mode | 2-(2-Methoxyphenyl)- (ortho) | 2-(3-Methoxyphenyl)- (meta) | 2-(4-Methoxyphenyl)- (para) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| C≡N Stretch | ~2230-2210 cm⁻¹ | ~2230-2210 cm⁻¹ | ~2230-2210 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1495 cm⁻¹ | ~1610, 1590, 1490 cm⁻¹ | ~1610, 1515 cm⁻¹ |
| gem-Dimethyl Bend | ~1380, 1365 cm⁻¹ (doublet) | ~1380, 1365 cm⁻¹ (doublet) | ~1380, 1365 cm⁻¹ (doublet) |
| Aromatic C-O Stretch | ~1250 cm⁻¹ (asymmetric) | ~1250 cm⁻¹ (asymmetric) | ~1250 cm⁻¹ (asymmetric) |
| Aromatic C-O Stretch | ~1030 cm⁻¹ (symmetric) | ~1040 cm⁻¹ (symmetric) | ~1030 cm⁻¹ (symmetric) |
| Aromatic C-H Out-of-Plane Bend | ~750 cm⁻¹ (strong) | ~810-750 cm⁻¹ (strong) | ~860-790 cm⁻¹ (strong) |
| Aromatic Ring Bend | N/A | ~690 cm⁻¹ (strong) | N/A |
Key Differentiating Features:
-
Aromatic C=C Stretching: The number and position of the C=C stretching bands in the 1620-1400 cm⁻¹ region can be indicative of the substitution pattern. The meta-isomer is expected to show a more complex pattern in this region compared to the ortho- and para-isomers.
-
Aromatic C-H Out-of-Plane Bending: This is the most reliable region for distinguishing between the isomers.
-
Ortho: A single strong band is expected around 750 cm⁻¹.
-
Meta: A strong band is anticipated in the 810-750 cm⁻¹ range.
-
Para: A strong absorption is predicted in the higher wavenumber range of 860-790 cm⁻¹.
-
-
Aromatic Ring Bending: The presence of a strong ring bending absorption around 690 cm⁻¹ is a hallmark of meta-disubstitution and should be clearly observable in the spectrum of "this compound" while being absent in the spectra of the ortho and para isomers[1].
Experimental Protocol for FT-IR Analysis
For researchers who wish to acquire experimental data, the following protocol outlines a standard procedure for FT-IR analysis of these compounds, which are expected to be liquids or low-melting solids at room temperature.
Instrumentation:
-
A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Sample Preparation (Liquid Film Method):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues. A background spectrum of the clean plates should be acquired.
-
Place a small drop of the neat liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.
-
Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum.
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
Data Analysis:
-
The acquired sample spectrum should be background-corrected.
-
Perform baseline correction if necessary to obtain a flat baseline.
-
Use the spectrometer software to identify the peak positions (wavenumbers) and their intensities.
-
Compare the obtained spectrum with the predicted values in the table above to confirm the identity of the isomer.
Conclusion
References
-
ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene - MARM-ACS. (n.d.). Retrieved from [Link]
-
Vibrational Spectra of Some Substituted Benzene Derivatives - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - RSC Publishing. (2021). Retrieved from [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Retrieved from [Link]
-
Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (n.d.). Retrieved from [Link]
-
2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile - PubChem - NIH. (n.d.). Retrieved from [Link]
-
05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. (n.d.). Retrieved from [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Retrieved from [Link]
-
Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019). Retrieved from [Link]
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- 2. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. 2-(2-Methoxyphenyl)-2-methylpropanenitrile | 13524-75-9 [sigmaaldrich.com]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Mass spectrometry analysis of "2-(3-Methoxyphenyl)-2-methylpropanenitrile"
An In-Depth Guide to the Mass Spectrometry Analysis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of chemical intermediates is paramount. This guide provides a comprehensive analysis of this compound (CAS: 17653-93-9, Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ) using mass spectrometry, framed within a comparative context of alternative analytical techniques.[1] Our focus is not merely on procedural steps but on the underlying principles that govern analytical choices, ensuring a robust and validated approach to characterization.
Introduction to the Analyte and Analytical Imperatives
This compound is a substituted aromatic nitrile, a class of compounds often serving as key building blocks in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring, a quaternary carbon, and a nitrile group, presents distinct characteristics that inform the selection of an analytical strategy. Accurate characterization is critical to control reaction pathways and ensure the quality of downstream products. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), stands as a primary tool for this purpose due to its unparalleled sensitivity and ability to provide detailed structural information.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound. The technique's power lies in its dual-stage process: the gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is the most common ionization technique for GC-MS. In the EI source, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M•+) and a cascade of characteristic fragment ions. The fragmentation pattern is a veritable fingerprint of the molecule. For this compound, the molecular ion peak is expected at m/z 175 .
The key fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses:
-
α-Cleavage (Alpha-Cleavage): The most favored fragmentation is the loss of a methyl radical (•CH₃) from the quaternary carbon. This results in the formation of a highly stable tertiary benzylic carbocation. This fragment is predicted to be the base peak of the spectrum.
-
Benzylic Cleavage: Scission of the bond between the aromatic ring and the side chain can lead to the formation of a methoxyphenyl cation.
-
Nitrile Group Fragmentation: Nitriles often exhibit the loss of a hydrogen cyanide (HCN) molecule or a cyano radical (•CN).[2][3]
-
Methoxy Group Fragmentation: Aromatic ethers can undergo characteristic fragmentations, including the loss of a methyl radical (•CH₃), a formyl radical (•CHO), or formaldehyde (CH₂O).[2][4]
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Key Diagnostic Ions
The table below summarizes the expected key ions, their proposed structures, and their diagnostic value.
| m/z Ratio | Proposed Fragment Ion | Fragment Structure/Origin | Diagnostic Importance |
| 175 | [C₁₁H₁₃NO]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 160 | [C₁₀H₁₀NO]⁺ | [M - •CH₃]⁺ | Base Peak. Confirms the presence of the 2-methylpropane moiety via stable tertiary benzylic cation formation. |
| 148 | [C₁₀H₁₂O]⁺• | [M - HCN]⁺• | Characteristic loss for a nitrile-containing compound.[2] |
| 132 | [C₉H₈O]⁺ | [M - •CH₃ - CO]⁺ | Subsequent loss from the base peak, indicating the methoxy group. |
| 107 | [C₇H₇O]⁺ | [CH₃O-C₆H₄-CH₂]⁺ | Indicates the methoxyphenyl moiety. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for identification, a comprehensive analysis often involves orthogonal techniques, especially for purity determination and quantification. The choice of technique depends on the specific analytical goal.
Caption: Workflow comparing GC-MS with LC-based methods and NMR.
Comparative Performance Overview
The following table compares GC-MS with other common analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Best For |
| GC-MS | Separation by boiling point/polarity, detection by mass fragmentation. | High sensitivity and specificity; provides definitive structural information; extensive libraries for identification. | Requires analyte to be volatile and thermally stable; derivatization may be needed for some impurities. | Identification, impurity profiling, semi-quantification. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Excellent for non-volatile or thermally labile compounds; robust quantification.[5] | Provides no structural information beyond UV spectrum; co-elution can be an issue. | Purity analysis, quantification of known impurities. |
| LC-MS | Separation by polarity, detection by mass. | Combines the separation power of HPLC with the specificity of MS; suitable for a wide range of compounds.[6][7] | More complex instrumentation and method development than HPLC-UV; potential for ion suppression. | Identifying unknown impurities, especially non-volatile ones. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method (no reference standard needed for the analyte); provides absolute purity and quantification; highly specific structural information.[5] | Lower sensitivity compared to MS; requires higher sample concentration; complex mixtures can be difficult to interpret. | Absolute purity assessment, reference standard characterization. |
Experimental Protocols
To ensure reproducibility and trustworthiness, detailed protocols are essential. The following are standardized, field-proven starting points for the analysis of this compound.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~10-50 µg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Protocol: HPLC-UV/LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of mobile phase (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute as needed for the working concentration range of the detector.
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detector (PDA):
-
Scan range: 210-400 nm.
-
Extraction wavelength: ~275 nm (expected λmax for the methoxyphenyl chromophore).
-
-
Mass Spectrometer (for LC-MS):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50-500.
-
For tandem MS (MS/MS), the precursor ion would be m/z 176 [M+H]⁺.
-
-
Conclusion
The analysis of this compound is most effectively approached with GC-MS for definitive identification and volatile impurity profiling, leveraging its predictable and informative fragmentation pattern. The expected base peak at m/z 160, resulting from the loss of a methyl group, serves as a key diagnostic ion. For comprehensive purity assessment and quantification, orthogonal methods such as HPLC-UV and qNMR should be employed. HPLC-UV provides robust quantification of known analytes, while qNMR offers an absolute measure of purity without the need for a specific reference standard. By integrating these techniques, researchers and drug development professionals can achieve a self-validating, comprehensive characterization of this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.
References
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chromatography Online. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
- López, F., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Spectroscopy, 29(4).
-
Hochschule Bonn-Rhein-Sieg. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Retrieved from [Link]
-
National Institutes of Health. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). A Student's Guide to Mass Spectroscopy, UV-Vis Spectroscopy, and Mass Spectrometry.
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
ResearchGate. (2021). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. Retrieved from [Link]
-
De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of "2-(3-Methoxyphenyl)-2-methylpropanenitrile"
Abstract
The accurate determination of chemical purity is a critical requirement in drug development and chemical manufacturing. For "2-(3-Methoxyphenyl)-2-methylpropanenitrile," a key intermediate in various synthetic pathways, robust analytical methods are essential for quality control. This guide provides an in-depth, objective comparison of two primary chromatographic techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical basis for method development, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Introduction and Analyte Characterization
"this compound" is a moderately polar, aromatic nitrile. Its structural features dictate the optimal analytical strategy:
-
Aromatic Ring (Methoxyphenyl group): This moiety is a strong chromophore, making it highly suitable for UV detection in HPLC.[1][2]
-
Polarity: The presence of the nitrile (-CN) and methoxy (-OCH₃) groups imparts moderate polarity, influencing its retention behavior in reversed-phase HPLC.[3]
-
Volatility: With a molecular weight of 175.23 g/mol , the compound is expected to have sufficient volatility for analysis by Gas Chromatography, particularly with a heated inlet.[4]
-
Thermal Stability: The absence of highly labile functional groups suggests that the compound is likely to be stable under typical GC operating temperatures.
The choice between HPLC and GC is therefore not trivial and depends on the specific analytical goals, such as the nature of expected impurities (volatile vs. non-volatile), required sensitivity, and available instrumentation.[5][6]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds.[5] For "this compound," a reversed-phase method is the logical choice, separating compounds based on their hydrophobic interactions with the stationary phase.
Principle of Separation
In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[7] The moderately polar analyte will be retained on the column, and its elution can be controlled by adjusting the organic solvent concentration. Less polar impurities will be retained longer, while more polar impurities will elute earlier.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (based on the absorbance maximum of the methoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
Causality Behind Experimental Choices
-
C18 Column: The octadecylsilane stationary phase provides a strong hydrophobic surface, ideal for retaining and separating the analyte from potential non-polar and slightly more polar impurities.[8][9]
-
Acetonitrile/Water Mobile Phase: Acetonitrile is a common organic modifier with a low UV cutoff, ensuring a stable baseline.[10] The 60:40 ratio is a starting point, providing a balance of adequate retention and reasonable analysis time.
-
UV Detection: The methoxyphenyl group in the analyte has strong UV absorbance, making a UV detector highly sensitive and specific for this compound and related aromatic impurities.[1][11]
HPLC Analysis Workflow
Caption: Workflow for purity assessment via HPLC-UV.
Gas Chromatography (GC) Method
GC is a powerful alternative, particularly for analyzing volatile and semi-volatile compounds.[12][13] Its high resolving power makes it excellent for separating structurally similar volatile impurities.
Principle of Separation
In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The Flame Ionization Detector (FID) is a universal detector for organic compounds, generating a signal proportional to the mass of carbon atoms entering the flame.[14][15]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[16]
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, Split ratio 50:1.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Causality Behind Experimental Choices
-
DB-5 Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. It separates compounds primarily based on boiling point differences.
-
Flame Ionization Detector (FID): The FID is highly sensitive to nearly all carbon-containing compounds, making it an excellent choice for purity analysis where the identity of all impurities may not be known.[17][18] It provides a robust and linear response over a wide concentration range.[15]
-
Temperature Program: The program starts at a moderate temperature to resolve any low-boiling impurities and then ramps up to elute the main analyte and any higher-boiling impurities in a reasonable time.[19]
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for this type of purity analysis.
GC Analysis Workflow
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Comparison of "2-(3-Methoxyphenyl)-2-methylpropanenitrile" with its para isomer
An In-Depth Comparative Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile and its Para Isomer for Advanced Research
For researchers, scientists, and professionals in drug development, the nuanced differences between positional isomers can be a pivotal factor in the success of a synthetic route or the efficacy of a therapeutic candidate. This guide provides a detailed comparison of this compound and its para-substituted counterpart, 2-(4-Methoxyphenyl)-2-methylpropanenitrile. While these molecules share the same molecular formula and weight, the seemingly minor shift in the methoxy group's position from meta to para induces significant changes in their electronic properties, reactivity, and, consequently, their potential biological activity.
This document synthesizes available data and established chemical principles to offer a comprehensive analysis, empowering researchers to make informed decisions in their work.
Structural and Physicochemical Properties: The Foundational Differences
The primary distinction between the two isomers lies in the electronic effects exerted by the methoxy (-OCH₃) group on the phenyl ring.
-
Para Isomer (2-(4-Methoxyphenyl)-2-methylpropanenitrile): The methoxy group is in the para position (position 4), allowing it to exert a strong, electron-donating resonance (+R) effect. This effect increases the electron density of the entire aromatic ring, particularly at the ortho and para positions, and significantly influences the molecule's reactivity.
-
Meta Isomer (this compound): With the methoxy group in the meta position (position 3), its electron-donating resonance effect does not extend to the carbon atom bonded to the propanenitrile group. Its influence is primarily a weaker, electron-withdrawing inductive (-I) effect.
These electronic differences are foundational to the variations in their physical and chemical properties.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Meta Isomer) | 2-(4-Methoxyphenyl)-2-methylpropanenitrile (Para Isomer) |
| IUPAC Name | This compound | 2-(4-methoxyphenyl)-2-methylpropanenitrile[1] |
| CAS Number | 17653-93-9[2] | 5351-07-5[1] |
| Molecular Formula | C₁₁H₁₃NO[2] | C₁₁H₁₃NO[1] |
| Molecular Weight | 175.23 g/mol [2] | 175.23 g/mol [1] |
| Appearance | Data not widely available | Data not widely available |
| XLogP3-AA (Predicted) | 2.5 | 2.5[1] |
Synthesis and Reactivity Insights
These compounds are typically synthesized as intermediates for more complex molecules. A general and plausible synthetic route involves the α-methylation of the corresponding methoxyphenylacetonitrile.
Causality in Reactivity:
The electronic nature of the isomer plays a critical role. The para isomer's strong electron-donating methoxy group can stabilize a positive charge on the aromatic ring (e.g., during electrophilic aromatic substitution), making the ring more reactive than the meta-substituted version. Conversely, the acidity of protons on the carbon adjacent to the phenyl ring can be subtly influenced, potentially affecting the ease of carbanion formation during synthesis. While both isomers undergo similar reactions, reaction rates and yields may differ due to these electronic disparities.
Comparative Spectroscopic Analysis
Distinguishing between the meta and para isomers is straightforward using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum provides a clear fingerprint.
-
Para Isomer: Due to its symmetry, the para isomer will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically ~6.9 and ~7.3 ppm).
-
Meta Isomer: Lacking the same symmetry, the meta isomer will display a more complex and less resolved pattern of aromatic proton signals, typically involving a singlet, a triplet, and two doublets, spread across a similar chemical shift range.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also differ. The powerful resonance effect in the para isomer leads to a more pronounced shielding (upfield shift) of the carbons ortho and para to the methoxy group compared to the meta isomer.
Biological Activity and Potential Applications: An Inferential Comparison
Direct, head-to-head comparative studies on the biological activities of this compound and its para isomer are not extensively documented in peer-reviewed literature. These compounds are most frequently cited as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4]
However, by examining structurally related compounds, we can infer how this specific isomeric difference might impact biological function. The position of a methoxy group is a well-established determinant of pharmacological activity.
-
Anti-Tumor Activity: In studies on methoxy-substituted flavanone-derived lactones, the derivative with a methoxy group at the 4' (para) position exhibited the most potent cytotoxic activity against canine lymphoma/leukemia cell lines.[5] Conversely, substitution at other positions sometimes led to decreased activity compared to the parent compound.[5] Similarly, in a series of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line.[6]
-
Neuroprotection: A comparative study of methoxyflavone isomers revealed that the 4'-methoxy (para) isomer was more potent in protecting primary cortical neurons against NMDA-induced excitotoxicity than a related compound containing the 3'-methoxy moiety.[7]
-
Structure-Activity Relationships (SAR): Research on methoxybenzoyl-aryl-thiazole anticancer agents found that the placement of methoxy groups on a phenyl ring was critical for potency, with a 3,4,5-trimethoxyphenyl group showing excellent inhibition of cancer cells.[8] This underscores the principle that the spatial arrangement and electronic influence of methoxy groups are paramount for interaction with biological targets like enzymes or receptors.
Table 2: Inferred Biological Potential Based on Related Methoxy-Substituted Isomers
| Biological Activity | General Observation from Related Compounds | Potential Implication for Isomers |
| Anticancer | The para-methoxy substitution often correlates with higher cytotoxic potency in several compound classes.[5][6] | The para isomer may exhibit greater potential as a scaffold for anticancer drug development. |
| Neuroprotective | Para-methoxy substitution has shown superior protection against certain types of neuronal injury.[7] | The para isomer could be a more promising starting point for CNS-active compounds. |
| Receptor Binding | The electron distribution and steric profile are critical for binding affinity. | The different electronic maps of the meta and para isomers would likely lead to different binding affinities and selectivities for a given protein target. |
These examples collectively suggest that the para isomer, 2-(4-Methoxyphenyl)-2-methylpropanenitrile , may be a more promising precursor for compounds where strong electron donation enhances interaction with a biological target. However, this is a generalization, and the optimal isomer is always target-dependent.
Experimental Protocol: HPLC Method for Isomer Separation and Purity Analysis
A robust, self-validating High-Performance Liquid Chromatography (HPLC) method is essential for distinguishing between the two isomers and determining the purity of a synthesized batch.
Objective: To develop and validate an isocratic reverse-phase HPLC method for the baseline separation of this compound and 2-(4-Methoxyphenyl)-2-methylpropanenitrile.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Reference standards for both isomers (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Protocol Steps:
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of each isomer in methanol.
-
Create a mixed standard solution containing both isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in methanol to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times (tR) and resolution for the two isomers. Due to the slightly different polarities, the isomers should elute at different times.
-
Inject the sample solution.
-
Inject a blank (methanol) to ensure no carryover.
-
-
Data Analysis and Validation:
-
Identification: Compare the retention time of the peak(s) in the sample chromatogram with those of the reference standards.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Resolution (Rs): For the mixed standard, calculate the resolution between the two isomer peaks. A value of Rs > 1.5 indicates baseline separation, validating the method's specificity.
-
Conclusion
While this compound and 2-(4-Methoxyphenyl)-2-methylpropanenitrile are constitutionally similar, the positional difference of the methoxy group imparts distinct electronic characteristics. The para isomer benefits from a strong electron-donating resonance effect, while the meta isomer's properties are governed more by a weaker inductive effect. This distinction is critical, influencing synthetic strategies and spectroscopic signatures.
Although direct biological comparisons are sparse, evidence from related compound families strongly suggests that this isomeric variation would have a profound impact on pharmacological activity. Researchers should consider the para isomer as a potentially more active precursor in contexts where electron density enhances biological interactions, such as in certain anticancer and neuroprotective agents. The choice between these versatile building blocks must be a deliberate, target-informed decision, guided by the principles of structure-activity relationships.
References
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-2-methylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. National Center for Biotechnology Information. Available at: [Link]
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Joanna, W., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6287. Available at: [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
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Jennychem. (2025). 2-(4-Methoxyphenyl)-2-methylpropanenitrile. Available at: [Link]
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ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]
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ACS Publications. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of the Reactivity of 2-(3-Methoxyphenyl)-2-methylpropanenitrile and Benzyl Cyanide
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the nitrile functional group serves as a versatile linchpin for the construction of a diverse array of molecular architectures, including carboxylic acids, amines, and ketones. Its reactivity, however, is profoundly influenced by the steric and electronic environment of the molecule. This guide provides an in-depth comparative analysis of the reactivity of two benzylic nitriles: 2-(3-Methoxyphenyl)-2-methylpropanenitrile and the archetypal benzyl cyanide. This comparison is grounded in fundamental principles of organic chemistry and supported by relevant experimental data for analogous systems, offering valuable insights for researchers engaged in synthetic strategy and drug development.
Molecular Structure and its Implications for Reactivity
The reactivity of any chemical entity is intrinsically linked to its three-dimensional structure and the distribution of electron density within it. A comparison of the structures of this compound and benzyl cyanide reveals key differences that are paramount in dictating their chemical behavior.
Benzyl Cyanide: This molecule possesses a methylene group (-CH₂-) positioned between the phenyl ring and the nitrile group. The two protons on this benzylic carbon, known as the alpha-protons, are acidic due to the electron-withdrawing nature of both the adjacent phenyl and cyano groups. This acidity is a cornerstone of benzyl cyanide's rich chemistry, allowing for facile deprotonation to form a stabilized carbanion.[1]
This compound: In stark contrast, the alpha-carbon of this molecule is quaternary, bearing two methyl groups in place of the acidic protons of benzyl cyanide. This structural modification has profound consequences for its reactivity, most notably precluding reactions that rely on the formation of a benzylic carbanion. Furthermore, the presence of the two bulky methyl groups introduces significant steric hindrance around the nitrile functionality.[2] The methoxy group on the phenyl ring, positioned at the meta position, primarily exerts an inductive electron-withdrawing effect, with a less pronounced resonance contribution compared to ortho or para substitution.
The structural differences are visually represented in the diagram below:
Caption: Structural comparison of Benzyl Cyanide and this compound.
Comparative Reactivity in Key Transformations
The structural disparities outlined above translate into significant differences in reactivity across a range of common synthetic transformations.
Hydrolysis to Carboxylic Acids
The conversion of nitriles to carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions.[3] The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.
-
Benzyl Cyanide: Undergoes hydrolysis to yield phenylacetic acid.[1] The reaction proceeds readily, often catalyzed by strong acids like sulfuric acid or strong bases.[4]
-
This compound: The hydrolysis of this compound to 2-(3-methoxyphenyl)-2-methylpropanoic acid is expected to be significantly slower than that of benzyl cyanide. This is primarily due to the profound steric hindrance imposed by the two alpha-methyl groups, which impede the approach of the nucleophile (water or hydroxide) to the nitrile carbon.[2][5] While the reaction is still feasible, it may necessitate more forcing conditions, such as higher temperatures and prolonged reaction times.[2][6]
Table 1: Predicted Relative Reactivity in Hydrolysis
| Compound | Steric Hindrance at Nitrile | Electronic Effect of Substituent | Predicted Rate of Hydrolysis |
| Benzyl Cyanide | Low | None | Faster |
| This compound | High | Meta-methoxy (weakly deactivating) | Slower |
Reduction to Primary Amines
The reduction of nitriles to primary amines is another cornerstone reaction in organic synthesis, commonly effected by reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Benzyl Cyanide: Is readily reduced to 2-phenylethanamine using standard reducing agents like LiAlH₄ or via catalytic hydrogenation.[1]
-
This compound: The reduction of this nitrile is also expected to be hampered by steric hindrance. The bulky methyl groups shield the nitrile from the approach of the hydride reagent or the surface of the catalyst. Consequently, more forcing conditions or specialized, less sterically demanding reducing agents might be required to achieve efficient conversion to 2-(3-methoxyphenyl)-2-methylpropan-1-amine.
The workflow for a typical nitrile reduction is depicted below:
Caption: Logical relationship of alpha-alkylation reactivity.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative protocols for key transformations of benzyl cyanide. It is important to note that while specific experimental procedures for this compound are not as widely documented, the principles of adapting these protocols would involve considerations for increased steric hindrance, potentially requiring higher temperatures, longer reaction times, or more potent reagents.
Protocol: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of commercial sulfuric acid.
-
To this solution, add 700 g (6 moles) of benzyl cyanide.
-
Heat the mixture under reflux with vigorous stirring for three hours.
-
After cooling slightly, pour the reaction mixture into 2 L of cold water, ensuring to stir to prevent the formation of a solid cake.
-
Filter the precipitated phenylacetic acid.
(This protocol is adapted from a standard organic synthesis procedure and should be performed with appropriate safety precautions.)
Protocol: Reduction of Benzyl Cyanide to 2-Phenylethanamine with LiAlH₄
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl cyanide
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of benzyl cyanide in anhydrous THF to the LiAlH₄ suspension via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-phenylethanamine, which can be further purified by distillation.
(This is a general procedure for LiAlH₄ reductions and requires strict adherence to safety protocols for handling pyrophoric reagents.)
Conclusion
For the synthetic chemist, this comparative analysis underscores the critical importance of considering both steric and electronic factors when designing synthetic routes. While the nitrile group offers a gateway to numerous functionalities, its reactivity can be finely tuned by the judicious choice of substituents on the surrounding molecular framework. Understanding these structure-reactivity relationships is paramount for the efficient and predictable synthesis of target molecules in academic and industrial research.
References
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]
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Chemistry LibreTexts. (2024). Reactions of Nitriles. [Link]
-
Chemistry LibreTexts. (2024). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. (n.d.). Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
- Google Patents. (n.d.). Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
- Google Patents. (n.d.). Preparation of benzyl cyanides.
-
Wikipedia. (2023). Benzyl cyanide. [Link]
-
Big Chemical Encyclopedia. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Scribd. [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. [Link]
-
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A Comparative Guide to the Biological Activity Screening of 2-(3-Methoxyphenyl)-2-methylpropanenitrile Derivatives for CNS Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold
For researchers and scientists engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders, the identification of promising molecular scaffolds is a critical starting point. The compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile has been noted as a valuable intermediate in the synthesis of molecules targeting the CNS, particularly in the development of antidepressants and anxiolytics[1]. The presence of the methoxyphenyl group, a common feature in many CNS-active drugs, and the nitrile moiety, a versatile functional group in medicinal chemistry, suggests that derivatives of this scaffold hold significant potential as novel therapeutic agents.
This guide provides a comprehensive framework for the biological activity screening of "this compound" derivatives. In the absence of extensive public data on this specific compound series, we will establish a robust screening cascade, detail essential experimental protocols, and draw comparisons with established classes of CNS-active compounds. This will equip researchers with the necessary tools and benchmarks to effectively evaluate the potential of these novel derivatives.
The Rationale for Screening: Insights from Structurally Related Compounds
The impetus for exploring the CNS activity of this compound derivatives stems from the well-documented pharmacological effects of structurally related molecules.
-
The Methoxyphenyl Moiety in CNS Drugs: The methoxyphenyl group is a key pharmacophoric feature in a multitude of CNS drugs. For instance, derivatives of 2-methoxyphenylpiperazine have shown potent antidepressant-like activity, often attributed to their interaction with serotonin receptors[2]. Similarly, certain 2,3-benzodiazepine derivatives bearing a methoxyphenyl substituent exhibit significant anxiolytic properties[3][4][5].
-
The Role of the Nitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets. Nitrile-containing compounds have been successfully developed for a range of therapeutic applications, including CNS disorders[6]. For example, the α-aryl acetonitrile structure is present in verapamil, a calcium channel blocker with known effects on the cardiovascular system that also has analogues designed to probe CNS activity[7][8][9][10].
Given these precedents, it is hypothesized that derivatives of this compound could modulate key CNS targets, such as serotonin and dopamine receptors or transporters, thereby exerting antidepressant or anxiolytic effects.
Proposed Screening Cascade for Novel Derivatives
A systematic approach is crucial for efficiently screening a library of novel this compound derivatives. The following tiered screening cascade is proposed to progress from high-throughput in vitro assays to more complex in vivo behavioral models.
Figure 1: Proposed screening cascade for the evaluation of this compound derivatives.
Part 1: In Vitro Biological Activity Screening
The initial phase of screening focuses on identifying interactions with key molecular targets implicated in depression and anxiety.
Primary In Vitro Assays: Target-Based Screening
The primary screen should assess the binding affinity of the synthesized derivatives for the serotonin transporter (SERT) and the dopamine D2 receptor, two well-validated targets in CNS drug discovery.
-
Serotonin Transporter (SERT) Binding Assay: SERT is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.
-
Dopamine D2 Receptor Binding Assay: D2 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, and their modulation can influence mood and behavior.
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human SERT or dopamine D2 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-citalopram for SERT or [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Comparative Data: Alternative Scaffolds
To provide context for the screening results, the following table summarizes the in vitro activity of representative compounds from alternative chemical classes with known antidepressant or anxiolytic effects.
| Compound Class | Example Compound | Target(s) | In Vitro Potency (Ki or IC50) |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | SERT | 0.9 nM (IC50) |
| 2-Methoxyphenylpiperazine Derivative | (1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine) | 5-HT1A (agonist), 5-HT2A (antagonist) | 5-HT1A: 15 nM (Ki), 5-HT2A: 25 nM (Ki)[11] |
| 2,3-Benzodiazepine Derivative | Tofisopam | Atypical Benzodiazepine Site | Modulates GABA-A receptor function |
| Phenylpiperazine Derivative | LQFM005 | 5-HT1A | Putative 5-HT1A agonist activity[2] |
Part 2: In Vivo Behavioral Screening
Compounds that demonstrate promising activity and selectivity in the in vitro assays should be advanced to in vivo behavioral models to assess their potential antidepressant and anxiolytic effects.
Antidepressant Activity: The Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant compounds in rodents.
Experimental Protocol: Mouse Forced Swim Test
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Procedure: Gently place each mouse into the water cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time of the compound-treated group to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Figure 2: Workflow for the Forced Swim Test.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Experimental Protocol: Rat Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer the test compound or vehicle to the rats at a specified time before the test.
-
Test Procedure: Place each rat on the central platform of the maze, facing an open arm, and allow it to explore for a 5-minute session.
-
Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Figure 3: Workflow for the Elevated Plus Maze test.
Comparative Data: In Vivo Efficacy of Alternative Compounds
The following table provides a benchmark for the expected in vivo efficacy of established antidepressant and anxiolytic drugs in these models.
| Compound | Animal Model | Assay | Dose and Route | Effect |
| Fluoxetine | Mouse | Forced Swim Test | 10 mg/kg, i.p. | Significant decrease in immobility time |
| Diazepam | Rat | Elevated Plus Maze | 1-2 mg/kg, i.p. | Significant increase in open arm time/entries |
| Lu AA21004 | Mouse | Forced Swim Test | 16 mg/kg, s.c. (MED) | Antidepressant-like effect[12] |
| LQFM005 | Mouse | Elevated Plus Maze | 24 µmol/kg, p.o. | Increased time in open arms[2] |
Structure-Activity Relationship (SAR) Exploration
As data is generated from the screening cascade, a systematic exploration of the structure-activity relationship (SAR) will be crucial for guiding the synthesis of more potent and selective derivatives. Key structural modifications to explore on the this compound scaffold include:
-
Substitution on the Phenyl Ring: Investigating the effect of different substituents (e.g., halogens, alkyl groups, additional methoxy groups) at various positions on the phenyl ring.
-
Modification of the Propanenitrile Chain: Exploring the impact of altering the length and substitution of the alkyl chain.
-
Bioisosteric Replacement of the Nitrile Group: Evaluating the effect of replacing the nitrile with other functional groups known to engage in similar interactions.
Figure 4: Key areas for SAR exploration on the core scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel CNS-active compounds. While direct biological activity data for this specific series is currently limited, a systematic screening approach, guided by the principles and protocols outlined in this guide, will enable a thorough evaluation of its potential. By comparing the performance of novel derivatives against established benchmarks, researchers can effectively identify and optimize lead compounds with the potential to become next-generation therapeutics for depression and anxiety. Future work should focus on elucidating the precise mechanism of action of any active compounds and further refining their pharmacological profile through iterative medicinal chemistry efforts.
References
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[Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[2][7]triazolo[3,4-a][12]benzodiazepine under the code RD. ResearchGate.]([Link])
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[SCREENING OF ANXIOLYTIC PROPERTIES AND ANALYSIS OF STRUCTURE-ACTIVITY RELATIONSHIP OF NEW DERIVATIVES OF 6-(4-METHOXY)-7H-[2][7]TRIAZOLO[3,4-A][12]BENZODIAZEPINE UNDER THE CODE RD. CyberLeninka.]([Link])
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A Comparative Guide to the Structural Elucidation of Novel Organic Compounds: The Case of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. For a novel small organic molecule, such as 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a multi-faceted analytical approach is not just recommended; it is essential for building a self-validating system of evidence.
This guide provides an in-depth comparison of the primary techniques used for structural elucidation, centered around the hypothetical characterization of this compound. We will explore why single-crystal X-ray crystallography remains the definitive "gold standard" and how it compares to other powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution insight into the precise arrangement of atoms in the solid state.[1][2] It is the only technique that can definitively determine stereochemistry, bond lengths, bond angles, and intermolecular interactions with picometer precision. However, its power is contingent on a critical, and often challenging, first step: growing a suitable single crystal.
Experimental Protocol: A Hypothetical Crystallography Workflow
Part 1: Synthesis and Crystallization
-
Synthesis: The target compound, this compound, can be synthesized via a nucleophilic substitution reaction. A plausible route involves the reaction of 3-methoxybenzyl chloride with sodium cyanide, a method adapted from known procedures for similar phenylacetonitriles.[3] The methylation would follow standard protocols.
-
Purification: The crude product must be purified to the highest possible degree (>99%) using column chromatography or recrystallization to remove impurities that could inhibit crystal growth.
-
Crystal Growth – The Causality of Choice: The goal is to create a highly ordered, single crystal lattice. This is achieved by slowly reaching a state of supersaturation.
-
Solvent Selection: A solvent screen is initiated. The ideal solvent is one in which the compound has moderate solubility. Solvents like ethanol, acetone, or ethyl acetate would be primary candidates.
-
Slow Evaporation: A solution of the purified compound is prepared and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, encouraging the ordered deposition of molecules onto a growing crystal lattice. This method is simple but offers less control.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This offers finer control over the rate of crystal growth.
-
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm) with sharp edges is selected under a microscope and mounted on a goniometer head.
-
Diffraction: The crystal is placed in a diffractometer (e.g., a Rigaku XtaLAB Synergy-i) and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms.[2] It is then rotated while being bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.
-
Structure Solution & Refinement: The positions and intensities of the diffracted spots are measured. This data is processed by specialized software (e.g., Olex2, SHELX) to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise 3D structure.
Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining crystals.[1] Furthermore, it is always preceded by other analytical techniques. NMR and Mass Spectrometry are indispensable tools that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[4][6]
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. For our target molecule, one would expect to see distinct signals for the methoxy (-OCH₃) protons, the two methyl (CH₃) protons, and a complex pattern for the aromatic protons on the phenyl ring.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing researchers to piece together the molecular skeleton atom-by-atom.[7]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high accuracy.[8][9] High-resolution mass spectrometry (HRMS) can determine the molecular formula by distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[10]
Synthesizing the Data: A Comparison of Outputs
The true power of modern chemical analysis lies in the integration of these techniques. Each method provides a piece of the puzzle, and their collective agreement constitutes a self-validating system for structural proof.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates | Chemical shifts, coupling constants | Mass-to-charge ratio (m/z) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ionized) |
| Key Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atom connectivity, solution conformation, molecular dynamics | Molecular weight, elemental formula, fragmentation patterns |
| Major Limitation | Requires high-quality single crystals | Complex spectra can be difficult to interpret fully; gives average structure in solution | Does not provide 3D structural information directly |
A Unified Workflow for Structure Elucidation
A logical workflow ensures that each piece of data builds upon the last, culminating in an unambiguous structural assignment. The data from MS and NMR must be consistent with the final crystal structure. For example, the molecular formula determined by HRMS must match the atoms identified and refined in the crystallographic model.
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A Senior Application Scientist's Guide to the Quantification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, quality control, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols described herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: A Look at the Synthesis and Potential Impurities
The quantification of this compound is often performed in the context of a reaction mixture. A common synthetic route to this and analogous compounds is the alkylation of a parent arylacetonitrile.[1][2][3] In this case, 3-methoxyphenylacetonitrile would likely be methylated. This specific chemical transformation informs our analytical approach, as we must not only quantify the desired product but also separate and potentially quantify unreacted starting materials and side products.
Based on this likely synthesis, the primary process-related impurities that our analytical methods must address include:
-
Unreacted Starting Material: 3-Methoxyphenylacetonitrile
-
Over-Alkylated Byproduct: While less likely with controlled stoichiometry, the potential for dialkylation exists.
-
Isomeric Impurities: Depending on the purity of the starting materials, isomeric methoxyphenylacetonitriles could be present.[4][5][6]
-
Reagents and Solvents: Residual alkylating agents, bases, and reaction solvents.
A robust analytical method must demonstrate specificity for this compound in the presence of these potential interferents.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of non-volatile and thermally labile compounds.[7] For the quantification of this compound, a reversed-phase HPLC method with UV detection is a logical first choice, given the aromatic nature of the analyte which imparts a strong UV chromophore.
The "Why" Behind the Method:
The choice of a C18 stationary phase is based on the non-polar nature of the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the gradient elution ensuring adequate separation from both more polar and less polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, can help to sharpen peaks by suppressing the ionization of any residual silanols on the column packing.[8] UV detection at a wavelength of maximum absorbance for the methoxyphenyl group ensures high sensitivity.
Caption: HPLC-UV Experimental Workflow
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9][10][11][12][13]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, enhancing confidence in analyte identification.[5] For this compound, GC-MS is a highly suitable alternative to HPLC.
The "Why" Behind the Method:
The compound's volatility makes it amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for separating the analyte from related impurities based on boiling point and polarity differences. The temperature gradient program is crucial for achieving good resolution. Mass spectrometric detection in full scan mode allows for the identification of unknown impurities by library matching, while selected ion monitoring (SIM) mode can be used for high-sensitivity quantification of the target analyte.
Caption: GC-MS Experimental Workflow
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition:
-
Full Scan: m/z 40-400 for impurity profiling
-
SIM Mode for Quantification: Monitor characteristic ions for this compound (e.g., molecular ion and key fragments).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but using a volatile solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards in ethyl acetate. An internal standard (e.g., a structurally similar compound with a different retention time) can be added to all standards and samples to improve precision.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in ethyl acetate to a concentration within the calibration range.
Method 3: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[9][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7][8][14] This makes qNMR a powerful tool for purity assessment and quantification, especially for novel compounds where a certified reference standard may not be available.[10][11][12]
The "Why" Behind the Method:
By using a certified internal standard of known purity and concentration, the concentration of the analyte can be calculated by comparing the integral of a specific, well-resolved resonance of the analyte to that of the internal standard. This method is less susceptible to variations in instrument response that can affect chromatographic techniques. The choice of a suitable deuterated solvent that dissolves both the analyte and the internal standard is critical, as is the selection of an internal standard with resonances that do not overlap with those of the analyte.
Caption: qNMR Experimental Workflow
Detailed Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable solvent that dissolves the sample and internal standard.
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis of the Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass spectrometric detection. | Direct quantification based on the proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | Good, but co-elution is possible. | Excellent, with mass spectral data providing high confidence in identification. | Excellent, based on unique chemical shifts of protons. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Moderate (mg/mL range). |
| Reference Standard | Requires a certified reference standard of the analyte. | Requires a reference standard of the analyte, but can identify unknowns. | Requires a certified internal standard (not necessarily the analyte). |
| Impurity Profiling | Can quantify known impurities with standards. | Can identify and quantify known and unknown volatile impurities. | Can quantify any NMR-active impurity with a resolved signal. |
| Sample Throughput | High. | High. | Lower, due to longer acquisition times for high precision. |
| Instrumentation | Widely available. | Widely available. | Less common than chromatographic instruments. |
| Method Development | Can be time-consuming to optimize separation. | Requires optimization of temperature program and MS parameters. | Requires careful selection of solvent, internal standard, and acquisition parameters. |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
For routine quality control and in-process monitoring , where high throughput and good precision are required, HPLC-UV is often the method of choice due to its robustness and widespread availability.
-
For detailed impurity profiling and the identification of unknown byproducts , GC-MS is unparalleled. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for process understanding and troubleshooting.
-
For the certification of reference materials or when a primary, independent quantification method is needed , qNMR is the gold standard. It provides a direct measure of purity and concentration without reliance on an analyte-specific reference standard.
In a comprehensive drug development program, it is often beneficial to utilize more than one of these techniques. For instance, HPLC or GC-MS can be used for routine analysis, while qNMR can be employed to certify the primary reference standard used for the chromatographic methods. This orthogonal approach provides a high degree of confidence in the analytical data, ensuring the quality and consistency of the final product.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023–8027. [Link]
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Özer, M. S., Tu, H.-C., Yaşar, E., & Çetinkaya, B. (2017). α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Dalton transactions (Cambridge, England : 2003), 46(1), 202–211. [Link]
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DeRuiter, J., & Clark, C. R. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of chromatographic science, 56(9), 783–789. [Link]
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Kong, Y.-Y., Zhang, J., Yu, P., & Liu, Z.-M. (2020). Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols. ChemistrySelect, 5(22), 6777-6781. [Link]
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Trofimov, B. A., Schmidt, E. Y., Semenova, N. V., Ushakov, I. A., Protsuk, N. I., & Mikhaleva, A. I. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. International journal of molecular sciences, 23(23), 15286. [Link]
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Al-Azayz, S., El-Tohamy, M. F., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules (Basel, Switzerland), 27(23), 8289. [Link]
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Abdolmohammadi, S., & Dastkhoon, M. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC advances, 13(2), 999–1020. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it culminates in the safe and compliant disposal of laboratory waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS No. 17653-93-9), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, providing a self-validating system for managing this chemical waste stream.
Hazard Profile and Risk Assessment
The primary toxicity concern with many aliphatic nitriles stems from the metabolic release of cyanide, which can interfere with cellular respiration.[3] Therefore, all handling and disposal operations must be designed to minimize any potential for exposure.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic or harmful if ingested, absorbed through the skin, or inhaled, a common trait for organic nitriles.[1][2][4] | ❗ | Avoid all direct contact. Use engineering controls (fume hood) and appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion / Irritation | May cause skin irritation upon contact.[1][2] | ❗ | Prevent skin contact by wearing chemically resistant gloves. |
| Serious Eye Damage / Irritation | May cause serious eye irritation.[1][2] | ❗ | Wear safety goggles or a face shield. |
| Environmental Hazard | May be harmful to aquatic life.[5] | Prevent release into the environment. |
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, proper disposal.[8]
Due to its likely toxic properties, this compound must be managed as a hazardous waste .[9] This classification mandates a strict set of procedures for collection, storage, and disposal that are legally enforceable. Disposing of this chemical down the drain or in regular trash is a regulatory violation and poses a significant threat to human health and the environment.[9][10]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the routine collection and disposal of waste this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure all safety barriers are in place.
-
Engineering Controls : All transfers and handling of this waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Eye Protection : Wear chemical splash goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12]
-
Hand Protection : Wear chemically resistant gloves. Thin disposable nitrile gloves (e.g., 8 mil) offer splash protection but must be removed and discarded immediately upon contamination.[13][14] For more extensive handling, consider thicker, more robust gloves.
-
Body Protection : A lab coat must be worn to protect against skin contact.[13]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream : Establish a specific waste stream for this compound and materials contaminated by it (e.g., pipette tips, contaminated paper towels).
-
Avoid Co-mingling : Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases, which are listed as incompatible materials for similar compounds.[1] Mixing incompatible wastes can lead to fire, explosion, or the release of toxic gases.
-
Collect Waste : Collect all liquid waste and contaminated solids in a designated hazardous waste container.[11]
Step 3: Container Management
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Select a Compatible Container : Use a container made of a material compatible with the chemical, such as glass or polyethylene. The original product container is often the best choice for waste collection.[9][15] The container must be in good condition, with no cracks or leaks.
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[9] Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The accumulation start date (the date the first waste is added)
-
An accurate list of all contents, including solvents if in a solution.
-
-
Keep Container Closed : The waste container must be securely capped at all times, except when actively adding waste.[15][16] This prevents the release of vapors and protects against spills.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory pending pickup.
-
Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Segregated Storage : Ensure the container is stored away from incompatible materials.[15]
Step 5: Professional Disposal
Final disposal must be handled by trained professionals.
-
Request Pickup : Once the container is nearly full (no more than 3/4 full to allow for expansion) or is approaching its accumulation time limit, arrange for its removal by your institution's EHS department.[15]
-
Documentation : Your EHS department will manage the necessary paperwork, including the hazardous waste manifest, which tracks the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]
-
Do Not Transport : Never personally transport hazardous waste off-campus or to other buildings.[9]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents happen, and a clear, actionable spill response plan is a critical component of safe disposal.
Small Spills (Manageable by Lab Personnel)
-
Alert & Secure : Immediately alert personnel in the area and restrict access.[11]
-
Protect Yourself : Ensure you are wearing the appropriate PPE, including a respirator if vapors are significant.[18]
-
Contain : Stop the source of the spill if it is safe to do so. Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[11][19]
-
Absorb & Collect : Working from the outside in, cover the spill with the absorbent material.[19] Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[11]
-
Decontaminate : Clean the spill area with soap and water or an appropriate solvent.[11] All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[9]
Large Spills (Requires Professional Response)
-
Isolate : Close doors to the affected area to contain vapors.
-
Alert : Notify your institution's EHS department or emergency response team immediately.[11] Provide them with the chemical name and an estimate of the quantity spilled.
-
Do Not Attempt Cleanup : Do not attempt to clean up a large or uncontrolled spill unless you are specifically trained and equipped to do so.[18]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and regulatory compliance, protecting themselves, their colleagues, and the environment.
References
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
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- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- How to Properly Clean Up a Hazardous Spill. (2022, December 7). Hazmat School.
- The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Eastwest Medico.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
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- Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico.
- What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
- SAFETY DATA SHEET for (3-Methoxyphenyl)acetonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET for (4-Methoxyphenyl)acetonitrile. (2010, November 5). Fisher Scientific.
- 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. PubChem - NIH.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
- Standard Operating Procedure for Equipment Decontamination. (2019, October 3). EPA.
- Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Benchchem.
- SAFETY DATA SHEET for 2-Ethoxy-2-methylpropane. (2025, December 24). Sigma-Aldrich.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- 2-Methoxy-2-methylpropanenitrile. PubChem - NIH.
- SAFETY DATA SHEET for (3-Methoxyphenyl)acetonitrile. (2010, November 6). Thermo Fisher Scientific.
- This compound. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf - NIH.
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Navigating the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds, 2-(3-Methoxyphenyl)-2-methylpropanenitrile should be handled as a substance with potential for acute toxicity if swallowed, in contact with skin, or inhaled. It is also presumed to cause skin and serious eye irritation. The nitrile functional group warrants particular caution due to the potential for release of hydrogen cyanide upon decomposition or under certain reaction conditions.
Anticipated Hazards:
-
Acute Oral, Dermal, and Inhalation Toxicity: May be harmful or toxic if it enters the body through ingestion, skin contact, or inhalation.
-
Skin Irritation: Expected to cause skin irritation upon direct contact.
-
Eye Irritation: Likely to cause serious irritation to the eyes.
-
Respiratory Tract Irritation: Vapors or aerosols may irritate the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) . Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and potential contaminants, and are more puncture-resistant than latex. For prolonged contact or handling larger quantities, consider thicker nitrile gloves or double-gloving. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye Protection | Chemical safety goggles . These are essential to protect against splashes that can cause serious eye irritation. If there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Body Protection | Laboratory coat . A standard lab coat is required to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood . All handling of this compound that may generate dust, aerosols, or vapors must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary, following a formal respiratory protection program. |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to a systematic workflow is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the procedure.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination of balances.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water.
Spill Management
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite. The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the hazardous waste through your institution's approved EHS program.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: PPE and Safe Handling Workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, and meticulous operational and disposal planning into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
-
GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
-
Majestic SEO. (2024). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
-
Armbrust American. Are Nitrile Gloves Considered PPE?[Link]
-
PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?[Link]
- Carl ROTH.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
